molecular formula C6H4BClF2O2 B1469935 2-Chloro-4,5-difluorophenylboronic acid CAS No. 1801916-39-1

2-Chloro-4,5-difluorophenylboronic acid

Cat. No.: B1469935
CAS No.: 1801916-39-1
M. Wt: 192.36 g/mol
InChI Key: MSMGFPOBSXTDFW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BClF2O2 and its molecular weight is 192.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGFPOBSXTDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801916-39-1
Record name 2-chloro-4,5-difluorophenylboronic acid
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Foundational & Exploratory

2-Chloro-4,5-difluorophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1801916-39-1), a key organoboron compound utilized in modern synthetic chemistry. The document details its physicochemical properties, spectroscopic and structural characterization, core reactivity, and significant applications, particularly for researchers, scientists, and professionals in drug development and materials science. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, supported by a detailed experimental protocol for the Suzuki-Miyaura reaction. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic boronic acid that has emerged as a valuable intermediate in organic synthesis. The strategic placement of three distinct halogen substituents—one chlorine and two fluorine atoms—on the phenyl ring imparts unique electronic properties and steric influences. These features make it a highly sought-after building block for introducing a 2-chloro-4,5-difluorophenyl moiety into complex molecular architectures.

In the fields of medicinal chemistry and drug discovery, the incorporation of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The additional presence of a chlorine atom provides another point of synthetic diversity and influences the overall electronic nature of the ring. Consequently, this reagent is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Key Properties
PropertyValueSource(s)
CAS Number 1801916-39-1[5][6]
Molecular Formula C₆H₄BClF₂O₂[5]
Molecular Weight 192.36 g/mol [5]
Appearance Solid; typically a white to off-white crystalline powder.[1]
Purity Typically ≥97%
Storage Store at room temperature in a dry, dark place under an inert atmosphere.[7][8]
Stability Stable under recommended storage conditions. Prone to dehydration to form a boroxine anhydride.[7]
Molecular Structure

The structure of this compound features a planar phenyl ring bonded to a trigonal planar boronic acid group [-B(OH)₂].

Caption: 2D Structure of this compound.

Spectroscopic and Structural Characterization

While specific spectral data for this exact molecule is not publicly available, its identity and purity can be confirmed using standard analytical techniques. The expected spectral characteristics can be inferred from closely related analogs like 2,5-difluorophenylboronic acid.[9]

  • ¹H NMR: The spectrum would show two aromatic protons, appearing in the 7.0-8.0 ppm range. Their signals would exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The two hydroxyl protons of the boronic acid group would appear as a single, broad singlet whose chemical shift is highly dependent on solvent and concentration.[9]

  • ¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon directly attached to the boron atom will likely be a broad signal and may be difficult to resolve. Carbons bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.[9]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[9][10]

  • ¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[9]

  • X-Ray Crystallography: Based on studies of similar compounds, the molecular structure is expected to be nearly planar, indicating electronic delocalization between the boronic acid group and the aromatic ring. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3][11] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Causality in Experimental Design: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center. This can facilitate the transmetalation step but also makes the C-B bond more susceptible to cleavage by base (protodeboronation), a common side reaction.[12] Therefore, the choice of reaction conditions is critical.

  • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex, is required.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential. They stabilize the palladium center, promote the oxidative addition of the halide (especially less reactive chlorides), and facilitate the reductive elimination step.[12][13]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[13] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH to minimize the competing protodeboronation of the electron-deficient boronic acid.[12]

  • Solvent: A biphasic solvent system (e.g., THF/water, dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for coupling this compound with a generic aryl bromide.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the organic solvent (e.g., 5 mL of dioxane).

  • Execution:

    • Add the organic solvent to the Schlenk flask containing the solids, followed by the aqueous solvent (e.g., 1-2 mL of degassed water).

    • Add the catalyst/ligand solution to the reaction mixture.

    • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

  • Monitoring & Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Validation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Validate the structure and purity of the final biaryl product using NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The 2-chloro-4,5-difluorophenyl motif is incorporated into molecules across various research domains due to the beneficial properties conferred by the halogen atoms.

  • Pharmaceutical Development: This building block is used to synthesize complex molecules as potential therapeutic agents, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.[1][2]

  • Agrochemicals: It serves as an intermediate in the creation of novel herbicides and pesticides where bioavailability and metabolic stability are crucial.[1]

  • Materials Science: It can be used in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials where the electronic properties of the fluorinated ring system are advantageous.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move person to fresh air.

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its efficient use in Suzuki-Miyaura cross-coupling reactions. The combined electronic effects of its chloro and difluoro substituents make it an attractive building block for accessing complex, halogenated biaryl systems. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

  • Wikipedia. (2023). Suzuki reaction. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

  • Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. Retrieved January 20, 2026, from [Link]

  • Walker, S. D., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

  • Valcárcel, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

Phenylboronic acids are indispensable reagents in contemporary organic synthesis, serving as cornerstone building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon bonds has revolutionized the construction of complex molecular architectures. Within this class of compounds, halogenated derivatives, particularly those bearing fluorine atoms, have garnered significant attention from the medicinal chemistry community. The incorporation of chlorine and fluorine into a phenylboronic acid scaffold, as in 2-Chloro-4,5-difluorophenylboronic acid, provides a powerful tool for drug development professionals. These halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2]

This guide offers a comprehensive technical overview of a robust synthetic pathway to this compound and details the suite of analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate with a borate ester.[3] The following protocol describes a reliable and widely adopted method involving a lithium-halogen exchange followed by electrophilic trapping.

Proposed Synthetic Pathway

The chosen synthetic route begins with a readily available starting material, 1-bromo-2-chloro-4,5-difluorobenzene. The key transformation involves a selective lithium-halogen exchange at the more reactive bromine position, followed by borylation and subsequent hydrolysis.

Synthesis_Workflow SM 1-Bromo-2-chloro-4,5-difluorobenzene reagent1 n-BuLi, THF -78 °C SM->reagent1 Int Aryllithium Intermediate reagent2 B(OR)₃ Int->reagent2 BE Boronate Ester reagent3 H₃O⁺ (workup) BE->reagent3 PA This compound reagent1->Int reagent2->BE reagent3->PA

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Starting Material: 1-bromo-2-chloro-4,5-difluorobenzene is selected due to the significant difference in reactivity between the bromine and chlorine atoms in lithium-halogen exchange reactions. The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating selective metalation at the bromine-bearing carbon.

  • Anhydrous Conditions: The use of anhydrous solvents, such as tetrahydrofuran (THF) distilled from sodium-benzophenone ketyl, is critical.[4] Organolithium reagents are extremely strong bases and will readily react with protic sources, including trace amounts of water, which would quench the reaction.

  • Low-Temperature Control: The reaction is maintained at -78 °C (a dry ice/acetone bath). This low temperature is essential to prevent the highly reactive aryllithium intermediate from undergoing side reactions, such as reaction with the THF solvent or decomposition.[5]

  • Electrophilic Trap: Trimethyl borate or triisopropyl borate serves as the boron source. The boron atom is electrophilic and is readily attacked by the nucleophilic carbon of the aryllithium intermediate.

  • Acidic Workup: The final hydrolysis step with an acid, such as hydrochloric acid, is necessary to convert the boronate ester intermediate into the desired boronic acid.[5]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[4][5]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

  • Formation of the Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield pure this compound.[4][5]

Part 2: Characterization and Data Interpretation: A Self-Validating System

The structural confirmation and purity assessment of the synthesized this compound rely on a combination of spectroscopic and chromatographic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the identity and quality of the final product.

Characterization_Overview Compound 2-Chloro-4,5- difluorophenylboronic acid NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Atoms) NMR->F_NMR B_NMR ¹¹B NMR (Boron Center) NMR->B_NMR MW Molecular Weight & Isotopic Pattern MS->MW FG Functional Groups (O-H, B-O, C-F) IR->FG

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach is highly informative.[6]

  • ¹H NMR: The spectrum will show two signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Each signal will likely appear as a doublet of doublets due to coupling to the adjacent proton and one of the fluorine atoms. A broad singlet, whose chemical shift is dependent on concentration and solvent, will be observed for the two exchangeable protons of the B(OH)₂ group.

  • ¹³C NMR: The aromatic region (100-165 ppm) will display six distinct signals for the six carbon atoms of the phenyl ring. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom attached to the boron will often be broad and may have a lower intensity.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[6]

  • ¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition information.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₄BClF₂O₂. The monoisotopic mass is 191.9941.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which is typically involved in hydrogen bonding.

  • B-O Stretch: A strong absorption band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.

Summary of Characterization Data
TechniqueExpected Data
¹H NMR Aromatic protons: ~7.0-8.0 ppm (2H, multiplets); B(OH)₂: broad singlet (2H, variable shift).
¹³C NMR Aromatic carbons: ~100-165 ppm (6 signals, C-F and C-B couplings observed).
¹⁹F NMR Two distinct signals between -110 and -140 ppm.
¹¹B NMR A single broad signal around 28-33 ppm.[6]
MS (EI) Molecular Ion (M+): m/z ~192. Characteristic isotopic pattern for one chlorine atom (M+ and M+2 in ~3:1 ratio).
HRMS Calculated for C₆H₄B³⁵ClF₂O₂: 191.9941. Found: ± 5 ppm.
IR (cm⁻¹) ~3200-3600 (broad, O-H stretch); ~1350 (strong, B-O stretch); ~1100-1300 (strong, C-F stretch).

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel pharmaceutical candidates. Its trifunctional substitution pattern allows for precise structural modifications to optimize drug properties.

  • Metabolic Blocking: The fluorine atoms, particularly at the 4- and 5-positions, can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule.

  • Modulation of Physicochemical Properties: The combination of a chloro group and two fluoro groups significantly alters the electronic properties and lipophilicity of the phenyl ring, which can be exploited to enhance membrane permeability or target binding affinity.

  • Key Intermediate in Suzuki-Miyaura Coupling: This boronic acid is primarily used in palladium-catalyzed Suzuki-Miyaura reactions to couple the 2-chloro-4,5-difluorophenyl moiety to various aromatic and heteroaromatic systems, enabling the rapid generation of compound libraries for lead optimization.[7]

The strategic placement of these halogen atoms provides medicinal chemists with a versatile tool to address common challenges in drug design, such as improving metabolic stability and fine-tuning binding interactions.[1][2]

References

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. [Link]

  • MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. [Link]

  • Sandrock, D. L., et al. (2010). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 75(15), 5021–5028. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic acid

In the landscape of contemporary organic synthesis and medicinal chemistry, aryloronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, fluorinated derivatives have garnered significant attention. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide focuses on a specific, highly functionalized reagent, this compound, providing an in-depth analysis of its properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development.

PART 1: Core Compound Identity and Physicochemical Properties

This compound is a trifunctional building block, offering three distinct points for chemical modification: the boronic acid moiety for cross-coupling, the chlorine atom for nucleophilic substitution or further cross-coupling, and the difluorophenyl ring which imparts unique electronic properties.

The definitive identifier for this compound is its CAS Number: 1801916-39-1 .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1801916-39-1[1]
Molecular Formula C₆H₄BClF₂O₂[1]
Molecular Weight 192.36 g/mol Calculated
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like THF, Dioxane, DMFGeneral knowledge

PART 2: Synthesis of this compound

The synthesis of arylboronic acids commonly proceeds via the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic workup. The following is a representative, field-proven protocol for the synthesis of a structurally related compound, which can be adapted for this compound, starting from 1-bromo-2-chloro-4,5-difluorobenzene.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is based on established methods for the synthesis of similar arylboronic acids.[2]

Step 1: Lithiation of the Aryl Bromide

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. The choice of this low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange at the bromine position, which is more reactive than the chlorine.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Borylation

  • To the freshly prepared aryllithium species, slowly add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The borate ester acts as the boron source.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C and slowly quench with aqueous hydrochloric acid (1 M). This step hydrolyzes the boronate ester to the desired boronic acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Visualization of the Synthetic Workflow

G A 1-Bromo-2-chloro-4,5-difluorobenzene in THF C Aryllithium Intermediate A->C Lithiation B n-Butyllithium @ -78°C B->C E Boronate Ester C->E Borylation D Trimethyl Borate @ -78°C D->E G This compound E->G Workup F Aqueous HCl (Hydrolysis) F->G

Caption: Synthetic pathway for this compound.

PART 3: Application in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[3][4]

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][5]

Experimental Protocol: A General Suzuki-Miyaura Coupling

Step 1: Reaction Setup

  • In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., an aryl bromide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). The base is crucial for the activation of the boronic acid and facilitation of the transmetalation step.[5]

Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous phase.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R²-B(OR)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product c1 c2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Significance in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the design of novel therapeutic agents. Boron-containing compounds have emerged as a significant class of pharmaceuticals, with several FDA-approved drugs.[6][7]

The presence of the dichlorofluoro substitution can lead to:

  • Modulated Electronic Properties: The electron-withdrawing nature of the halogen atoms can influence the pKa of the boronic acid and the reactivity of the aromatic ring.

  • Enhanced Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets.

  • Improved Pharmacokinetic Profile: Fluorine substitution can block metabolic pathways, leading to increased drug half-life.

Table 2: Examples of FDA-Approved Boronic Acid-Containing Drugs

Drug NameMechanism of ActionTherapeutic Area
Bortezomib (Velcade®) Proteasome inhibitorMultiple Myeloma
Ixazomib (Ninlaro®) Proteasome inhibitorMultiple Myeloma
Vaborbactam (Vabomere®) β-lactamase inhibitorBacterial Infections
Tavaborole (Kerydin®) AntifungalOnychomycosis
Crisaborole (Eucrisa®) PDE4 inhibitorAtopic Dermatitis

This compound is particularly relevant for projects in the "beyond rule of 5" (bRo5) chemical space, where larger and more complex molecules are being explored as drugs.[8] Its ability to be readily incorporated into complex scaffolds via robust coupling chemistry makes it an attractive starting material.

PART 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally similar compounds.[9][10][11][12]

Table 3: Safety and Handling Information

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves.To prevent eye and skin contact. Phenylboronic acids can be irritating.[11][12]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.To prevent inhalation of the powder, which may cause respiratory irritation.[11]
Storage Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.To prevent degradation and ensure stability. Boronic acids can be sensitive to moisture and air.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.To mitigate irritation and potential damage.[9][11]
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.To remove the chemical and prevent prolonged skin contact.[9][11]
First Aid (Inhalation) Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.To remove the individual from exposure and provide respiratory support if needed.[9][11]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and compliance.[9]

References

  • Material Safety Data Sheet - 2,4-Difluorophenylboronic acid - Cole-Parmer. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • (2-Chloro-4,5-difluorophenyl)boronic acid 100mg - Dana Bioscience. Available from: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available from: [Link]

  • Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem. Available from: [Link]

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available from: [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. Available from: [Link]

Sources

A Technical Guide to the Molecular Structure and Application of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4,5-difluorophenylboronic acid, a key building block for researchers in medicinal chemistry and materials science. We will explore its core molecular structure, including electronic and solid-state properties, and detail the spectroscopic techniques essential for its characterization. The guide presents validated experimental protocols for its synthesis and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. By elucidating the causality behind its reactivity and utility, this document serves as a comprehensive resource for scientists leveraging fluorinated organoboron compounds in advanced research and development.

Introduction to Fluorinated Phenylboronic Acids in Drug Discovery

The strategic incorporation of boron and fluorine into organic molecules represents two of the most powerful tactics in modern drug discovery. Boronic acids, since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003, have been recognized not just as versatile synthetic intermediates but as potent pharmacophores capable of forming reversible covalent bonds with biological targets.[1][2] The boronic acid moiety can interact with active site nucleophiles, such as the threonine hydroxyl group in the proteasome, leading to potent and specific inhibition.[1]

Concurrently, the use of fluorine in medicinal chemistry is a well-established strategy to enhance the pharmacological profile of drug candidates.[3] The introduction of fluorine atoms can profoundly modulate key properties, including:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets and can alter the acidity (pKa) of nearby functional groups.[3][4]

This compound emerges at the intersection of these two strategies. It provides a pre-functionalized, electron-deficient aromatic ring that is primed for introduction into complex molecular scaffolds, making it a highly valuable reagent for drug development professionals seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its reactivity and handling.

Chemical Identity

The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1801916-39-1[5]
Molecular Formula C₆H₄BClF₂O₂
Molecular Weight 192.36 g/mol [5]
Appearance White to pale yellow crystalline powder[6]
InChI Key MSMGFPOBSXTDFW-UHFFFAOYSA-N[5]
Canonical SMILES B(C1=CC(=C(C=C1Cl)F)F)(O)O-
Electronic and Geometric Structure

The geometry around the boron atom in this compound is trigonal planar, a consequence of its sp² hybridization. This planarity extends to the entire molecule, as studies on analogous structures like 2,4-difluorophenylboronic acid show an essentially planar conformation.[7][8] This coplanarity facilitates electronic delocalization between the vacant p-orbital on the boron atom and the π-system of the phenyl ring.[7] This interaction is evidenced by a B-C bond length that is typically shorter than a standard single bond.[7]

The electronic nature of the aromatic ring is heavily influenced by the three halogen substituents. The chlorine atom at the ortho position and the two fluorine atoms at the meta and para positions (relative to the boronic acid) are all strongly electron-withdrawing groups. This has two major consequences:

  • It lowers the electron density of the aromatic ring, influencing its reactivity in subsequent chemical transformations.

  • It increases the Lewis acidity of the boron atom, which is a critical factor in the transmetalation step of the Suzuki-Miyaura reaction.

Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state behavior can be confidently predicted from closely related compounds. Phenylboronic acids characteristically form hydrogen-bonded dimers in the solid state.[7][8] The hydroxyl groups of two molecules interact via strong O-H···O hydrogen bonds to create a stable, eight-membered ring motif known as an R²₂(8) synthon.[7]

Furthermore, the fluorine atoms can participate in weaker, secondary hydrogen bonding interactions (e.g., O-H···F), linking these primary dimers into extended two- or three-dimensional networks.[7][8] These robust intermolecular forces are responsible for the compound's crystalline nature and its typically high melting point.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure and analysis of similar compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR is the most powerful tool for elucidating the precise structure of this compound.

NucleusExpected Chemical Shift (δ, ppm)Key Features & Causality
¹H 7.0 - 8.0 (Aromatic)Two signals expected for the two non-equivalent aromatic protons. Splitting patterns will be complex due to both H-H and H-F coupling.
Variable (Broad singlet)The B(OH)₂ protons are labile and their chemical shift is highly dependent on solvent, concentration, and water content. They often exchange with D₂O.
¹³C 100 - 165Aromatic carbons. The carbon attached to boron (C1) will be broad. Carbons attached to fluorine (C4, C5) will exhibit large one-bond C-F couplings.
¹⁹F -110 to -140Two distinct signals are expected for the two non-equivalent fluorine atoms, each likely showing coupling to the other fluorine and adjacent protons.
¹¹B 28 - 33A single, characteristically broad signal is expected for the three-coordinate, trigonal planar boron atom.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is useful for confirming the presence of key functional groups.

Frequency Range (cm⁻¹)VibrationAppearance
3600 - 3200O-H stretch (hydrogen-bonded)Strong, very broad
~1600, ~1475C=C aromatic ring stretchesMedium to sharp
~1350B-O stretchStrong
1300 - 1100C-F stretchStrong, sharp
~700B-C stretchMedium
Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural validation.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 30-degree pulse width and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • ¹⁹F and ¹¹B NMR Acquisition: If available, acquire spectra for these nuclei. They provide definitive confirmation of the fluorine substituents and the boron environment, respectively.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Synthesis Pathway

The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 1-Bromo-2-chloro-4,5-difluorobenzene

This procedure is adapted from established methods for preparing arylboronic acids.[10][11]

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a solution of 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.

  • Borylation:

    • In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C under an inert atmosphere.

    • Transfer the freshly prepared Grignard reagent to the trimethyl borate solution via cannula at a rate that maintains the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute HCl.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford the pure this compound.

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow A 1-Bromo-2-chloro- 4,5-difluorobenzene B Grignard Formation (Mg, THF) A->B C 2-Chloro-4,5-difluoro- phenylmagnesium Bromide B->C D Borylation (B(OMe)₃, -78 °C) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (aq. HCl) E->F G Crude Product F->G H Purification (Recrystallization) G->H I 2-Chloro-4,5-difluoro- phenylboronic acid H->I

Caption: Synthesis workflow from the aryl bromide precursor.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12]

The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation

First reported in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[12] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. It is particularly crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[13]

Catalytic Cycle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.[14]

  • Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex [R²-B(OH)₃]⁻.[15] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new R¹-Pd(II)-R² intermediate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

SuzukiCycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label PdII_RX R¹-Pd(II)L₂-X TM_label Transmetalation PdII_RX->TM_label PdII_R1R2 R¹-Pd(II)L₂-R² RE_label Reductive Elimination PdII_R1R2->RE_label OA_label->PdII_RX TM_label->PdII_R1R2 RE_label->Pd0 Product_out R¹-R² RE_label->Product_out RX_in R¹-X RX_in->OA_label Boronate_in [R²B(OH)₃]⁻ Boronate_in->TM_label Base_in Base + R²B(OH)₂ Base_in->Boronate_in

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling Reaction

This protocol describes a typical procedure for coupling this compound with a generic aryl bromide.

  • Reaction Setup: To a reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water. The solvent choice is crucial and often requires optimization.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: The Role in Modern Drug Development

This compound is more than a simple chemical reagent; it is a precisely engineered tool for molecular design. It offers medicinal chemists a reliable method to introduce the 2-chloro-4,5-difluorophenyl moiety, a fragment with a unique electronic and steric profile, into lead compounds. The presence and specific placement of the chloro and fluoro substituents provide a powerful lever for modulating metabolic stability, receptor binding interactions, and overall physicochemical properties. Its robust performance in the Suzuki-Miyaura coupling ensures its place as a staple building block in the synthesis of complex, next-generation therapeutics and advanced functional materials.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). 2,4-Difluorophenylboronic acid. [Link]

  • ResearchGate. (2009). (PDF) 2,4-Difluorophenylboronic acid. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenylboronic acid. [Link]

  • DCU Research Repository. (2021). N-(2,4-difluorophenyl)-2-fluorobenzamide. [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4-FLUOROPHENYLBORONIC ACID CAS#: 313545-72-1. [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • OMICS International. (n.d.). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]

  • LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Niche Reagent

2-Chloro-4,5-difluorophenylboronic acid stands as a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for the formation of carbon-carbon bonds. However, a significant data gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This guide is designed to address this gap by providing a comprehensive overview based on predicted data, analogies to similar compounds, and detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. As a Senior Application Scientist, the aim is to provide not just data, but a framework for understanding and practically applying solubility principles to this specific molecule.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application. In the absence of experimentally verified data, we turn to reliable in silico prediction tools to provide a working profile for this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₆H₄BClF₂O₂Provides the elemental composition.
Molecular Weight 192.36 g/mol Influences the mass-to-volume ratio in solution.
pKa ~7.5 - 8.5The acidity of the boronic acid functional group is crucial for its reactivity and solubility, especially in protic or aqueous-containing solvent systems. A lower pKa indicates a stronger acid.
logP ~2.0 - 2.5The logarithm of the partition coefficient between octanol and water is a key indicator of a compound's lipophilicity (affinity for fatty or non-polar environments) versus hydrophilicity (affinity for aqueous environments). A higher logP suggests greater solubility in non-polar organic solvents.
Melting Point Not availableThe melting point can provide an indirect measure of the intermolecular forces, which also influence the dissolution process.

Expert Insights on Predicted Values:

The predicted pKa suggests that this compound is a weak acid. The electron-withdrawing effects of the chlorine and two fluorine atoms on the phenyl ring are expected to increase its acidity compared to unsubstituted phenylboronic acid (pKa ~8.8). This acidity will influence its solubility in basic aqueous solutions, where it will deprotonate to form the more soluble boronate salt.

The predicted logP value indicates a moderate level of lipophilicity. This suggests that the compound will likely exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity, and limited solubility in water. The presence of the halogen atoms contributes to this lipophilicity.

Section 2: Expected Solubility Profile: An Analog-Based Approach

General Solubility Trends for Phenylboronic Acids:

  • Polar Aprotic Solvents (e.g., THF, Dioxane, Acetone, DMF, DMSO): Phenylboronic acids generally exhibit good to excellent solubility in these solvents. The ability of these solvents to act as hydrogen bond acceptors facilitates the dissolution of the boronic acid's hydroxyl groups.

  • Ethers (e.g., Diethyl ether): Good solubility is typically observed.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is common.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): Solubility is often moderate, influenced by the substituents on the phenyl ring.

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is expected, although the potential for esterification with the solvent should be considered, especially at elevated temperatures or in the presence of catalysts.

  • Non-polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Poor solubility is generally observed.

  • Water: The solubility of phenylboronic acids in water is typically low, but it increases significantly with rising pH due to the formation of the anionic boronate species.

Expected Behavior of this compound:

The presence of the chloro and difluoro substituents will increase the molecule's overall polarity and lipophilicity compared to unsubstituted phenylboronic acid. Therefore, it is anticipated that this compound will be:

  • Readily soluble in polar aprotic solvents like THF, DMF, and DMSO.

  • Moderately to well soluble in ethers, chlorinated solvents, and alcohols.

  • Slightly soluble to sparingly soluble in aromatic hydrocarbons.

  • Poorly soluble in non-polar aliphatic hydrocarbons.

  • Very slightly soluble in neutral water, with solubility increasing in basic aqueous solutions.

Section 3: Experimental Protocols for Solubility Determination

The following protocols provide robust and reliable methods for determining the solubility of this compound in various solvents. The choice of method depends on the required accuracy, throughput, and available equipment.

Gravimetric Method (Shake-Flask)

This is a classic and highly accurate method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined gravimetrically after solvent evaporation.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium. prep1->equil1 equil2 Allow the vial to stand undisturbed for phase separation. equil1->equil2 analysis1 Carefully withdraw a known volume of the clear supernatant. equil2->analysis1 analysis2 Transfer the supernatant to a pre-weighed container. analysis1->analysis2 analysis3 Evaporate the solvent completely under reduced pressure or in a fume hood. analysis2->analysis3 analysis4 Weigh the container with the dried residue. analysis3->analysis4 calc1 Calculate the mass of the dissolved solid. analysis4->calc1 calc2 Determine the solubility in g/L or mg/mL. calc1->calc2

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium solubility is reached.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

  • Drying and Weighing: Transfer the supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent completely. A vacuum oven or a gentle stream of nitrogen can be used to facilitate drying. Once the solvent is fully removed, weigh the container with the solid residue.

  • Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

Trustworthiness Check: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. The standard deviation should be minimal.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it suitable for determining the solubility of sparingly soluble compounds and for analyzing solubility in complex mixtures.[1][2]

Principle: A saturated solution is prepared, and after filtration or centrifugation, the supernatant is diluted and analyzed by HPLC with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve.

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_processing Sample Processing cluster_analysis HPLC Analysis cluster_quantification Quantification prep1 Prepare a saturated solution as in the gravimetric method. proc1 Centrifuge or filter the saturated solution to remove undissolved solids. prep1->proc1 prep2 Prepare a series of standard solutions of known concentrations. analysis1 Inject the standard solutions to generate a calibration curve. prep2->analysis1 proc2 Dilute a known volume of the clear supernatant with the mobile phase. proc1->proc2 analysis2 Inject the diluted sample solution. proc2->analysis2 analysis1->analysis2 quant1 Determine the concentration of the diluted sample from the calibration curve. analysis2->quant1 quant2 Calculate the original solubility, accounting for the dilution factor. quant1->quant2

Caption: HPLC-based solubility determination workflow.

Step-by-Step Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

  • Calibration Curve: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution.

  • Sample Preparation: Filter the saturated solution through a 0.45 µm syringe filter or centrifuge it to remove any undissolved particles. Accurately dilute a known volume of the clear supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Then, inject the diluted sample solution and record its peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original sample is then calculated by multiplying this concentration by the dilution factor.

Suggested HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy, likely in the 220-280 nm range).

  • Injection Volume: 10 µL.

Trustworthiness Check: The calibration curve should have a correlation coefficient (R²) of >0.99. The analysis of the sample should be repeated to ensure precision.

Section 4: Data Interpretation and Application in Drug Development

The solubility data, whether experimentally determined or estimated, is a critical parameter in several stages of drug development:

  • Reaction Optimization: Knowing the solubility in different solvents allows for the selection of the optimal reaction medium to ensure homogeneity and maximize reaction rates and yields.

  • Purification: Solubility data is essential for developing effective crystallization and chromatography purification methods.

  • Formulation Development: For compounds intended for biological testing, understanding their aqueous solubility is paramount for creating suitable formulations for in vitro and in vivo studies.

  • Predicting Bioavailability: While not a direct measure, solubility is a key component of the Biopharmaceutics Classification System (BCS) and is used to predict the oral bioavailability of a drug candidate.

Conclusion

While a definitive, published value for the solubility of this compound remains elusive, this guide provides a robust framework for researchers to understand, predict, and, most importantly, experimentally determine this crucial parameter. By leveraging the provided physicochemical predictions, analog-based reasoning, and detailed experimental protocols, scientists and drug development professionals can confidently handle and utilize this versatile reagent in their research endeavors. The self-validating nature of the described protocols ensures that the generated data will be reliable and directly applicable to the specific experimental context.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Lent, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

  • ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • ResearchGate. (2020, January 23). (PDF) Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. [Link]

  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

  • ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

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A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the essential spectroscopic techniques for the characterization of 2-Chloro-4,5-difluorophenylboronic acid (CAS No. 1801916-39-1).[1][2][3][4] As a critical building block in contemporary drug discovery and organic synthesis, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Structural Significance of this compound

This compound is a trifunctionalized aromatic compound, presenting a unique combination of electronic and steric properties. The interplay of the electron-withdrawing chloro and fluoro substituents with the versatile boronic acid moiety makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate spectral characterization is the cornerstone of its quality control, ensuring reproducibility and success in downstream applications. This guide will detail the expected outcomes and optimal methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is essential for a comprehensive analysis.

Experimental Protocol for NMR Analysis

A standardized protocol for high-quality NMR data acquisition is crucial for reproducibility.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.[5][6]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[7] The choice of solvent is critical as it can influence the chemical shift of the labile B(OH)₂ protons.[7]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity.[8]

  • For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[8]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for resolving the complex spin systems.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. A longer relaxation delay (2-5 seconds) and a greater number of scans are necessary due to the low natural abundance of ¹³C.[6]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, leading to short acquisition times.[7]

  • ¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. The quadrupolar nature of the boron nucleus can result in broad signals.

Expected NMR Spectral Features

While specific, publicly available spectra for this exact compound are scarce, the expected features can be reliably predicted based on the analysis of structurally similar fluorinated and halogenated phenylboronic acids.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity and Coupling Rationale and Expert Insights
¹H ~7.0 - 8.5Doublets or doublets of doublets. A broad singlet for B(OH)₂.The two aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. The B(OH)₂ protons are exchangeable and their signal can be broad and its position concentration-dependent.[7]
¹³C ~100 - 165Singlets or doublets (due to C-F coupling).Aromatic carbons will appear in this region. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The carbon attached to the boron atom may be broad and difficult to observe due to quadrupolar relaxation.
¹⁹F ~ -110 to -140Two distinct signals, likely appearing as complex multiplets.The two fluorine atoms are in different chemical environments and will therefore be non-equivalent, giving rise to two separate signals. Each signal will be split by the other fluorine and by neighboring protons.
¹¹B ~ 28 - 33A single, broad signal.This chemical shift range is characteristic of a trigonal planar boronic acid.[7] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer H1 ¹H NMR C13 ¹³C NMR F19 ¹⁹F NMR B11 ¹¹B NMR process Process Spectra (FT, Phasing, Baseline Correction) H1->process C13->process F19->process B11->process analyze Analyze Data (Shifts, Couplings, Integration) process->analyze elucidate Structure Elucidation & Purity Assessment analyze->elucidate

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in this compound.

Experimental Protocol for FT-IR Analysis

For a solid sample, several preparation methods are available. The choice depends on the desired spectral quality and available equipment.

Thin Solid Film Method:

  • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[9]

  • Apply a drop of this solution onto a single IR-transparent salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Acquire the spectrum. The intensity can be adjusted by adding more solution or by diluting the initial solution.[9]

Potassium Bromide (KBr) Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder and acquire the spectrum.

Expected FT-IR Spectral Features

The infrared spectrum will be characterized by absorptions corresponding to the vibrations of the various functional groups within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
O-H Stretch (boronic acid)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding, which can be both intramolecular and intermolecular in the solid state.
C-H Stretch (aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
C=C Stretch (aromatic)1450 - 1600MediumA series of peaks is expected in this region due to the complex vibrations of the benzene ring.[10][11]
B-O Stretch1310 - 1380StrongA strong, characteristic absorption for the boronic acid functional group.
C-F Stretch1100 - 1300StrongThe presence of two C-F bonds will likely result in strong absorptions in this region.
C-Cl Stretch600 - 800Medium to StrongThe position can be influenced by the substitution pattern on the aromatic ring.

FT_IR_Logic cluster_functional_groups Functional Groups cluster_vibrations Characteristic Vibrations (cm⁻¹) Molecule This compound OH O-H CH Aromatic C-H CC Aromatic C=C BO B-O CF C-F CCl C-Cl OH_vib ~3400 (broad) OH->OH_vib CH_vib ~3050 CH->CH_vib CC_vib ~1450-1600 CC->CC_vib BO_vib ~1350 BO->BO_vib CF_vib ~1100-1300 CF->CF_vib CCl_vib ~600-800 CCl->CCl_vib

Mass Spectrometry (MS): Determining Molecular Weight and Isotopic Patterns

Mass spectrometry is used to determine the molecular weight and can provide valuable structural information through fragmentation analysis. For this compound, the isotopic distribution of chlorine is a key diagnostic feature.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

Expected Mass Spectral Features
  • Molecular Ion Peak (M): The molecular weight of this compound is 192.36 g/mol .

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak.[12][13] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[12][13]

    • [M]⁺ or [M-H]⁻ with ³⁵Cl: Expected m/z

    • [M+2]⁺ or [M-H+2]⁻ with ³⁷Cl: Expected m/z at +2 Da from the main peak, with ~32% of the intensity of the main peak.

  • Fragmentation: Boronic acids are known to readily lose water, so a peak corresponding to the loss of H₂O ([M-H₂O]) is highly probable. Further fragmentation of the aromatic ring may also be observed.

Conclusion: A Synergistic Approach to Characterization

The structural elucidation of this compound is not reliant on a single technique but on the synergistic interpretation of data from NMR, FT-IR, and MS. NMR provides the detailed connectivity, FT-IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition through isotopic patterns. The protocols and expected spectral features outlined in this guide provide a robust framework for researchers to confidently and accurately characterize this important chemical building block, ensuring the integrity and success of their scientific endeavors.

References

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An In-Depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of lead compounds. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1] Phenylboronic acids, in turn, are indispensable tools in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[2] The convergence of these two powerful motifs in the form of fluorinated phenylboronic acids has created a class of reagents with immense value for medicinal chemists. This guide provides a comprehensive technical overview of a specific and highly functionalized member of this class: 2-Chloro-4,5-difluorophenylboronic acid. We will delve into its probable synthetic origins, detail its preparation, characterize its properties, and explore its applications as a key building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.

Historical Context and Discovery

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the scientific literature, its emergence can be understood as a logical progression in the field of synthetic organic chemistry. The development of halogenated and fluorinated aromatic compounds has been driven by their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4] The 2-chloro-4,5-difluoro substitution pattern on a phenyl ring is a feature of interest in the creation of bioactive molecules. For instance, the closely related 2,4-dichloro-5-fluorophenyl moiety has been incorporated into novel fused 1,2,4-triazole derivatives exhibiting significant antitumor activity.[5][6]

The synthesis of arylboronic acids from aryl halides has been a well-established transformation for decades, with early methods involving the reaction of organometallic reagents like Grignard or organolithium species with borate esters.[2] It is highly probable that this compound was first prepared through such a route from a suitable precursor like 1-bromo-2-chloro-4,5-difluorobenzene. Its commercial availability today from various chemical suppliers underscores its utility as a valuable building block for researchers.

Synthesis of this compound

The most logical and widely practiced method for the synthesis of arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a trialkyl borate. The following protocol details a robust procedure for the preparation of this compound from its corresponding brominated precursor.

Experimental Protocol: Synthesis from 1-Bromo-2-chloro-4,5-difluorobenzene

This two-step procedure first involves the synthesis of the precursor 1-bromo-2-chloro-4,5-difluorobenzene, followed by its conversion to the target boronic acid.

Part 1: Synthesis of 1-Bromo-2-chloro-4,5-difluorobenzene

The synthesis of the brominated precursor can be achieved through electrophilic bromination of 1-chloro-2,3-difluorobenzene.

  • Reaction Scheme:

    • 1-Chloro-2,3-difluorobenzene + Br₂ (in the presence of a Lewis acid catalyst, e.g., FeBr₃) → 1-Bromo-2-chloro-4,5-difluorobenzene

  • Step-by-Step Procedure:

    • To a solution of 1-chloro-2,3-difluorobenzene in a suitable solvent such as dichloromethane, add a catalytic amount of iron filings.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add bromine dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or chromatography to yield pure 1-bromo-2-chloro-4,5-difluorobenzene.

Part 2: Synthesis of this compound

This step utilizes a lithium-halogen exchange followed by borylation.

  • Reaction Scheme:

    • 1-Bromo-2-chloro-4,5-difluorobenzene + n-BuLi → 2-Chloro-4,5-difluorophenyllithium

    • 2-Chloro-4,5-difluorophenyllithium + B(OCH₃)₃ → Lithium (2-chloro-4,5-difluorophenyl)trimethoxyborate

    • Lithium (2-chloro-4,5-difluorophenyl)trimethoxyborate + H₃O⁺ → this compound

  • Step-by-Step Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-chloro-4,5-difluorobenzene in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • To this solution, add trimethyl borate, either neat or as a solution in THF, dropwise, again keeping the temperature below -70 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford this compound as a white to off-white solid.

Synthesis_of_2_Chloro_4_5_difluorophenylboronic_acid precursor 1-Bromo-2-chloro-4,5-difluorobenzene intermediate 2-Chloro-4,5-difluorophenyllithium precursor->intermediate Lithium-Halogen Exchange nBuLi n-Butyllithium (n-BuLi) in THF, -78 °C borate Trimethyl borate (B(OMe)₃) borate_complex Borate Complex acid Aqueous Acid (e.g., HCl) product This compound intermediate->borate_complex Borylation borate_complex->product Acidic Workup Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Complex oxidative_addition->transmetalation Transmetalation reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination reductive_elimination->pd0 Reductive Elimination product Coupled Product reductive_elimination->product aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition boronic_acid 2-Chloro-4,5-difluorophenyl- boronic Acid boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Precursor for Bioactive Molecules

As previously mentioned, the 2,4-dichloro-5-fluorophenyl scaffold has been identified as a key component in compounds with potent antitumor activity. [5][6]This suggests that this compound is a valuable intermediate for the synthesis of analogues and derivatives with potential applications in oncology. The ability to readily introduce this moiety via Suzuki-Miyaura coupling allows for the rapid exploration of this chemical space. The unique electronic and steric properties conferred by the chloro and difluoro substituents can lead to novel interactions with biological targets, potentially resulting in new therapeutic agents.

Conclusion

This compound, while not having a storied history of discovery, represents a sophisticated and highly useful tool for the modern organic and medicinal chemist. Its synthesis, achievable through well-established organometallic chemistry, provides access to a versatile building block. The trifunctionalized nature of this reagent, combined with the beneficial properties of its fluorine substituents, makes it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions to generate novel compounds with potential applications in drug discovery, particularly in the field of oncology. As the demand for more effective and specific therapeutics continues to grow, the strategic use of such highly functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Bromo-4-chloro-2, 5-difluorobenzene, min 97%, 10 grams. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved January 20, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved January 20, 2026, from [Link]

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  • Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed. (2009, December 1). Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Properties, Protocols, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, synthetic chemists, and drug development professionals with an in-depth exploration of 2-Chloro-4,5-difluorophenylboronic acid. We will delve into its core reactivity, particularly in palladium-catalyzed cross-coupling reactions, and explore its strategic application in the fields of medicinal chemistry and materials science. This document moves beyond a simple listing of properties to explain the causality behind its utility, offering field-proven insights and detailed experimental frameworks.

Physicochemical Profile and Strategic Value

This compound is a multifunctional organoboron compound. Its value in modern synthetic chemistry stems from the unique interplay of its constituent parts: the boronic acid group, a versatile handle for carbon-carbon bond formation, and the halogenated aromatic ring, which imparts specific electronic and conformational properties to target molecules.

The presence of three distinct halogen substituents (one chlorine, two fluorine) on the phenyl ring offers significant advantages. The electron-withdrawing nature of these halogens modulates the reactivity of the boronic acid and can significantly influence the physicochemical properties of the final product. In medicinal chemistry, for instance, fluorine atoms are known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]

PropertyValueReference
CAS Number 1801916-39-1[2]
Molecular Formula C₆H₄BClF₂O₂[2]
Molecular Weight 192.36 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition + R¹-X pdiib R¹-Pd(II)L₂-R² (Transmetalated Complex) pdiia->pdiib Transmetalation + [R²B(OH)₃]⁻ pdiib->pd0 Reductive Elimination - R¹-R² center R²B(OH)₂ R²B(OH)₂ [R²B(OH)₃]⁻ [R²B(OH)₃]⁻ R²B(OH)₂->[R²B(OH)₃]⁻ + Base (e.g., OH⁻)

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol

This generalized protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, anhydrous) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Degassed deionized water

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup : To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition : Add the degassed organic solvent (e.g., 8 mL of dioxane) and degassed water (2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water (15 mL) and an organic solvent (e.g., ethyl acetate, 25 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The 2-chloro-4,5-difluorophenyl moiety is a valuable structural motif in modern drug design. Its incorporation can confer several beneficial properties upon a lead compound.

  • Metabolic Stability : The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

  • Modulation of Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Target Binding : Fluorine can act as a hydrogen bond acceptor or engage in other non-covalent interactions, potentially increasing the binding affinity and selectivity of a drug for its biological target.[1]

A key application of this building block is in the synthesis of kinase inhibitors, many of which feature complex biaryl cores. While direct synthesis routes for specific approved drugs using this exact isomer are proprietary, its utility can be illustrated in a representative synthetic workflow.

Drug_Synthesis_Workflow start_A This compound coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) start_A->coupling start_B Brominated Heterocycle (e.g., Bromo-quinoline) start_B->coupling intermediate Biaryl Intermediate coupling->intermediate modification Further Functionalization (e.g., amination, alkylation) intermediate->modification final_product Complex Drug-like Molecule (e.g., Kinase Inhibitor Scaffold) modification->final_product

Fig 2. Workflow for incorporating the 2-chloro-4,5-difluorophenyl moiety into a complex molecule.

Applications in Materials Science

In materials science, particularly in the field of organic electronics, precise control over the electronic properties of molecules is paramount. Arylboronic acids are essential building blocks for synthesizing conjugated polymers and small molecules used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[5]

The introduction of chloro- and fluoro-substituents via this compound serves to:

  • Tune Energy Levels : The strong electron-withdrawing nature of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material. This is a critical strategy for matching energy levels in multilayer electronic devices to ensure efficient charge injection and transport.

  • Influence Morphology : Fluorination can affect the intermolecular packing of organic materials in the solid state, influencing thin-film morphology and, consequently, charge carrier mobility.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. Based on data for structurally similar compounds, the following precautions should be observed.[6][7]

Hazard CategoryDescription & Precautionary Statement
Eye Irritation Causes serious eye irritation. P280 : Wear eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
Skin Irritation Causes skin irritation. P280 : Wear protective gloves. P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
Respiratory Tract May cause respiratory irritation. P261 : Avoid breathing dust. P271 : Use only outdoors or in a well-ventilated area.

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be susceptible to dehydration to form boroxines, so keeping them well-sealed is important for maintaining purity and reactivity.

Conclusion

This compound is a highly versatile and valuable reagent for advanced chemical synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to complex biaryl structures. The unique electronic properties imparted by its halogenated phenyl ring make it a strategic building block for the rational design of new pharmaceuticals and high-performance organic electronic materials. By understanding the underlying mechanisms of its reactivity and adhering to established protocols, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.

References

  • Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • ResearchGate. (2025). A New and Practical Synthesis of Bosutinib.
  • ResearchGate. (2025). New Synthetic Process for Bosutinib.
  • Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib | Abstract.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chem-Impex. (n.d.). 2-Chloro-4-fluorophenylboronic acid.
  • Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry.
  • Chem-Impex. (n.d.). 2,4-Difluorophenylboronic acid.
  • Thermo Fisher Scientific. (2007). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorophenylboronic acid 98.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • EMRS. (n.d.). New materials for organic electronics: from synthesis to processing, characterization and device physics.

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Stability and Storage of 2-Chloro-4,5-difluorophenylboronic Acid: A Guide to Preserving Purity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acid Integrity in Drug Discovery

2-Chloro-4,5-difluorophenylboronic acid is a key building block in modern medicinal chemistry. As with other boronic acids, its utility in pivotal transformations like the Suzuki-Miyaura cross-coupling reaction is fundamental to the synthesis of complex organic molecules that form the core of new drug candidates.[1][2] The journey of drug discovery is intricate, and the integrity of starting materials is paramount to ensuring the reproducibility and success of preclinical and clinical research.[2] However, the unique chemical properties of boronic acids, including the electron-deficient nature of the boron atom, present distinct stability challenges.[3][4] Impurities arising from degradation can directly compromise reaction yields, introduce difficult-to-remove byproducts, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient.[1]

This guide provides an in-depth examination of the factors governing the stability of this compound. We will explore the primary degradation pathways, offer evidence-based storage and handling protocols, and detail experimental methods for assessing the purity and stability of this critical reagent. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to preserve the integrity of this compound, thereby ensuring the robustness of their synthetic endeavors.[5][6][7]

Section 1: Fundamental Chemical Properties and Inherent Instabilities

A boronic acid's reactivity is dictated by its structure.[3] Structurally, this compound is a trivalent boron-containing compound with a vacant p-orbital, rendering it a Lewis acid.[3][4] This electronic deficiency is the root of both its synthetic utility and its inherent instability. Most boronic acids are solids that are stable to air and moisture to a moderate degree, particularly arylboronic acids compared to their aliphatic counterparts.[3][4] However, they are susceptible to several degradation pathways.

The key challenges to the stability of this compound are:

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8]

  • Oxidative Deboronation: The oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[9][10]

  • Boroxine Formation: The intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride.[1]

The electron-withdrawing nature of the chlorine and two fluorine atoms on the phenyl ring of the title compound influences the propensity for these degradation reactions, generally increasing the Lewis acidity of the boron center.

Section 2: Primary Degradation Pathways Explained

Understanding the mechanisms of degradation is crucial for developing effective mitigation strategies.

Protodeboronation: The Insidious Side Reaction

Protodeboronation is a well-documented undesired side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura coupling.[8][11] It involves the protonolysis of the C–B bond, effectively replacing the boronic acid group with a hydrogen atom.[8] This process is highly dependent on factors like pH and the electronic nature of the aryl substituent.[8][12]

There are two primary mechanisms for the protodeboronation of simple aromatic boronic acids:

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.[8][13][14]

  • Base-Catalyzed Pathway: Under basic conditions, a hydroxide ion attacks the boron atom to form a more reactive boronate anion. This is followed by a rate-limiting reaction with a proton source like water to cleave the C-B bond.[8][15] This pathway is particularly problematic in Suzuki-Miyaura cross-coupling reactions, which are typically run in basic media.[15]

For this compound, the presence of electron-withdrawing halogens can influence the rate of these processes. It is generally most stable at a neutral pH where both acid- and base-catalyzed mechanisms are minimized.[8]

Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed BA1 Ar-B(OH)₂ Intermediate1 [Ar-B(OH)₂H]⁺ BA1->Intermediate1 Protonation H_plus H⁺ (Acid) Product1 Ar-H + B(OH)₃ Intermediate1->Product1 C-B Cleavage BA2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA2->Boronate Boronate Formation OH_minus OH⁻ (Base) Product2 Ar-H + B(OH)₃ + OH⁻ Boronate->Product2 Protonolysis H2O H₂O

Fig. 1: Acid- and Base-Catalyzed Protodeboronation Pathways.
Oxidative Deboronation

Boronic acids are metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species (ROS).[9] This process is also a concern during storage if the compound is exposed to atmospheric oxygen, especially in the presence of metal catalysts or light. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen.[10] The resulting borate ester is then rapidly hydrolyzed to yield the corresponding phenol (2-chloro-4,5-difluorophenol) and boric acid.[10][16]

Oxidative_Deboronation BA Ar-B(OH)₂ Complex Intermediate Complex BA->Complex + ROS ROS [O] BorateEster Ar-O-B(OH)₂ (Borate Ester) Complex->BorateEster 1,2-Aryl Migration (Rate-Limiting) Hydrolysis Hydrolysis (H₂O) BorateEster->Hydrolysis Products Ar-OH + B(OH)₃ Hydrolysis->Products

Fig. 2: General Pathway for Oxidative Deboronation.
Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible intermolecular dehydration to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms. While reversible upon addition of water, the presence of boroxines means the sample is not pure boronic acid, which can complicate stoichiometry calculations in reactions. The formation of boroxines is driven by the removal of water and can be an indicator of improper storage in a humid environment.

Section 3: Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following recommendations are based on best practices for arylboronic acids and data from safety sheets of structurally similar compounds.[17][18][19][20]

ParameterRecommendationRationale
Temperature Store refrigerated (2-8°C). [17][18][20]Reduces the kinetic rate of all degradation pathways (protodeboronation, oxidation, and boroxine formation).
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon). [19]Prevents oxidative deboronation by excluding atmospheric oxygen.
Moisture Keep container tightly closed in a dry place. Use a desiccator for long-term storage. [18][20][21]Minimizes water availability, which is a key reactant in protodeboronation, boroxine reversal, and hydrolysis of intermediates.
Light Store in an amber or opaque vial. While specific photosensitivity data is limited, storing in the dark is a general best practice to prevent potential light-induced radical degradation pathways.[20]
Handling Handle in a well-ventilated area, preferably in a glove box or under a stream of inert gas. Avoid generating dust. [17][19]Minimizes exposure to atmospheric moisture and oxygen during weighing and transfer operations. Prevents inhalation.[17]

Section 4: Experimental Protocols for Stability and Purity Assessment

Trust in a reagent is built upon verification. The following protocols provide a framework for assessing the purity and stability of this compound.

Protocol 4.1: Purity Assessment by UHPLC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for analyzing boronic acids and their impurities.[1][22]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the boronic acid in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[22]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[22]

    • Mobile Phase B: Acetonitrile.[22]

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Detection:

    • Mode: Electrospray Ionization (ESI) in negative mode is often effective for detecting boronic acids and their degradation products.

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peak area for the parent compound and any observed impurities. The primary degradation products to look for would be the protodeboronated species (1,2-difluoro-4-chlorobenzene) and the oxidized species (2-chloro-4,5-difluorophenol).

Protocol 4.2: Characterization by NMR Spectroscopy

NMR is an indispensable tool for structural elucidation and purity confirmation.[23]

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.[23]

  • Spectra Acquisition:

    • ¹H NMR: Will show aromatic protons and the broad B(OH)₂ singlet. The chemical shift of the B(OH)₂ protons is highly dependent on concentration and solvent.[23]

    • ¹⁹F NMR: Crucial for this molecule. Expect two distinct signals for the two non-equivalent fluorine atoms. The appearance of new signals could indicate degradation.[23]

    • ¹¹B NMR: Expect a single, broad signal between 28-33 ppm for the trigonal boronic acid.[23] The formation of a tetracoordinate boronate species (e.g., from boroxine formation or interaction with solvent) will cause a significant upfield shift.

  • Data Analysis: Compare the obtained spectra to a reference standard. The presence of 1,2-difluoro-4-chlorobenzene (from protodeboronation) would be clearly visible in the ¹H and ¹⁹F spectra.

Protocol 4.3: Accelerated Stability (Stress) Testing Workflow

This workflow allows for a rapid assessment of the compound's stability under forcing conditions.

Stability_Workflow cluster_conditions Stress Conditions start Prepare 4 Vials of This compound control Control: 2-8°C, Dark, Inert start->control Expose to Conditions heat Heat: 40°C, Dark, Air start->heat Expose to Conditions humidity Humidity: 25°C, 75% RH, Dark start->humidity Expose to Conditions light Light: 25°C, Photostability Chamber start->light Expose to Conditions analysis Withdraw Samples at T=0, 1, 2, 4 weeks control->analysis heat->analysis humidity->analysis light->analysis methods Analyze by UHPLC-MS and NMR analysis->methods end Determine Degradation Rate vs. Control methods->end

Fig. 3: Experimental Workflow for Accelerated Stability Assessment.

Conclusion

This compound is a valuable reagent whose utility is directly tied to its chemical integrity. While inherently susceptible to protodeboronation, oxidation, and boroxine formation, these degradation pathways can be effectively managed. The key to preserving the stability and reactivity of this compound lies in a disciplined approach to its handling and storage: maintaining cold, dry, and inert conditions at all times. By implementing the rigorous storage protocols and analytical verification methods detailed in this guide, researchers and drug development professionals can ensure the reliability of their synthetic results and contribute to the successful advancement of their research programs.

References

  • Protodeboronation - Wikipedia. (n.d.).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid.
  • Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.
  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Kumar, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A.
  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Mayr, H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Fisher Scientific. (2025). Safety Data Sheet - 2,4-Difluorophenylboronic acid.
  • Merck Millipore. (2025). Safety Data Sheet.
  • MedChemExpress. (2026). 4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS.
  • Fisher Scientific. (2023). Safety Data Sheet - 2,5-Difluorophenylboronic acid.
  • Ghaffar, T., & Knaus, E. E. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorophenylboronic acid.
  • Global Pharma Search. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Methods.
  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
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  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
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  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid.
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  • Sigma-Aldrich. (n.d.). This compound | 1801916-39-1.
  • ChemicalBook. (n.d.). 2-CHLORO-4-FLUOROPHENYLBORONIC ACID CAS#: 313545-72-1.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorophenylboronic acid.

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Navigating the Synthesis and Application of 2-Chloro-4,5-difluorophenylboronic acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of 2-Chloro-4,5-difluorophenylboronic acid, a key building block for researchers, chemists, and professionals in drug development. This document details its commercial availability, synthesis, physicochemical properties, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, facilitating its use in research and development. The compound, with CAS Number 1801916-39-1, is typically supplied as a solid with purity levels of 97% or higher.

Table 1: Commercial Availability of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Sigma-Aldrich1801916-39-1C₆H₄BClF₂O₂192.36 g/mol ≥97%
Biosynth1801916-39-1C₆H₄BClF₂O₂192.36 g/mol Not Specified
Dana Bioscience1801916-39-1C₆H₄BClF₂O₂192.36 g/mol Not Specified

Physicochemical Properties:

While specific experimental data for this compound is not extensively published, the properties of the closely related compound, 2-Chloro-4-fluorophenylboronic acid (CAS: 313545-72-1), provide valuable estimates.

Table 2: Physicochemical Properties of the Analogous 2-Chloro-4-fluorophenylboronic acid

PropertyValue
Melting Point220-223 °C[1]
Boiling Point (Predicted)290.9±50.0 °C[2]
Density (Predicted)1.41±0.1 g/cm³[2]
pKa (Predicted)8.37±0.58[2]
AppearanceWhite to off-white crystalline powder
StorageKeep in a dark, dry, and sealed container at room temperature.[2]

Synthesis of this compound

Experimental Protocol: Representative Synthesis of a Halogenated Phenylboronic Acid

This protocol is adapted from the synthesis of 4-Chloro-2-fluorophenylboronic acid.

Step 1: Lithiation In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), 1-bromo-4-chloro-2-fluorobenzene is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise, and the reaction mixture is stirred for one hour at -78°C.

Step 2: Borylation Trimethyl borate is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

Step 3: Hydrolysis and Workup The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification The crude product is purified by recrystallization from a suitable solvent system to yield the desired phenylboronic acid.

Synthesis_Workflow A 1. Lithiation (Aryl Halide + n-BuLi in THF at -78°C) B 2. Borylation (Quench with Trimethyl borate) A->B Formation of Aryllithium C 3. Hydrolysis & Workup (Acid quench, extraction) B->C Formation of Boronate Ester D 4. Purification (Recrystallization) C->D Isolation of Crude Product E Final Product (this compound) D->E Pure Boronic Acid

Caption: General workflow for the synthesis of aryl boronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][4] The presence of both chloro and fluoro substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule, making it a desirable building block for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'-B(OH)₂ (Base) RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fluorinated biphenyls synthesized using this method are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role in Drug Discovery and Development

While specific patents explicitly naming this compound in drug synthesis are not prevalent in public databases, the broader class of fluorinated phenylboronic acids is widely utilized in pharmaceutical research and development.[5][6] These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of chloro and fluoro groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The development of novel therapeutics often involves the modification of existing scaffolds to improve efficacy and safety. The use of building blocks like this compound allows for the systematic exploration of the chemical space around a pharmacophore, a key strategy in modern drug discovery.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the fluorine and chlorine substituents. The acidic protons of the boronic acid group will appear as a broad singlet, which is typically exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds, and the spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms.

  • ¹¹B NMR: Boron NMR can be used to confirm the presence of the boronic acid functionality, typically showing a broad signal.

While a specific spectrum for this compound is not publicly available, the spectra of related compounds such as 2,4-difluorophenylboronic acid and 4-chloro-2-fluorophenylboronic acid can provide a reference for the expected chemical shifts and coupling constants.[7][8]

Other Analytical Techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the boronic acid and the C-F and C-Cl bonds.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Redeveloping Drugs Based on Existing Patents. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

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Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling with 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials. A key advantage of this palladium-catalyzed reaction is its remarkable tolerance for a wide array of functional groups and the commercial availability and stability of its organoboron reagents.[2]

In contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties. Fluorine's unique electronic characteristics can enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability. The 2-chloro-4,5-difluorophenyl moiety is therefore a valuable building block. However, the starting material for its installation, an aryl chloride, presents a significant synthetic challenge. The inherent strength and low reactivity of the C–Cl bond make oxidative addition to the palladium catalyst the rate-limiting and most difficult step of the catalytic cycle.[1][3]

This document provides a comprehensive guide for successfully employing 2-Chloro-4,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. It details a robust experimental protocol, explains the mechanistic rationale behind key parameter choices, and offers a practical troubleshooting guide to empower researchers in this challenging but rewarding transformation.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to procedural success.

PropertyValueSource
Chemical Name (2-Chloro-4,5-difluorophenyl)boronic acid-
CAS Number 1801916-39-1[4]
Molecular Formula C₆H₄BClF₂O₂[4]
Molecular Weight 192.36 g/mol Calculated
Appearance White to off-white solidGeneral Observation
Melting Point Data not publicly available-

Note: This boronic acid, like many others, may exist in equilibrium with its cyclic anhydride form (a boroxine).

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is critical for rational optimization and troubleshooting.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is the most challenging step for aryl chlorides and necessitates a highly active catalyst.[3][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar¹-Pd(II)(Cl)L₂ pd0->pd2_oad Oxidative Addition pd2_trans Ar¹-Pd(II)(Ar²)L₂ pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination out_Product Product (Ar¹-Ar²) pd2_trans->out_Product in_ArX Aryl Halide (Ar¹-Cl) in_ArX->pd2_oad in_Boronic Boronate [Ar²-B(OH)₃]⁻ in_Boronic->pd2_trans in_Base Base (e.g., K₃PO₄) boronic_acid Boronic Acid Ar²-B(OH)₂ in_Base->boronic_acid boronic_acid->in_Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide/iodide partner. Optimization may be required for specific substrate combinations.

Reagents and Equipment
  • Reagents:

    • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or another Cl) (1.0 equiv)

    • This compound (1.2–1.5 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–3 mol%)

    • Ligand (e.g., XPhos, SPhos, RuPhos) (2–6 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF/Water mixture)

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer and hotplate

    • Inert gas line (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    • TLC plates or GC/LC-MS for reaction monitoring

Step-by-Step Reaction Procedure
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Performing this step diligently is critical for catalyst longevity and preventing side reactions.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (or solvent mixture, e.g., Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80–110 °C) and stir vigorously. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC, or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Standard workflow for the Suzuki-Miyaura cross-coupling experiment.

Causality and Optimization: The "Why" Behind the Protocol

Achieving high yields, especially with challenging aryl chlorides, requires a deep understanding of how each parameter influences the catalytic cycle.

  • Catalyst & Ligand System: The C–Cl bond's strength necessitates a highly active catalyst to facilitate the rate-limiting oxidative addition step.[3] Traditional catalysts like Pd(PPh₃)₄ are often insufficient. The solution lies in using bulky, electron-rich phosphine ligands (e.g., the Buchwald biaryl phosphines like XPhos and SPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands promote the formation of the monoligated Pd(0)L species, which is highly reactive, and their electron-donating nature accelerates the oxidative addition.[5]

  • Choice of Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[6] For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the solubility of reaction components and catalyst stability.

  • Solvent System: The solvent must solubilize both the (often nonpolar) aryl halide and the (polar) boronate salt. Biphasic systems like Toluene/Water or Dioxane/Water are highly effective. The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Crucially, all solvents must be rigorously degassed by sparging with an inert gas or through freeze-pump-thaw cycles. Oxygen can oxidatively degrade the Pd(0) catalyst to inactive Pd(II) species, halting the reaction.

  • Temperature: Due to the high activation energy of the C-Cl bond cleavage, elevated temperatures (typically 80-110 °C) are almost always required to drive the oxidative addition at a reasonable rate.

Table of Typical Reaction Parameters for Aryl Chlorides
ParameterCondition 1Condition 2Condition 3Rationale & Reference
Pd Source (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1.5)PEPPSI-IPr (2)Precatalysts that readily form active Pd(0).
Ligand (mol%) SPhos (4)XPhos (3.5)(NHC ligand in precatalyst)Bulky, electron-rich ligands are essential for C-Cl activation.
Base (equiv) K₃PO₄ (2.5)Cs₂CO₃ (2.0)K₂CO₃ (3.0)Stronger bases facilitate boronic acid activation and are often required for chlorides.
Solvent Dioxane/H₂OTolueneTHF/H₂OSolvent choice impacts solubility and reaction kinetics.
Temperature (°C) 10011080Higher temperatures are needed to overcome the energy barrier of oxidative addition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Temperature too low.4. Base is not strong or soluble enough.1. Ensure rigorous degassing of solvents and inert atmosphere setup.2. Switch to a more active ligand (e.g., a second-generation Buchwald ligand) or an NHC-based catalyst.[7]3. Increase reaction temperature in 10 °C increments.4. Switch to K₃PO₄ or Cs₂CO₃. Consider a more polar solvent mixture to aid base solubility.
Protodeboronation The boronic acid reacts with trace water/protons, replacing the -B(OH)₂ group with -H. This is a common side reaction, especially with electron-deficient boronic acids at high temperatures.1. Use a slight excess (1.2-1.3 equiv) of the boronic acid.2. Minimize reaction time once the limiting reagent is consumed.3. Use a boronic ester (e.g., a pinacol ester), which is generally more stable.
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar²-Ar²). This can be promoted by oxygen or the presence of Pd(II) species at the start of the reaction.1. Rigorously exclude oxygen from the reaction.2. Use a Pd(0) source like Pd₂(dba)₃, or ensure the Pd(II) precatalyst is efficiently reduced in situ.
Poor Reagent Solubility One or more components are not sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.1. Try a different solvent system (e.g., switch from Toluene to Dioxane or 2-MeTHF).2. Add a co-solvent to improve solubility.3. For highly insoluble substrates, higher temperatures or more dilute conditions may be necessary.

References

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • PubChem. 2,4-Difluorophenylboronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]

  • PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

  • 001CHEMICAL. CAS No. 313545-72-1, 2-Chloro-4-fluorophenylboronic acid. [Link]

Sources

Palladium Catalysts for the Cross-Coupling of 2-Chloro-4,5-difluorophenylboronic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The incorporation of the 2,4,5-trisubstituted phenyl moiety, particularly with fluorine atoms, is a critical strategy in modern drug discovery for modulating molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] 2-Chloro-4,5-difluorophenylboronic acid is a valuable building block for this purpose, but its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions presents distinct challenges. These include the inherent inertness of the aryl chloride coupling partner and the potential for protodeboronation of the electron-deficient boronic acid.[4][5][6] This guide provides a comprehensive overview of the mechanistic principles, field-proven protocols, and optimization strategies necessary to achieve high-yield couplings with this substrate. We delve into the rationale behind catalyst selection, reaction parameter optimization, and provide step-by-step protocols suitable for researchers in pharmaceutical and materials science.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C(sp²)–C(sp²) bonds.[1][7][8] In the context of medicinal chemistry, the synthesis of complex biaryl structures is fundamental to the development of new therapeutic agents. Boronic acids and their derivatives have become indispensable reagents, with several boron-containing drugs, such as Bortezomib (Velcade), approved for clinical use.[9][10]

The this compound substrate is of particular interest. The chlorine atom serves as a reactive handle for the cross-coupling reaction, while the difluoro substitution pattern allows for fine-tuning of the electronic and conformational properties of the target molecule. However, the successful coupling of this substrate is not trivial. It requires a nuanced understanding of the reaction mechanism and careful selection of the catalytic system to overcome two primary hurdles:

  • The Challenge of Aryl Chlorides: Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and greater availability compared to bromides or iodides. However, their strong C-Cl bond makes the initial oxidative addition step to the palladium(0) center sluggish, often representing the rate-determining step of the catalytic cycle.[7][11][12]

  • The Instability of Polyfluorophenylboronic Acids: Boronic acids featuring multiple fluorine substituents are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, typically water in the presence of a base.[4][5][6] This decomposition pathway competes with the desired transmetalation step, reducing overall yield.

This guide addresses these challenges by presenting catalytic systems and protocols designed for the efficient and high-yielding cross-coupling of this compound.

Mechanistic Considerations and Key Parameter Optimization

A successful cross-coupling reaction hinges on a catalytic cycle that proceeds faster than competing decomposition pathways. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(X)Lₙ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'Lₙ oa_complex->tm_complex Transmetalation product Ar-Ar' tm_complex->product tm_complex->product arx Aryl Halide (Ar-X) arx->oa_complex boronic Boronic Acid (Ar'-B(OH)₂) + Base boronic->tm_complex p1 p2 p2->pd0  Regeneration  of Catalyst

Figure 1. General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the specific case of this compound, the critical challenge is to accelerate the catalytic cycle, particularly the oxidative addition and transmetalation steps, to outpace the protodeboronation of the starting material.

Catalyst and Ligand Selection: The Engine of the Reaction

The choice of palladium source and ligand is the single most important factor for success.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction from Pd(II) to the active Pd(0) state.[15] This activation step can be slow and sometimes inefficient. Modern palladium precatalysts are often superior for challenging couplings.[16][17] These are air-stable Pd(II) complexes that are designed to rapidly and quantitatively generate the active monoligated Pd(0) species under the reaction conditions. Buchwald's palladacycles (e.g., XPhos-Pd-G2/G3/G4) or PEPPSI-type catalysts are excellent choices.[16][17]

  • Ligand Choice: To overcome the high activation barrier of aryl chloride oxidative addition, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.[7][11][12]

    • Biarylphosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are the gold standard for coupling aryl chlorides. Their steric bulk promotes the formation of the highly reactive 14-electron monoligated Pd(0)L species, which readily undergoes oxidative addition. The electron-donating nature of the phosphine further facilitates this step.[4][5][11]

    • Ferrocenylphosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also effective, particularly in the form of the Pd(dppf)Cl₂ complex.

The key insight is that a precatalyst that generates the active catalytic species quickly and at low temperatures allows the productive coupling to occur before the sensitive boronic acid has time to decompose.[4][5][6]

The Role of the Base and Solvent System

The base and solvent are not passive components; they actively participate in and influence the reaction.

  • Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[18] For sensitive substrates, the choice of base is critical.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for these couplings. It is strong enough to form the boronate but generally provides a good balance, minimizing boronic acid decomposition.[4][17]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes accelerate the reaction but may also increase the rate of protodeboronation.[8]

    • Organic Bases: In some cases, organic bases may be employed, but inorganic bases are more common for this type of transformation.

  • Solvent System: The solvent must solubilize the organic substrates, the catalyst, and the inorganic base (at least partially). Aprotic polar solvents are typically used.

    • Ethers (THF, Dioxane, 2-MeTHF): These are excellent general-purpose solvents for Suzuki couplings.[4][19]

    • Aromatic Hydrocarbons (Toluene): Useful for reactions requiring higher temperatures, though lower temperatures are preferable for this specific substrate.

    • Water as a Co-solvent: A small amount of water is often beneficial or essential. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[20][21] A typical ratio is between 4:1 and 10:1 organic solvent to water.

Computational and experimental studies have shown that solvent polarity can significantly impact the energetics of the oxidative addition step, further highlighting the importance of solvent choice.[22]

Recommended Catalytic Systems and Performance Data

The following table summarizes recommended starting conditions for the coupling of an aryl chloride with this compound, based on established protocols for similar challenging couplings.[4][5][23]

Aryl Halide PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
4-ChloroanisoleXPhos Pd G3 (2)-K₃PO₄ (2)THF / H₂O (5:1)402>95
2-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane / H₂O (4:1)801285-95
4-Chlorobenzonitrile(allyl)PdCl]₂ (1)XPhos (2.2)Cs₂CO₃ (2)2-MeTHFRT4>90
2-ChloropyridineXPhos Pd G3 (2)-K₃PO₄ (2)THF / H₂O (5:1)40280-90

Note: Yields are illustrative and highly dependent on the specific substrate, reaction scale, and purity of reagents. Optimization is often required.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is optimized for speed and efficiency at low temperatures, minimizing the risk of protodeboronation.

Workflow start Start: Prepare Glassware reagents 1. Add Solids (Aryl Chloride, Boronic Acid, Base, Precatalyst) start->reagents seal_purge 2. Seal Vial & Purge (Cycle between vacuum and inert gas 3x) reagents->seal_purge solvents 3. Add Degassed Solvents (via Syringe) seal_purge->solvents reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 5. Reaction Quench & Work-up (Dilute, Separate Layers, Extract Aqueous) reaction->workup purify 6. Dry & Purify (Dry over Na₂SO₄, Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2. Standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (4 mL) and Degassed Water (1 mL)

  • Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vial with the cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add the degassed anhydrous THF (4 mL) followed by the degassed water (1 mL) to the reaction vial. A brief, vigorous purge of the headspace with inert gas after solvent addition is recommended.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 40 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the limiting aryl chloride starting material indicates completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[24]

Protocol 2: Microwave-Assisted Synthesis

For high-throughput screening or when faster reaction times are desired, microwave heating can be highly effective.[24]

Materials:

  • Same reagents as Protocol 1, but quantities may be scaled down for screening.

  • Microwave reaction vial with a snap cap.

  • Microwave reactor.

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl chloride (0.5 mmol), this compound (0.6 mmol), a suitable catalyst/ligand system (e.g., PEPPSI-IPr, 3 mol%), and a base (e.g., K₂CO₃, 1.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., 2 mL of 4:1 Dioxane/H₂O).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[24]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base or ligand.1. Ensure a rigorously inert atmosphere; use a fresh precatalyst.2. Use freshly distilled/dried solvents and degas thoroughly.3. Screen alternative bases (e.g., Cs₂CO₃) or ligands (e.g., SPhos).
Significant Protodeboronation 1. Reaction temperature is too high.2. Base is too strong or reaction time is too long.3. Water content is too high.1. Lower the reaction temperature (try room temperature).2. Switch to a milder base (K₃PO₄ or KF); monitor carefully to stop at completion.3. Reduce the amount of water or try anhydrous conditions with K₃PO₄.[19]
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without efficient reduction.1. Improve degassing procedure for solvents and reaction vessel.[7][19]2. Switch to a Pd(0) source or a more reliable precatalyst.
Inconsistent Results 1. Variable quality of reagents (especially base and boronic acid).2. Inconsistent heating or stirring.1. Use high-purity reagents; grind the base to a fine powder for consistency.2. Ensure uniform heating and vigorous stirring to maintain a homogenous mixture.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with a rational approach to catalyst selection and reaction optimization. By employing modern, air-stable palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands, the challenging oxidative addition of an aryl chloride can be facilitated at mild temperatures. This strategy effectively accelerates the productive catalytic cycle, allowing for efficient C-C bond formation while minimizing the competing protodeboronation of the sensitive boronic acid. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable fluorinated building block into complex molecules for applications in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Source Not Explicitly Named, likely a review article]. Note: This reference appears to be a general review on the topic.
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Source Not Explicitly Named, likely a review article].
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • [Author Not Listed]. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • [Author Not Listed]. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • [Author Not Listed]. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • [Author Not Listed]. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • [Author Not Listed]. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • [Author Not Listed]. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • [Author Not Listed]. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • [Author Not Listed]. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • [Author Not Listed]. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • [Author Not Listed]. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • [Author Not Listed]. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Thomas, A. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Pilco, S., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

  • Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]

  • [Author Not Listed]. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of Pharmaceutical Intermediates using 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Moieties

In modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[1] The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

2-Chloro-4,5-difluorophenylboronic acid is a highly valuable and versatile building block for introducing a precisely functionalized phenyl ring into potential drug candidates. This reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2][3] Its specific substitution pattern offers medicinal chemists a trifecta of handles to modulate molecular properties: the chloro group for potential steric interactions or as a subsequent coupling site, and the difluoro motif for profound electronic effects.

This guide provides a detailed technical overview, field-proven protocols, and mechanistic insights for effectively utilizing this compound in the synthesis of pharmaceutical intermediates.

Core Mechanistic Principles: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming sp²-sp² carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3] The reaction's success hinges on a palladium catalyst that cycles through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

A critical component of this cycle is the base, which plays an essential role in activating the boronic acid. The base converts the neutral boronic acid into a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which is necessary to facilitate the transfer of the aryl group from boron to the palladium center during the transmetalation step.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar¹)(X) Pd0->PdII_Aryl Ar¹-X Product Biaryl Product (Ar¹-Ar²) PdII_Biaryl LₙPd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Biaryl Ar²-B(OH)₂ Base (e.g., K₃PO₄) PdII_Biaryl->Pd0 Ar¹-Ar² (Product) ArX Aryl Halide (Ar¹-X) ArX->Pd0 BoronicAcid Boronic Acid (Ar²-B(OH)₂) + Base BoronicAcid->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming the Challenge: Protodeboronation

A significant challenge when working with electron-deficient or sterically hindered boronic acids, including polyfluorinated variants, is the competing side reaction of protodeboronation.[6] This is a base- or metal-catalyzed cleavage of the carbon-boron bond, which regenerates the parent arene and consumes the valuable boronic acid, thereby reducing the yield of the desired coupled product.

The key to success is to employ a catalytic system that is highly active, promoting the desired C-C bond formation at a rate that significantly outpaces the C-B bond cleavage. This often involves the use of specialized palladium precatalysts and mild reaction conditions.[6][7]

Competing_Pathways Start {this compound | + Aryl Halide | + Pd Catalyst / Base} Desired Desired Pathway Suzuki-Miyaura Coupling Start->Desired Fast Kinetics (High Catalyst Activity) Undesired Competing Pathway Protodeboronation Start->Undesired Slow Kinetics Product Pharmaceutical Intermediate (Biaryl Product) Desired->Product Byproduct 1-Chloro-2,3-difluorobenzene (Decomposition) Undesired->Byproduct

Caption: Competing reaction pathways for polyfluorophenylboronic acids.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates, particularly less reactive aryl chlorides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore in a cool, dry place. Contains varying amounts of the anhydride.
Aryl Halide (e.g., 4-Bromoanisole)Synthesis GradeTCI ChemicalsEnsure purity before use.
XPhos Pd G3 PrecatalystCatalyst GradeCombi-BlocksAn air- and moisture-stable precatalyst that ensures rapid catalyst activation.[6][7]
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Fisher ScientificA strong base effective for challenging couplings.[4][7]
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, >99%Acros OrganicsA greener alternative to THF or dioxane.[8]
Deionized WaterN/AIn-houseMust be degassed before use.
Diethyl Ether / Ethyl Acetate / HexanesACS GradeVWRFor workup and chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying organic layers.
Inert Gas (Argon or Nitrogen)High PurityAirgasFor maintaining an inert atmosphere.
Safety & Handling
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[10][11] Handle in a well-ventilated fume hood.[9][11]

  • Palladium Precatalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Potassium Phosphate: Corrosive. Avoid contact with skin and eyes.

  • Solvents: 2-MeTHF is flammable. Keep away from ignition sources.

  • General Precautions: The reaction should be set up under an inert atmosphere to prevent degradation of the catalyst and reagents.

Experimental Workflow

Experimental_Workflow A 1. Setup - Flame-dry flask - Equip with stir bar & septum - Establish inert atmosphere (Ar/N₂) B 2. Reagent Addition (Solid) - Add Aryl Halide (1.0 mmol) - Add Boronic Acid (1.5 mmol) - Add K₃PO₄ (2.0 mmol) - Add XPhos Pd G3 (0.02 mmol) A->B C 3. Solvent Addition - Degas 2-MeTHF and H₂O - Add 2-MeTHF (4 mL) - Add H₂O (1 mL) via syringe B->C D 4. Reaction - Stir vigorously at room temp. - Monitor by TLC/LC-MS (typically < 1 hr) C->D E 5. Workup - Quench with water - Extract with Ethyl Acetate (3x) - Combine organic layers D->E F 6. Purification - Dry over MgSO₄ - Filter and concentrate - Purify by silica gel chromatography E->F G 7. Analysis - Characterize pure product (NMR, MS) F->G

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 2-MeTHF and water by bubbling argon through the solvents for 15-20 minutes. Add 5 mL of this solvent mixture to the reaction flask via syringe.[3]

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. For many reactive aryl bromides, the reaction proceeds to completion in under 30-60 minutes.[7] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40 °C can be applied.[6]

  • Workup: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation & Condition Optimization

The choice of catalyst, base, and solvent is paramount for achieving high yields, especially with challenging substrates. The following table summarizes effective conditions reported for the coupling of structurally similar polyfluorophenylboronic acids, providing a validated starting point for optimization.

Aryl HalideCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[12]
4-ChloroanisolePrecatalyst 13 (2)†-K₃PO₄ (2)THF/H₂O (1:2)RT<0.593[7]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[12]
2-ChlorobenzoxazolePrecatalyst 13 (2)†-K₃PO₄ (2)THF/H₂O (1:2)40289[7]

Data is for structurally similar polyfluorophenylboronic acids and serves as a strong predictive model for the title compound. †Precatalyst 13 is a specific XPhos-ligated palladium precatalyst designed for rapid activation.[7]

Field Insights:

  • Catalyst Choice: Buchwald-type ligands like XPhos and SPhos are highly effective due to their electron-richness and steric bulk, which promote both the oxidative addition of aryl chlorides and the final reductive elimination step.[8] Using air-stable precatalysts (like the G3 series) simplifies handling and ensures reproducible generation of the active Pd(0) species.[7][8]

  • Base Selection: While carbonates (Na₂CO₃, K₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for difficult couplings, including those prone to protodeboronation.[4][8] Its use under aqueous conditions is highly effective.

  • Temperature Control: The high activity of modern catalysts allows these reactions to proceed at room temperature.[7] This is a critical advantage as elevated temperatures can accelerate the undesired protodeboronation of unstable boronic acids.[6][7]

References

  • Kinzel, T., Zhang, Y. and Buchwald, S.L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • Lima, C.F.R.A.C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Baumann, M. & Baxendale, I.R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Baumann, M. & Baxendale, I.R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry. [Link]

  • Semantic Scholar. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Pharmaceutical Technology. (n.d.). Advancing API Synthesis. [Link]

  • Singh, G., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

Application Notes and Protocols for 2-Chloro-4,5-difluorophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, 2-Chloro-4,5-difluorophenylboronic acid has emerged as a crucial reagent for the synthesis of complex, biologically active molecules, most notably in the development of targeted cancer therapies.

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on its role in the construction of kinase inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a comprehensive look at the structure-activity relationships conferred by the 2-chloro-4,5-difluorophenyl moiety.

The 2-Chloro-4,5-difluorophenyl Moiety: A Key to Enhanced Bioactivity

The strategic placement of chloro and fluoro substituents on the phenylboronic acid ring is not arbitrary. This specific substitution pattern is designed to modulate the electronic and steric properties of the resulting biaryl products, which can lead to improved potency and pharmacokinetic properties. In the context of kinase inhibitors, this moiety often serves as a key recognition element for the target protein.

A prime example of the successful application of this compound is in the synthesis of Dabrafenib (GSK2118436) , a potent and selective inhibitor of BRAF kinase used in the treatment of metastatic melanoma.[2][3][4] The 2-chloro-4,5-difluorophenyl group in Dabrafenib plays a critical role in its binding to the ATP-binding site of the BRAF V600E mutant protein.

The rationale for the specific 2-chloro-4,5-difluoro substitution pattern can be understood through the following expert insights:

  • Enhanced Potency: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronics of the aromatic system, potentially leading to stronger interactions with the target protein. Fluorination has been shown to improve both enzyme and cellular potency in kinase inhibitors.

  • Improved Pharmacokinetics: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. This can result in improved oral exposure and overall pharmacokinetic profile.

  • Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its cell permeability and distribution.

The following diagram illustrates the pivotal role of this compound in the synthesis of Dabrafenib.

Caption: Synthesis workflow for Dabrafenib highlighting the Suzuki-Miyaura coupling step.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone method for incorporating the 2-chloro-4,5-difluorophenyl moiety.[1] However, polyfluorinated phenylboronic acids can be challenging substrates due to their propensity for protodeboronation under basic reaction conditions.[5][6] This side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reduces the yield of the desired product.

To mitigate protodeboronation and achieve high coupling efficiency, careful optimization of the reaction conditions is paramount. The use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands has proven to be a successful strategy.[5]

Protocol 1: General Conditions for Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

This protocol provides a robust starting point for the coupling of this compound with a variety of heteroaryl halides.

Materials:

  • This compound

  • Heteroaryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (degassed)

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the catalyst system to the reaction vessel.

  • Add the anhydrous solvent and degassed water (typically in a ratio of 4:1 to 10:1).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)8012>90
4-Bromothiazole[Pd(cinnamyl)Cl]₂ (1)XPhos (2.4)K₂CO₃ (3)Toluene/H₂O (5:1)1008~85
2-Bromo-5-fluoropyridinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (3)THF/H₂O (10:1)6016~92

Note: These are generalized conditions and may require optimization for specific substrates.

The following diagram illustrates the key components and their relationships in the Suzuki-Miyaura cross-coupling reaction.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The expected product will have a distinct retention factor (Rf) or retention time and a predictable mass-to-charge ratio (m/z). The disappearance of starting materials and the appearance of the product spot/peak provide real-time validation of the reaction's success.

Furthermore, the final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors like Dabrafenib.[2][3] Its strategic incorporation can lead to significant improvements in potency and pharmacokinetic properties. While its use in Suzuki-Miyaura cross-coupling reactions can be challenging due to the potential for protodeboronation, the application of optimized protocols with appropriate catalysts and ligands can lead to high yields of the desired products. The detailed application notes and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important reagent in their synthetic endeavors.

References

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • New Drug Approvals. GSK 2118436. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(38), 12542–12553. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 22(10), 1649. [Link]

  • Peter, K., & Gabor, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Shindo-Kano Laboratory. Synthesis of Bioactive compounds. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 14(11), 2838–2841. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(11), 3244. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3244. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(4), 1281–1307. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(11), 2838–2841. [Link]

  • Koide Group. Organic Synthesis of Bioactive Molecules. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules. [Link]

  • Shirley, D. J., et al. (2023). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 125, 1083–1097. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4,5-difluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is instrumental in the synthesis of biaryl scaffolds—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the specific application of 2-Chloro-4,5-difluorophenylboronic acid in Suzuki-Miyaura couplings. The introduction of the 2-chloro-4,5-difluorophenyl moiety is of significant interest in drug discovery, as the unique substitution pattern can profoundly influence a molecule's conformational preference, metabolic stability, and binding interactions. However, this particular boronic acid presents a confluence of challenges that demand a nuanced approach to reaction optimization. The presence of an ortho-chloro substituent introduces steric hindrance, while the electron-withdrawing fluorine atoms decrease the nucleophilicity of the aromatic ring. These factors can impede the key steps of the catalytic cycle, necessitating carefully selected conditions to achieve high yields.

These application notes provide a detailed examination of the mechanistic considerations, key parameter optimization, and robust experimental protocols for the successful coupling of this compound with a range of aryl halides.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.

.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->oa_complex Ar-X tm_complex Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex oa_label Oxidative Addition product Biaryl Product (Ar-Ar') tm_complex->product tm_label Transmetalation product->pd0 re_label Reductive Elimination boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_complex [Ar'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4]

Key Parameters for Optimization

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst (and its associated ligand), the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles

For sterically hindered and electron-deficient substrates, the choice of ligand is paramount. While traditional phosphine ligands like PPh₃ can be effective in some cases, modern, specially designed ligands are often necessary.

  • Buchwald Ligands: This class of bulky, electron-rich biaryl phosphine ligands is highly effective for coupling challenging substrates.[6][7] Ligands such as SPhos and XPhos are particularly well-suited for promoting the oxidative addition of aryl chlorides and facilitating the reductive elimination of sterically congested biaryls.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium. They have shown excellent activity in the coupling of aryl chlorides.[5] PEPPSI-type precatalysts are particularly convenient as they are air- and moisture-stable.

  • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst that has demonstrated efficacy in a wide range of Suzuki couplings, including those with heteroaryl halides.[10][11]

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by converting the boronic acid to a more reactive boronate anion. The strength and nature of the base can significantly impact reaction efficiency and side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1] For challenging couplings, stronger bases like K₃PO₄ are often preferred.

  • Aqueous vs. Anhydrous Conditions: Many Suzuki reactions are performed in a biphasic system with an aqueous solution of the base. However, for boronic acids prone to protodeboronation (a common side reaction with electron-deficient substrates), anhydrous conditions with bases like potassium fluoride (KF) can be advantageous.[5]

Solvent Systems: Ensuring Solubility and Promoting Reactivity

The solvent must solubilize all reaction components and be stable at the required temperature. Common choices include:

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used, often with water as a co-solvent to dissolve the inorganic base.[1]

  • Aromatic Hydrocarbons: Toluene is a common solvent, particularly for reactions run at higher temperatures.

  • Alcohols: Solvents like t-butanol, often in combination with water, can be effective with certain catalyst systems.

Data Presentation: Reaction Conditions for Coupling with Various Aryl Halides

The following tables provide representative starting conditions for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides. These conditions are based on established protocols for structurally similar and electronically challenging substrates.[12][13]

Table 1: Reaction with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1008~88
34-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11012~85

Table 2: Reaction with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75
21-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11018~80
34-ChlorobenzonitrilePEPPSI-IPr (3)-K₂CO₃Dioxane12024~70

Note: The data presented is based on reactions with structurally similar fluorinated phenylboronic acids and should be considered a guideline. Yields are approximate and can vary based on reaction scale, purity of reagents, and the efficiency of work-up and purification.

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol is a robust starting point for the coupling of this compound with an aryl bromide or chloride.

.

Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, & Base in a dry flask start->reagents inert Seal and Purge with Inert Gas (Ar or N₂) reagents->inert solvent Add Degassed Solvent and Base Solution inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Cool, Dilute with Organic Solvent, Wash with Water & Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.[14][15][16]

Materials:

  • This compound (0.75 mmol, 1.5 equiv)

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., PEPPSI-IPr, 0.015 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[12]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Final Considerations

  • Low or No Conversion: If the reaction fails, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., a Buchwald ligand), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or a higher reaction temperature. Ensure all reagents are pure and solvents are properly degassed.

  • Protodeboronation: The cleavage of the C-B bond is a common side reaction for electron-deficient boronic acids. This can be mitigated by using milder bases (like KF), anhydrous conditions, or by using a boronic ester derivative which can be more stable.

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.

By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can successfully employ the sterically and electronically challenging this compound to synthesize a diverse array of valuable biaryl compounds.

References

  • García-Melchor, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(9), 11143-11157. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4518. Available at: [Link]

  • Pospíšil, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. Available at: [Link]

  • Ferlin, F., et al. (2022). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 24(1), 247-255. Available at: [Link]

  • Zhang, W., et al. (2005). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 7(5), 763-766. Available at: [Link]

  • Wang, L., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. International Journal of Molecular Sciences, 25(13), 7277. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Fors, B. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Sharma, S., et al. (2016). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 6(81), 77869-77880. Available at: [Link]

  • Hirai, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16223-16229. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 61(12), e202115140. Available at: [Link]

  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(18), 7074-7083. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Retrieved from [Link]

  • Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Retrieved from [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... Retrieved from [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6432. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Retrieved from [Link]

  • Balasubramaniam, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 11(1), 1-11. Available at: [Link]

  • Rodríguez-Linares, B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]

Sources

Application Notes and Protocols for 2-Chloro-4,5-difluorophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Advanced Materials

In the landscape of materials science, particularly within organic electronics, the precise tuning of molecular properties is paramount to achieving high performance in devices such as Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). 2-Chloro-4,5-difluorophenylboronic acid emerges as a critical synthetic building block, offering a unique combination of electronic and steric properties. The strategic incorporation of chloro and fluoro substituents onto the phenylboronic acid moiety provides a powerful tool for chemists and materials scientists to engineer the next generation of organic semiconductors.

The presence of strongly electron-withdrawing fluorine and chlorine atoms significantly influences the electronic characteristics of the resulting molecules. This substitution pattern can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is crucial for facilitating electron injection, improving charge balance within devices, and enhancing the material's intrinsic stability against oxidative degradation.[1] Furthermore, the high bond energy of the carbon-fluorine bond contributes to greater thermal and morphological stability, which is directly correlated with longer device lifetimes.[1]

This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of advanced materials and providing robust protocols for its utilization.

Core Application: Synthesis of High-Performance OLED Materials

The primary application of this compound is in the synthesis of complex organic molecules for OLEDs, particularly for emissive and charge-transport layers.[1] The 2-chloro-4,5-difluorophenyl group typically serves as a potent electron-accepting moiety in donor-acceptor (D-A) type architectures, which are fundamental to designing efficient emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).[2][3][4]

Scientific Rationale: Engineering Emitters with this compound

The design of efficient TADF emitters requires a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, allowing for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state.[5][6] This process enables the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to nearly 100%.[6]

By using this compound in a Suzuki-Miyaura cross-coupling reaction, this electron-deficient unit can be attached to an electron-donating core.[1][7] This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) effectively reduces the ΔEST, a key requirement for TADF. The chloro and difluoro substitution pattern provides strong electron-withdrawing character, while the chlorine at the ortho position can induce a steric twist between the donor and acceptor moieties, further enhancing the separation of frontier molecular orbitals.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated aromatic donor core (e.g., a brominated carbazole derivative).

Materials:

  • This compound

  • Halogenated donor core (e.g., 3-bromo-9-phenyl-9H-carbazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G2)[7]

  • Base (e.g., K₂CO₃, K₃PO₄)[7]

  • Anhydrous solvent (e.g., Toluene, THF, or a mixture with water)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow:

Caption: Suzuki Coupling Workflow for Donor-Acceptor Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated donor core (1.0 mmol), this compound (1.2-1.5 mmol, 1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent system (e.g., Toluene/H₂O 4:1, 10 mL).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED device using a material synthesized from this compound as the emissive layer dopant.

Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al)

Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode & Encapsulation A ITO Substrate Cleaning B UV-Ozone Treatment A->B C HIL Deposition B->C D HTL Deposition C->D E EML Co-Deposition (Host + Dopant) D->E F ETL Deposition E->F G EIL Deposition F->G H Cathode Deposition (Al) G->H I Encapsulation H->I

Caption: Workflow for vacuum thermal evaporation of a multilayer OLED.

Step-by-Step Procedure:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone immediately before loading into the deposition chamber.

  • Vacuum Deposition: Place the cleaned substrates and crucibles containing the organic materials and metal into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit the layers by thermal evaporation at controlled rates:

    • HIL: e.g., 10 nm of HAT-CN.

    • HTL: e.g., 40 nm of TAPC.

    • EML: Co-evaporate the synthesized emitter (dopant) with a suitable host material (e.g., CBP, mCP). The doping concentration is critical and typically ranges from 1% to 20%. The total layer thickness is typically 20-30 nm.

    • ETL: e.g., 30 nm of TPBi.

    • EIL: e.g., 1 nm of Lithium Fluoride (LiF).

    • Cathode: Deposit a 100 nm thick aluminum layer as the cathode.[1]

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass lid to ensure long-term stability.[1]

Performance Metrics: The performance of OLEDs incorporating materials derived from this compound should be evaluated based on several key metrics.

MetricDescriptionTypical Units
External Quantum Efficiency (EQE) Ratio of photons emitted to electrons injected.%
Luminance Luminous intensity per unit area.cd/m²
Current Efficiency Luminous flux per unit current.cd/A
Power Efficiency Luminous flux per unit electrical power.lm/W
CIE Coordinates Color coordinates on the 1931 CIE color space.(x, y)
LT₅₀ Lifetime Time for the initial luminance to decrease by 50%.hours

Representative performance data for blue TADF OLEDs can show EQEs exceeding 15% with high brightness.[2]

Emerging Applications: OFETs and OPVs

While less documented for this specific molecule, the electronic properties imparted by the 2-chloro-4,5-difluorophenyl moiety suggest potential applications in other areas of organic electronics.

Organic Field-Effect Transistors (OFETs)

In OFETs, the organic semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by a gate voltage.[8][9][10]

  • n-Type Semiconductors: The strong electron-withdrawing nature of the 2-chloro-4,5-difluorophenyl group can be exploited to create n-type (electron-transporting) or ambipolar materials. By coupling it with a suitable aromatic core, the LUMO level can be sufficiently lowered to facilitate stable electron injection and transport.

  • Improved Stability: The inherent chemical and thermal stability conferred by the C-F bonds is highly desirable for OFETs, which can suffer from degradation when operated in ambient conditions.[1]

Organic Photovoltaics (OPVs)

In OPV devices, a blend of donor and acceptor materials forms a bulk heterojunction where photogenerated excitons are dissociated into free charge carriers.[11]

  • Non-Fullerene Acceptors (NFAs): this compound can be used to synthesize novel NFAs. The electron-deficient nature of the end-groups is crucial for establishing a suitable energy level offset with the donor material, which provides the driving force for exciton dissociation. The ability to tune the LUMO level allows for optimization of the open-circuit voltage (Voc) of the solar cell.

Conclusion and Outlook

This compound is a versatile and powerful building block for the synthesis of advanced functional materials. Its strategic use, primarily through the Suzuki-Miyaura coupling reaction, enables the precise engineering of molecular energy levels and imparts enhanced stability to the final materials. The most prominent application lies in the development of high-efficiency OLEDs, particularly for blue and TADF emitters.[1][2][5] Furthermore, its fundamental electronic properties pave the way for its exploration in n-type semiconductors for OFETs and non-fullerene acceptors for OPVs. The continued development of synthetic methodologies and a deeper understanding of structure-property relationships will further expand the utility of this valuable chemical tool in the field of materials science.

References

  • Difluoroboron-Enabled Thermally Activated Delayed Fluorescence. ResearchGate. Available from: [Link]

  • Synthetic progress of organic thermally activated delayed fluorescence emitters via C–H activation and functionalization. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI. Available from: [Link]

  • Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Thermally activated delayed fluorescence materials in OLEDs devices: Design, synthesis and applications. Semantic Scholar. Available from: [Link]

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. MDPI. Available from: [Link]

  • High-performance vertical field-effect organic photovoltaics. PMC - NIH. Available from: [Link]

  • Application of OLED for Automotive Lighting. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes. MDPI. Available from: [Link]

  • Organic field-effect transistor-based flexible sensors. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Organic Field-Effect Transistors. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,5-difluorophenylboronic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Palladium-Catalyzed C-C Bond Formation

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds, a testament to which is the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] While the user's query specifies a "Heck coupling" involving 2-Chloro-4,5-difluorophenylboronic acid, it is scientifically imperative to clarify a common point of confusion. The classical Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene.[1][2][3] The use of an arylboronic acid as the coupling partner for an alkene falls into the category of an oxidative Heck-type reaction or is more broadly related to the principles of the Suzuki-Miyaura coupling .[4][5][6][7][8] This application note will therefore focus on the more scientifically accurate palladium-catalyzed coupling of this compound with alkenes, a process of significant interest for the synthesis of fluorinated stilbenes and related structures.

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[9][10] Consequently, the development of robust synthetic routes to fluorinated building blocks is of paramount importance to the pharmaceutical industry. This compound is a valuable reagent in this context, offering a pathway to introduce a difluorinated phenyl motif with an additional reactive handle (the chloro group) for subsequent transformations.

Mechanistic Insights: The Palladium Catalytic Cycle in Oxidative Heck-Type Reactions

The coupling of an arylboronic acid with an alkene under palladium catalysis, often referred to as an oxidative Heck reaction, proceeds through a catalytic cycle that differs from the classical Mizoroki-Heck pathway. Instead of initiating with the oxidative addition of a Pd(0) species to an aryl halide, the cycle commences with the transmetalation of the aryl group from the boronic acid to a Pd(II) catalyst. An oxidant is typically required to regenerate the Pd(II) catalyst at the end of the cycle.[6]

The key steps in the catalytic cycle are as follows:

  • Transmetalation: The aryl group from the this compound is transferred to the Pd(II) center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the arylpalladium(II) complex, followed by the insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond and a palladium-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.

  • Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to Pd(II) by an external oxidant (e.g., oxygen, benzoquinone, or a silver salt), allowing the catalytic cycle to continue. In some protocols, the reaction is designed to be "base-free" and "oxidant-free," where a hydrogen acceptor like acetone can facilitate the regeneration of the Pd(II) catalyst.[1][5]

Oxidative Heck-Type Catalytic Cycle Pd(II)L2 Pd(II)L2 ArPd(II)L2X ArPd(II)L2X Pd(II)L2->ArPd(II)L2X Transmetalation + ArB(OH)2 Alkene_Complex [(Alkene)ArPd(II)L2]+ ArPd(II)L2X->Alkene_Complex + Alkene Alkyl_Pd_Intermediate R-CH2-CH(Ar)-Pd(II)L2 Alkene_Complex->Alkyl_Pd_Intermediate Migratory Insertion Product_Release Product + HPd(II)L2X Alkyl_Pd_Intermediate->Product_Release β-Hydride Elimination Catalyst_Regeneration Pd(0)L2 + HX Product_Release->Catalyst_Regeneration Reductive Elimination Catalyst_Regeneration->Pd(II)L2 Oxidation (e.g., O2, Ag+) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Flame-dried Schlenk flask under Argon atmosphere. Add_Solids 2. Add Pd(OAc)2, SPhos, base, and boronic acid. Setup->Add_Solids Add_Liquids 3. Add alkene and degassed solvent. Add_Solids->Add_Liquids Heat 4. Heat to 80-110 °C with stirring. Add_Liquids->Heat Monitor 5. Monitor by TLC or GC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Dilute, wash with water and brine. Cool->Extract Purify 8. Dry, concentrate, and purify by chromatography. Extract->Purify

Sources

Application Note: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

2-Chloro-4,5-difluorophenylboronic acid is a pivotal building block in modern medicinal and agrochemical chemistry.[1] Its trifunctionalized phenyl ring, featuring chloro- and difluoro-substituents, offers chemists a versatile scaffold to construct complex molecular architectures. The presence of fluorine atoms is particularly significant, as they can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]

The primary utility of this boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[3][4] However, transitioning from bench-scale discovery to pilot-plant production presents unique challenges. The inherent steric hindrance and the reduced reactivity of the aryl chloride moiety necessitate carefully optimized conditions for a successful and efficient scale-up.

This document serves as a comprehensive technical guide for scaling up Suzuki-Miyaura reactions using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. We will address critical process parameters, safety considerations, and optimization strategies to achieve high-yield, high-purity synthesis in a reproducible and safe manner.

Compound Profile and Safety Imperatives

Before commencing any scale-up operation, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data
PropertyValueSource
CAS Number 1801916-39-1[5][6]
Molecular Formula C₆H₄BClF₂O₂[5]
Molecular Weight 192.36 g/mol [5][6]
Appearance Solid powder (typically white to off-white)[5]
Purity Typically ≥97%[5][6]
Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory to protect personnel and ensure process integrity.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (inspect before use), and a lab coat.[7][8][9] For handling large quantities where dust may be generated, use a NIOSH-approved respirator.[9][10]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood.[7][10][11] Avoid breathing dust, fumes, or vapors.[8][10][11] Prevent contact with skin and eyes.[7][11] After handling, wash hands and any exposed skin thoroughly.[7][8]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[7][10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] For long-term stability and to minimize potential degradation (protodeboronation), refrigeration is recommended.[7][9]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[7]

Core Application: Scale-Up of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] Scaling this process requires careful control over each step to overcome the specific challenges posed by this substrate.

Key Challenges in Scale-Up
  • Aryl Chloride Reactivity: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-determining step.[13] This necessitates the use of highly active catalyst systems.

  • Steric Hindrance: The chlorine atom at the ortho-position to the boronic acid creates steric congestion, which can impede the approach of the palladium catalyst.[13]

  • Protodeboronation: Phenylboronic acids, particularly those with electron-withdrawing fluorine substituents, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under harsh basic conditions or at elevated temperatures, leading to yield loss.[14][15]

  • Process Safety & Control: Exothermic events, reagent addition rates, and efficient heat transfer must be managed in a large reactor.

  • Downstream Processing: Removal of the palladium catalyst and inorganic byproducts to meet the stringent purity requirements for APIs is a critical final step.

General Workflow for Scale-Up Synthesis

The following diagram outlines a typical workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification Reagents Reagent Prep & Weighing (Aryl Halide, Boronic Acid, Base) Charge Charge Reagents & Solvent to Reactor Reagents->Charge Solvent Solvent Degassing (Sparging with N2/Ar) Solvent->Charge Reactor Reactor Setup (Inert, Dry, Clean) Reactor->Charge Inert Inert Atmosphere (N2/Ar Blanket) Charge->Inert Catalyst Catalyst Addition (Pd Source + Ligand) Inert->Catalyst Heat Controlled Heating (Ramp to Setpoint) Catalyst->Heat Monitor Reaction Monitoring (HPLC/GC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Quench Quench Reaction (e.g., Water/Aqueous NH4Cl) Cool->Quench Extract Phase Separation (Aqueous/Organic Extraction) Quench->Extract Wash Organic Layer Wash (Brine) Extract->Wash Dry Drying (e.g., MgSO4/Na2SO4) Wash->Dry Filter Filtration Dry->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Crystallization/Trituration) Crude->Purify Scavenge Pd Scavenging (e.g., Activated Carbon) Purify->Scavenge Final_Filter Final Filtration Scavenge->Final_Filter Dry_Final Drying Under Vacuum Final_Filter->Dry_Final API Final Product (API) Dry_Final->API

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Protecting Group Strategies for 2-Chloro-4,5-difluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of an Electron-Deficient Building Block

2-Chloro-4,5-difluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, offering a unique substitution pattern for the construction of complex molecular architectures. However, its utility in multi-step syntheses is often hampered by the inherent reactivity of the boronic acid moiety. The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) significantly increases the Lewis acidity of the boron center. This heightened acidity makes the boronic acid susceptible to undesired side reactions, such as protodeboronation, especially under the basic conditions frequently employed in cross-coupling reactions.[1] Furthermore, the free boronic acid can form trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and purification.[2]

To circumvent these challenges and enhance the robustness of synthetic routes employing this building block, the use of protecting groups for the boronic acid functionality is a critical strategy. A suitable protecting group must be stable to a wide range of reaction conditions and readily and selectively removed under mild conditions that do not compromise the integrity of the target molecule. This guide provides a detailed overview and experimental protocols for two of the most effective protecting group strategies for this compound: the formation of pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronate esters.

Comparative Analysis of Protecting Group Strategies

The choice of a protecting group is a crucial decision in a synthetic campaign. For this compound, the primary considerations are stability towards various reagents and the ease of deprotection. Below is a comparative analysis of the two most prominent protecting groups for this purpose.

FeaturePinacol Boronate EsterMIDA Boronate Ester
Structure Cyclic boronic esterTetracoordinate boronate complex
Stability Good stability to air, moisture, and chromatography.[2]Exceptional stability to a wide range of anhydrous reaction conditions, including strong acids, bases, and oxidizing/reducing agents.[3][4]
Installation Typically straightforward condensation with pinacol, often driven by removal of water.Requires condensation with N-methyliminodiacetic acid, sometimes under more stringent anhydrous conditions.[2]
Deprotection Can be challenging; often requires harsh acidic or oxidative conditions (e.g., NaIO4).[2] Milder, two-step procedures via trifluoroborates or diethanolamine complexes have been developed.[5][6]Readily cleaved under mild aqueous basic conditions (e.g., NaHCO3, NaOH).[3][7]
Compatibility Generally good, but the boronic ester can still participate in some cross-coupling reactions.[2]The MIDA boronate is generally unreactive in anhydrous cross-coupling conditions, enabling iterative coupling strategies.[3]
Purification Can often be purified by silica gel chromatography.Highly crystalline and readily purified by chromatography or recrystallization.[4]

Strategic Workflow for Protection and Deprotection

The selection of a protecting group strategy should be guided by the planned synthetic route. The following diagram illustrates a logical workflow for making this decision.

G cluster_0 Decision Making start Need to protect This compound? condition Subsequent reaction conditions? start->condition strategy1 Pinacol Ester Protection condition->strategy1 Mildly acidic or anhydrous conditions strategy2 MIDA Ester Protection condition->strategy2 Harsh conditions or iterative coupling needed deprotection1 Deprotection of Pinacol Ester strategy1->deprotection1 Proceed with synthesis deprotection2 Deprotection of MIDA Ester strategy2->deprotection2 Proceed with synthesis final Free Boronic Acid deprotection1->final deprotection2->final G cluster_0 Pinacol Ester Formation A 1. Combine Boronic Acid and Pinacol B 2. Add Drying Agent (e.g., MgSO4) A->B C 3. Stir in Anhydrous Solvent (e.g., THF or CH2Cl2) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Filtration and Solvent Removal D->E F 6. Purification (Chromatography/Recrystallization) E->F G cluster_0 Pinacol Ester Deprotection A 1. Formation of Trifluoroborate Salt with KHF2 B 2. Isolation of the Salt A->B C 3. Hydrolysis of Trifluoroborate with Aqueous Acid B->C D 4. Extraction and Purification C->D G cluster_0 MIDA Ester Formation A 1. Combine Boronic Acid and MIDA B 2. Add Anhydrous Solvent (e.g., DMF or DMSO) A->B C 3. Heat with Water Removal (e.g., Dean-Stark) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Precipitation and Isolation D->E F 6. Purification (Washing/Recrystallization) E->F G cluster_0 MIDA Ester Deprotection A 1. Dissolve MIDA Ester in THF/Water B 2. Add Aqueous Base (e.g., NaHCO3 or NaOH) A->B C 3. Stir at Room Temperature B->C D 4. Acidify and Extract C->D E 5. Purification D->E

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Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with challenging electron-deficient substrates, specifically focusing on overcoming the pervasive issue of protodeboronation of 2-Chloro-4,5-difluorophenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

The Challenge: Understanding Protodeboronation of Electron-Deficient Arylboronic Acids

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which leads to the formation of 1-chloro-3,4-difluorobenzene as a byproduct and a significant reduction in the yield of your desired biaryl product.[1] For electron-deficient arylboronic acids like this compound, this side reaction is particularly pronounced under the basic conditions required for the Suzuki-Miyaura coupling.[1]

The electron-withdrawing nature of the chlorine and two fluorine atoms on the phenyl ring increases the acidity of the boronic acid and destabilizes the aryl-boron bond, making it more susceptible to protonolysis, especially after the formation of the reactive boronate species in the presence of a base. The key to a successful coupling is to ensure that the rate of the desired catalytic cycle (transmetalation) is significantly faster than the rate of protodeboronation.

This guide provides a multi-faceted approach to tip this kinetic balance in your favor. We will explore strategies ranging from the choice of boron reagent and catalyst system to the nuanced selection of bases and solvents.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 1-chloro-3,4-difluorobenzene in my reaction mixture. What is the primary cause?

A1: The formation of 1-chloro-3,4-difluorobenzene is the direct result of protodeboronation of your starting material, this compound. This is a common side reaction for electron-deficient boronic acids, which are inherently unstable under the basic, often aqueous, conditions of the Suzuki-Miyaura reaction.[1] The base required for the catalytic cycle also catalyzes this undesired C-B bond cleavage.

Q2: I'm using standard Pd(PPh₃)₄ and K₂CO₃ conditions and getting low yields. Why isn't this working?

A2: While Pd(PPh₃)₄ is a workhorse catalyst, it is often not active enough for challenging substrates like electron-deficient arylboronic acids. The relatively slow rate of the catalytic cycle with this system allows the competing protodeboronation reaction to dominate. For these substrates, more advanced catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are required to accelerate the cross-coupling significantly.[2][3]

Q3: Should I use an aqueous or anhydrous solvent system?

A3: The role of water is complex. While water can be the proton source for protodeboronation, it is often necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the formation of the active boronate species.[4] However, for highly sensitive substrates, minimizing water content or moving to completely anhydrous conditions can be an effective strategy to suppress protodeboronation.[5] This guide provides protocols for both approaches.

Q4: What is a "slow-release" strategy and how can it help?

A4: The "slow-release" strategy involves using a more stable derivative of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[6][7][8] These compounds are more stable to the reaction conditions and slowly hydrolyze to release the boronic acid in low concentrations. This keeps the standing concentration of the unstable boronic acid low, thereby minimizing the rate of protodeboronation while still allowing the desired Suzuki coupling to proceed.[6]

Q5: Can I just add more boronic acid to compensate for the decomposition?

A5: While using an excess of the boronic acid is a common practice, it is often not an ideal or cost-effective solution, especially in late-stage synthesis. It can also lead to the formation of more protodeboronation byproduct, complicating purification. A better approach is to optimize the reaction conditions to prevent the decomposition in the first place.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of protodeboronation (>20%) with low product yield. 1. Catalyst system is too slow. 2. Base is too harsh or reaction temperature is too high. 3. High water content in the solvent.1. Switch to a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst with SPhos or XPhos). 2. Lower the reaction temperature. Switch from a hydroxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). 3. Reduce the amount of water or switch to an anhydrous protocol.
Reaction stalls; starting materials remain. 1. Catalyst deactivation. 2. Insufficiently strong base for transmetalation. 3. Poor solubility of reagents.1. Ensure proper inert atmosphere techniques. Consider a more robust precatalyst. 2. If using a weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄. 3. Choose a solvent system that fully dissolves all reactants at the reaction temperature (e.g., dioxane, 2-MeTHF, or toluene with a co-solvent).
Formation of homocoupled byproduct (biphenyl of the coupling partner). 1. Oxidative addition is slow, allowing for side reactions. 2. Catalyst system is not optimal.1. Ensure high purity of the aryl halide. 2. Screen different ligands; sometimes a less bulky ligand can reduce homocoupling.
Inconsistent results between batches. 1. Variable water content in solvents or reagents. 2. Inconsistent quality of the boronic acid. 3. Inefficient degassing.1. Use freshly distilled, anhydrous solvents and dry the base before use. 2. Check the purity of the boronic acid by NMR before use; consider converting it to a more stable MIDA boronate for storage. 3. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can affect the catalyst.

Mechanistic Overview: The Competing Pathways

To effectively troubleshoot, it is crucial to visualize the kinetic competition at the heart of the problem. The boronic acid, once activated by the base to form the boronate, can either enter the productive Suzuki-Miyaura catalytic cycle or be intercepted by a proton source, leading to the undesired protodeboronation.

G cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Protodeboronation (Undesired) A Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) B Ar-Pd(II)-Ar'(L)₂ A->B Transmetalation P Ar-Ar' (Product) B->P Reductive Elimination C Pd(0)L₂ (Active Catalyst) D Ar'-B(OH)₂ (2-Chloro-4,5-difluorophenyl boronic acid) E [Ar'-B(OH)₃]⁻ (Boronate Species) D->E Base (e.g., K₂CO₃) E->A Enters Catalytic Cycle F Ar'-H (Protodeboronation Byproduct) E->F H⁺ Source (e.g., H₂O)

Caption: Competing pathways for the boronate species.

Experimental Protocols

Protocol 1: High-Activity Catalyst System for Rapid Coupling

This protocol is designed to accelerate the Suzuki-Miyaura coupling to outcompete protodeboronation by using a highly active Buchwald palladacycle precatalyst and ligand.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of the XPhos ligand, which is both bulky and electron-rich, promotes rapid oxidative addition and reductive elimination, leading to a much faster overall catalytic cycle.[2] K₃PO₄ is an effective base for transmetalation but is generally considered milder than hydroxide bases, helping to suppress protodeboronation.[9]

Protocol 2: Anhydrous Conditions to Minimize Proton Source

This protocol is for situations where protodeboronation is particularly severe and aims to eliminate water as a potential proton source.

Materials:

  • This compound pinacol ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Cesium fluoride (CsF), dried under vacuum (3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • In a glovebox, add the aryl halide, boronic acid pinacol ester, Pd₂(dba)₃, SPhos, and CsF to a dry Schlenk tube.

  • Add anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction. It may require longer reaction times (12-24 h).

  • Workup and purification are as described in Protocol 1.

Causality: By using a boronic ester and an anhydrous solvent, the primary source of protons (water) is eliminated, thus significantly slowing down the protodeboronation pathway.[5] Cesium fluoride is a suitable base for anhydrous conditions and can activate the boronic ester for transmetalation.

Protocol 3: Slow-Release of Boronic Acid using a MIDA Boronate

This protocol is ideal for precious or highly unstable substrates. It involves the prior synthesis of the MIDA boronate, which is then used in the coupling reaction.

Part A: Synthesis of 2-Chloro-4,5-difluorophenyl MIDA boronate

  • Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO.

  • Heat the mixture at 110 °C under a flow of nitrogen until all the water has been removed (azeotropic removal with DMSO).

  • Cool the mixture, and precipitate the product by adding acetonitrile.

  • Filter the solid, wash with acetonitrile and ether, and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid.[7]

Part B: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add the aryl halide (1.2 equiv), the synthesized MIDA boronate (1.0 equiv), a palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with argon.

  • Add degassed solvent (e.g., dioxane/water 10:1).

  • Heat to 80-100 °C and monitor the reaction. The slow hydrolysis of the MIDA boronate will release the boronic acid gradually.

  • Workup and purification are as described in Protocol 1.

Causality: The MIDA boronate is stable to the basic conditions and only slowly hydrolyzes to provide a low, steady concentration of the active boronic acid.[6] This ensures that the rate of consumption of the boronic acid by the fast Suzuki-Miyaura cycle is much greater than the rate of its decomposition via protodeboronation.

Data Summary Tables

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BasepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
K₃PO₄ ~12.32-3 equiv, aq. dioxane/THFGood for many substrates, moderate strength.Can be slow with less reactive partners.
K₂CO₃ ~10.32-3 equiv, aq. dioxane/THFCost-effective, widely used.Can be less effective for challenging substrates.
Cs₂CO₃ ~10.32-3 equiv, aq. or anhyd. solventsHigher solubility in organic solvents, often gives higher yields.[10]More expensive.
NaOH ~15.72-3 equiv, aq. solventsVery strong base, can be effective for MIDA deprotection.Often promotes rapid protodeboronation.
CsF ~3.22-3 equiv, anhyd. solventsSuitable for anhydrous conditions.Weaker base, may require higher temperatures.

Table 2: Recommended Catalyst Systems for Electron-Deficient Arylboronic Acids

Catalyst SystemTypical LoadingRecommended ForKey Features
XPhos Pd G3 1-2 mol%Aryl chlorides and bromides.High activity, promotes fast coupling.[2]
SPhos Pd G4 1-2 mol%General purpose, good for heteroaryl partners.Very active, good functional group tolerance.
Pd₂(dba)₃ / Buchwald Ligand 2 mol% Pd / 4 mol% LigandFlexible system for screening various ligands.Allows for fine-tuning of steric and electronic properties.
Pd(PPh₃)₄ 5 mol%Not recommended for this substrate class.Prone to slow reaction rates and significant protodeboronation.

Workflow and Decision Making

G cluster_advanced Advanced Strategies start Start: Suzuki Coupling with This compound q1 Is protodeboronation a significant issue (>10%)? start->q1 protocol1 Use Protocol 1: High-Activity Catalyst System (e.g., XPhos Pd G3, K₃PO₄) q1->protocol1 Initial Recommendation success Successful Coupling: Proceed to Scale-up/Purification q1->success If starting with a robust system a1_yes YES a1_no NO q2 Is protodeboronation still a major byproduct? protocol1->q2 a2_yes YES q2->a2_yes q2->success NO protocol2 Use Protocol 2: Anhydrous Conditions (Boronic Ester, CsF) a2_yes->protocol2 protocol3 Consider Protocol 3: Slow-Release (MIDA Boronate) a2_yes->protocol3 a2_no NO protocol2->success protocol3->success

Caption: Troubleshooting and protocol selection workflow.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(43), 15829–15841. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(22), 6956–6959. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]

  • Hayes, C. J., & Leach, A. G. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2823–2832. [Link]

  • Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry, 82(24), 13188–13203. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Hayes, C. J., & Leach, A. G. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. ACS Publications. [Link]

  • Åslund, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemical Communications. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Chloro-4,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and high-yielding reactions.

Section 1: Understanding the Substrate

Q: What are the primary challenges associated with using this compound in Suzuki couplings?

A: this compound is a challenging substrate due to a combination of electronic and steric factors.

  • Electronic Effects: The two electron-withdrawing fluorine atoms make the boronic acid group highly susceptible to a competitive side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohols) before the desired cross-coupling can occur.[1][2] This is a major pathway for yield loss.[3]

  • Steric Hindrance: The presence of a chlorine atom in the ortho position to the boronic acid creates steric bulk. This can hinder the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred to the palladium center.[1]

  • Catalyst Deactivation: Halogenated substrates, particularly those with multiple halogens, can interact with the palladium catalyst in complex ways, sometimes leading to catalyst deactivation or undesired side reactions.[4]

Successfully coupling this substrate requires careful optimization of the catalyst system, base, and solvent to favor the productive catalytic cycle over these degradation pathways.

Section 2: Troubleshooting Low Yield

Q: My reaction yield is low or non-existent. What are the first steps in troubleshooting?

A: When a Suzuki coupling fails, a systematic approach is essential.[5] Low yields are typically traced back to one of four areas: catalyst system inactivity, suboptimal base or solvent selection, substrate degradation, or the presence of contaminants.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low or No Yield Observed catalyst 1. Catalyst System Check (Precatalyst + Ligand) start->catalyst conditions 2. Reaction Conditions Check (Base, Solvent, Temp) catalyst->conditions Catalyst system known to be active? substrate 3. Substrate Integrity Check (Boronic Acid Quality) conditions->substrate Conditions appropriate for substrate? purity 4. Reagent & Atmosphere Purity (Degassing, Contaminants) substrate->purity Boronic acid stable & pure? success Optimized Reaction purity->success System rigorously inert?

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature are critically interdependent and must be suitable for this electron-deficient and sterically hindered substrate.[6]

  • Substrate Integrity: Confirm the purity of your this compound. Boronic acids can degrade upon storage, especially in the presence of moisture.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the Pd(0) catalyst.[5] Ensure solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[7]

Q: How do I select the optimal Palladium catalyst and phosphine ligand?

A: The choice of the phosphine ligand is paramount for challenging substrates.[8] For this compound, you need a ligand that accelerates the key steps of the catalytic cycle—oxidative addition and reductive elimination—to outcompete the protodeboronation side reaction.

Core Principle: Use bulky, electron-rich monodentate phosphine ligands.

  • Bulkiness promotes the final reductive elimination step, which is often crucial for sterically hindered partners.[1]

  • High electron density on the phosphine ligand makes the palladium center more electron-rich, which facilitates the oxidative addition of the aryl halide coupling partner.[9]

The table below compares common ligand classes. For your specific substrate, Biaryl Phosphines are the recommended starting point.

Ligand ClassExample(s)Key CharacteristicsSuitability for this Substrate
Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky and electron-rich. Highly active for hindered and electron-deficient substrates.[1][8]Excellent. This is the state-of-the-art choice and the highest probability of success.
Trialkyl Phosphines P(t-Bu)₃, PCy₃Strongly electron-donating but can be sensitive to air. Effective for some challenging couplings.[10][11]Good. A viable alternative to biaryl phosphines, though may require more careful handling.
Ferrocenyl Phosphines dppfBidentate ligand, forms very stable complexes. Good general-purpose ligand.Moderate. May not be active enough to overcome the steric hindrance and prevent protodeboronation.
Triphenylphosphine (PPh₃) PPh₃The "classic" ligand. Often not active enough for challenging modern cross-couplings.[12]Poor. Unlikely to provide good yields with this substrate.

Recommendation: Start with a pre-formed palladium precatalyst incorporating a biaryl phosphine ligand (e.g., XPhos Pd G3). These are often more reliable and active than generating the catalyst in situ.[5]

Q: Which base should I use and why is the choice so critical?

A: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[13] For a sensitive substrate prone to protodeboronation, the choice of base is a delicate balance.

Core Principle: A moderately strong, non-nucleophilic base is often ideal. A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong or too aqueous can accelerate protodeboronation.

BaseTypeCommon Solvent(s)Commentary
K₃PO₄ InorganicDioxane, Toluene, THF/H₂OExcellent starting point. Widely regarded as a top choice for difficult couplings. It has sufficient basicity to promote the reaction but is less aggressive than hydroxides.[1]
Cs₂CO₃ InorganicDioxane, DMFVery good alternative. Often used for sensitive substrates and can sometimes outperform K₃PO₄.
K₂CO₃ InorganicToluene/H₂O, DMF/H₂OModerate. A common and inexpensive base, but may not be strong enough for this challenging coupling.[6] Often requires higher temperatures.
KOt-Bu OrganicToluene, DioxaneUse with caution. A very strong base that can be effective for sterically hindered couplings but may significantly increase the rate of protodeboronation.
Organic Amines (e.g., Et₃N) OrganicDMF, ToluenePoor. Generally not basic enough for Suzuki couplings and can interfere with the catalyst.[13]

Recommendation: Begin with finely powdered potassium phosphate (K₃PO₄). Using an anhydrous grade and ensuring it is a fine powder can improve consistency.[14]

Q: What is the impact of the solvent system?

A: The solvent influences reagent solubility, reaction rate, and can play a direct role in the catalytic cycle and side reactions.[15]

Core Principle: Anhydrous polar aprotic solvents are generally the best choice to minimize the risk of protodeboronation.

  • Dioxane or Toluene: These are excellent first choices. They are non-polar aprotic solvents that work well with the recommended bulky ligands and bases.[1]

  • Tetrahydrofuran (THF): Another good option, often used in combination with a small amount of water. However, for your specific substrate, starting completely anhydrous is safer.

  • Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): While common in many Suzuki protocols, the presence of water significantly increases the risk of protodeboronation with your electron-deficient substrate.[3] If you must use a biphasic system to dissolve an inorganic base, ensure the water is thoroughly degassed and use the minimum amount necessary.[16]

  • Polar Aprotic Solvents (DMF, DMAc): These can be effective but may require higher temperatures.[17] Be aware that trace water in these solvents can be a significant issue.

Recommendation: Start with anhydrous, degassed 1,4-dioxane. Ensure all reagents are as dry as possible.

Component_Selection cluster_0 Catalyst System cluster_1 Base cluster_2 Solvent cluster_3 Reaction Core catalyst Precatalyst (e.g., Pd(OAc)₂) ligand Ligand (e.g., XPhos) reaction Suzuki Coupling ligand->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction

Caption: Key components influencing the success of the Suzuki coupling reaction.

Section 3: Addressing Specific Side Reactions

Q: I've confirmed my conditions are generally correct, but I'm observing significant protodeboronation. How can I minimize it?

A: Protodeboronation is the primary nemesis for this substrate.[3] If it persists despite using anhydrous conditions and a suitable base like K₃PO₄, consider these advanced strategies:

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These esters are significantly more stable to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low. Diethanolamine (DABO) adducts are another stable alternative that can be used directly.[2][18]

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% can accelerate the desired coupling, allowing it to out-compete the slower degradation pathway.[1]

  • Use a Highly Active Precatalyst: Switch to a more advanced, highly active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid activation and high turnover rates, which is exactly what is needed to minimize the boronic acid's residence time in the reactive environment.

Q: Is hydrodehalogenation of my aryl halide partner a concern?

A: Yes, hydrodehalogenation (replacement of the halide with a hydrogen) can be a side reaction, effectively consuming your coupling partner. This process is often promoted by certain palladium sources, particularly palladium on carbon (Pd/C), and can be influenced by the base and solvent.[4] If you observe the de-halogenated version of your starting material, consider the following:

  • Avoid Pd/C: Do not use heterogeneous Pd/C catalysts for this type of coupling.

  • Ligand Choice: Using strongly coordinating phosphine ligands helps keep the palladium in the desired catalytic cycle and can suppress side reactions like hydrodehalogenation.

  • Base Selection: Some very strong bases in the presence of trace proton sources can exacerbate this issue. Sticking with K₃PO₄ is a good strategy.

Section 4: Protocols and Procedures

Q: Can you provide a general, optimized starting protocol for coupling with this compound?

A: Absolutely. This protocol is designed as a robust starting point, incorporating best practices to mitigate the challenges discussed.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.[7]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[5][19] The disappearance of the limiting aryl halide is the primary indicator of completion. Typical reaction times can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired biaryl product.[5]

Q: What is the mechanism for the Suzuki-Miyaura coupling?

A: The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding these steps helps in troubleshooting as each is influenced by different reaction parameters.[7][9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm + Ar²-B(OR)₂ (Base Activated) pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 + Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar¹-X), forming a Pd(II) complex. Electron-rich ligands accelerate this step.

  • Transmetalation: The organic group from the base-activated boronic acid (Ar²) is transferred to the palladium center. This is often the rate-determining step and can be hindered by sterics.

  • Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are ejected from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. Bulky ligands facilitate this step.

Section 5: Frequently Asked Questions (FAQs)

Q: My palladium catalyst turns black immediately upon heating. Is the reaction failing? A: Not necessarily. The formation of finely divided palladium metal (palladium black) indicates that some of the catalyst has decomposed from the active soluble form. While not ideal, if you are using a highly active ligand, enough catalyst often remains in solution for the reaction to proceed. However, if it is accompanied by a complete stall in the reaction, it points to a significant catalyst deactivation problem, potentially caused by impurities or oxygen.[20][21]

Q: My starting materials are not fully soluble in the chosen solvent. What should I do? A: Poor solubility can be a major issue.[22] You can try slightly increasing the temperature or decreasing the concentration (adding more solvent). If that fails, switching to a solvent with higher solubilizing power, like DMF or toluene, may be necessary, even if it requires re-optimization of other parameters. Vigorous stirring is also critical.

Q: Can I use this boronic acid with an aryl chloride coupling partner? A: Yes, but it is significantly more challenging. Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[9] To couple an aryl chloride, you will almost certainly need to use a highly active biaryl phosphine ligand system (like SPhos or XPhos), a strong base (K₃PO₄ or KOt-Bu), and higher reaction temperatures (100-120 °C).[23][24]

References

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Molefe, M. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Deng, Y., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Nagy, G. Z., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Hein, J. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2019). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. BenchChem.
  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... [Link]

  • National Institutes of Health. (n.d.). C(sp2)–C(acyl) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • National Institutes of Health. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2010). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]

  • ResearchGate. (2012). Effect of the solvent on the reaction progress of Suzuki-Miyaura.... [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Miller, P. W., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • ResearchGate. (2012). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • ACS Publications. (2009). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

Side reactions of 2-Chloro-4,5-difluorophenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-4,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The utility of this compound stems from the unique electronic properties conferred by its halogen substituents. However, these same features—strong electron-withdrawal by the fluorine and chlorine atoms—make it susceptible to several side reactions that can complicate synthesis and reduce yields. This guide provides direct answers to common problems and fundamental questions regarding its use.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My primary byproduct is 1-chloro-2,5-difluorobenzene, resulting from the loss of the boronic acid group. What causes this and how can I prevent it?

A1: This side reaction is known as protodeboronation, and it is the most common failure mode for this substrate. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond from a proton source.[1] The electron-deficient nature of the aromatic ring makes the C-B bond particularly susceptible to this cleavage, especially under the basic, often aqueous, conditions of a Suzuki-Miyaura coupling.[2][3][4]

Causality: The reaction typically proceeds through the formation of a boronate species (ArB(OH)3-) in the presence of a base and water. While this is a key step for the desired transmetalation, this intermediate can also be readily protonated, leading to the loss of the boron moiety.[5][6]

Protodeboronation cluster_main Protodeboronation Pathway BA Ar-B(OH)₂ (this compound) Boronate [Ar-B(OH)₃]⁻ (Reactive Boronate) BA->Boronate + OH⁻ Protonation Protonation (H₂O, Alcohol) Boronate->Protonation Rate-limiting step Product Ar-H (1-Chloro-2,5-difluorobenzene) Protonation->Product Byproduct B(OH)₃ Protonation->Byproduct

Caption: Mechanism of Protodeboronation Side Reaction.

Solutions & Mitigation Strategies:

  • Convert to a More Stable Boronate Ester: Pinacol esters are significantly more resistant to protodeboronation than the corresponding boronic acids.[7][8] While this requires an additional synthetic step, it is often the most robust solution for problematic couplings.

  • Minimize Water Content: While Suzuki reactions often benefit from some water to solubilize the base, excess water provides the proton source for protodeboronation. Consider using anhydrous solvents with a carefully controlled amount of water or using a base/solvent system that does not require water (e.g., KF in THF).[9]

  • Select the Right Base: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These bases are highly effective at promoting the catalytic cycle without aggressively promoting hydrolysis of the C-B bond. Avoid strong hydroxide bases like NaOH or KOH.

  • Use a Slight Excess of Boronic Acid: Employing 1.2–1.5 equivalents of the boronic acid can help compensate for some degradation over the course of the reaction.[7]

  • Accelerate the Desired Reaction: The side reaction is a kinetic competition. By making the Suzuki coupling faster, you give the boronic acid less time to decompose. Use a highly active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3), which can operate at lower temperatures and shorter reaction times.[4][11][12]

Q2: I'm observing a significant amount of 2,2'-Dichloro-4,4',5,5'-tetrafluorobiphenyl. What is this homocoupling product and how do I avoid it?

A2: This is the result of boronic acid homocoupling, a side reaction where two molecules of the boronic acid couple with each other. This process is typically promoted by the presence of oxygen and can be a sign of inefficient initiation of the catalytic cycle or catalyst decomposition.[8][13]

Causality: When using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[8] Alternatively, if oxygen is present in the reaction, it can re-oxidize the active Pd(0) catalyst to Pd(II), which can then perpetuate a homocoupling cycle.[13]

Homocoupling cluster_cycle Homocoupling Pathway PdII Pd(II) Species (from precatalyst or O₂ oxidation) Trans1 First Transmetalation PdII->Trans1 + ArB(OH)₂ ArPdX Ar-Pd(II)-X Trans1->ArPdX Trans2 Second Transmetalation ArPdX->Trans2 + ArB(OH)₂ ArPdAr Ar-Pd(II)-Ar Trans2->ArPdAr RE Reductive Elimination ArPdAr->RE Product Ar-Ar (Homocoupled Product) RE->Product Pd0 Pd(0) RE->Pd0 Regenerates Pd(0) (can enter desired cycle)

Caption: Mechanism of Pd(II)-mediated Homocoupling.

Solutions & Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under an inert atmosphere.[10]

  • Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling. Modern Buchwald or PEPPSI-type precatalysts are also excellent as they are designed to generate the active Pd(0) Lₙ species rapidly and cleanly.[8]

  • Control Reaction Temperature: Excessive heat can lead to ligand degradation and the formation of palladium black, which can alter the catalytic pathway and sometimes promote side reactions.

Q3: My reaction is very slow or stalls completely, with both starting materials remaining. What is causing this low reactivity?

A3: This issue often points to a slow step in the catalytic cycle, most likely transmetalation or reductive elimination, which is common for electron-deficient coupling partners.

Causality: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14] For an electron-deficient boronic acid like ours, the transfer of the aryl group from boron to palladium (transmetalation) can be sluggish. Similarly, the final C-C bond-forming step (reductive elimination) can also be slow if the palladium center is not sufficiently electron-rich.

Suzuki_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_complex R-Pd(II)L₂-X OA->PdII_complex TM Transmetalation PdII_complex->TM ArPdR Ar-Pd(II)L₂-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RE->Product RX R-X (Aryl Halide) RX->OA ArBOH2 Ar-B(OH)₂ (Boronic Acid) + Base ArBOH2->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

Solutions & Mitigation Strategies:

  • Enhance the Ligand: This is the most powerful lever. Switch to a more electron-rich and bulky phosphine ligand. Ligands like XPhos, SPhos, and RuPhos are specifically designed for challenging couplings.[7][15][16] Their steric bulk promotes reductive elimination, and their electron-donating ability makes the palladium center more reactive.

  • Use a Stronger Base: As mentioned before, a stronger base (K₃PO₄, Cs₂CO₃, CsF) increases the concentration of the reactive boronate species, which can accelerate a slow transmetalation step.[10]

  • Increase Reaction Temperature: Cautiously increasing the temperature (e.g., from 80 °C to 100 °C) can overcome the activation energy barrier. However, this must be balanced against the risk of increasing the rate of protodeboronation.[10] Monitor the reaction closely.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Why is this compound considered a "challenging" substrate?

    • A: The combination of three electron-withdrawing halogens (two fluoro, one chloro) significantly lowers the electron density of the aromatic ring.[17] This has two major consequences: 1) It increases the Lewis acidity of the boron atom, making the C-B bond more polarized and thus more susceptible to cleavage by proton sources (protodeboronation)[3][4], and 2) It makes the aryl group less nucleophilic, which can slow down the key transmetalation step where the group is transferred to the palladium catalyst.[18]

  • Q: Should I use the boronic acid directly, or is a boronate ester (e.g., pinacol ester) better?

    • A: For initial screening, the boronic acid is acceptable due to its commercial availability. However, if you encounter issues with low yield or protodeboronation, switching to a boronate ester is highly recommended.[7][8] Boronate esters, like the pinacol derivative, are more sterically hindered and less prone to hydrolysis, providing much greater stability under basic reaction conditions.[2][19] Recent studies have also shown that boronic esters can participate directly in transmetalation under anhydrous conditions, avoiding protodeboronation entirely.[9]

  • Q: How do I choose the right palladium catalyst and ligand combination?

    • A: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a highly active system. The state-of-the-art choice involves palladium precatalysts paired with bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands).[15] Systems like XPhos-Pd-G3 or SPhos-Pd-G3 are excellent starting points as they are designed to promote the difficult oxidative addition and reductive elimination steps and are often effective at lower temperatures, which helps suppress side reactions.[4][10][16]

Section 3: Protocols & Data

Table 1: Summary of Side Reactions and Primary Solutions
Problem/Side Product Probable Cause(s) Primary Mitigation Strategy
Protodeboronation (Ar-H)Presence of proton source (water), slow couplingUse a boronate ester; minimize water; use K₃PO₄/Cs₂CO₃; use a faster catalyst system (e.g., XPhos-Pd-G3).[4][9][10]
Homocoupling (Ar-Ar)Presence of oxygen; use of Pd(II) precatalystRigorously degas all solvents and reagents; use a Pd(0) source or an efficient precatalyst.[8][13]
Dehalogenation of Aryl HalideH-source in reaction (solvent, base)Use aprotic solvents; avoid amine bases if possible.
Stalled ReactionSlow transmetalation or reductive eliminationUse bulky, electron-rich ligands (XPhos, SPhos); use a stronger base (K₃PO₄, CsF).[16]
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize common side reactions.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a strong, non-nucleophilic base such as K₃PO₄ (3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition:

    • Add degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.[10]

  • Reaction:

    • Place the vial in a preheated heating block or oil bath set to 80–100 °C. Stir vigorously.

  • Monitoring & Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification:

    • Purify the crude product via flash column chromatography.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Organic Reactions. [Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Ask This Paper. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health (NIH). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • A general protodeboronation reaction. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

  • Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Cross-coupling of a range of boronic acids with 4-chloroacetophenone. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Technical Support Center: Purification of Products from 2-Chloro-4,5-difluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-difluorophenylboronic acid. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered in reactions utilizing this versatile building block, particularly in Suzuki-Miyaura cross-coupling.

Core Principles: Understanding the Purification Challenges

This compound is an electron-deficient arylboronic acid. The presence of two strongly electron-withdrawing fluorine atoms and a chlorine atom significantly influences its reactivity and stability. This unique electronic nature is the root cause of the most common purification hurdles. Before troubleshooting, it's crucial to understand the key side reactions that generate the main impurities:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. For this reagent, it results in the formation of 1-chloro-2,4-difluorobenzene. Electron-deficient arylboronic acids are particularly susceptible to this process, which is often accelerated under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[1][2]

  • Homocoupling: This is the oxidative dimerization of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-dichloro-4,4',5,5'-tetrafluorobiphenyl. This side reaction is frequently catalyzed by the palladium catalyst, especially in the presence of oxygen.[3][4][5]

Understanding these competing pathways is the first step toward designing a robust purification strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My NMR shows my desired product, but it's contaminated with a symmetrical biaryl. How do I remove it and prevent its formation?

A: This is a classic case of homocoupling. The homocoupled dimer of this compound has significantly different physical properties (higher molecular weight, often higher crystallinity, and different polarity) than your desired unsymmetrical biaryl product, which can be leveraged for purification.

Troubleshooting & Removal:

  • Chromatography: The homocoupled product is typically less polar than the starting boronic acid but may have a polarity similar to your desired biaryl, making separation challenging. A carefully optimized gradient on silica gel is the first approach. Due to the fluorination, reverse-phase chromatography (C18) can sometimes offer better resolution.[6][7]

  • Recrystallization: This is often the most effective method. The high degree of symmetry in the homocoupled product can make it highly crystalline. Screen various solvent systems (e.g., hexanes/ethyl acetate, toluene, ethanol/water) to find conditions where your desired product is soluble at high temperatures but the homocoupled impurity is not, or vice-versa.[8][9]

Prevention Strategies:

  • Degas Rigorously: Homocoupling is an oxidative process.[4][5] Ensure your reaction mixture (solvents and base solution) is thoroughly degassed before adding the palladium catalyst. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical.

  • Use a Hindered Ligand: Ligands such as SPhos or XPhos can sometimes suppress homocoupling by promoting the desired reductive elimination step over side reactions.[10]

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess can favor homocoupling.

Q2: I've isolated a major byproduct that corresponds to the loss of the boronic acid group from my starting material. What is it and how can I stop it from forming?

A: You are observing protodeboronation, a common decomposition pathway for electron-deficient boronic acids. [1][11][12] The product is 1-chloro-2,4-difluorobenzene. This side reaction consumes your starting material, lowering the overall yield.

Troubleshooting & Removal:

  • Volatility: The byproduct, 1-chloro-2,4-difluorobenzene, is significantly more volatile than your biaryl product. It can often be removed in vacuo after an initial workup, provided your desired product is not heat-sensitive.

  • Chromatography: Due to its low polarity, the protodeboronated byproduct will elute very early during silica gel chromatography, making it easy to separate from the desired product.

Prevention Strategies:

  • Choice of Base: Strong bases and high temperatures can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH).[13]

  • Anhydrous Conditions: While many Suzuki couplings use aqueous bases, minimizing water can suppress protodeboronation. Using boronate esters (e.g., pinacol esters) can allow for anhydrous conditions.[14]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed, as this provides more opportunity for byproduct formation.

Q3: How do I effectively remove unreacted this compound from my crude product?

A: The acidic nature of the boronic acid functional group provides a straightforward chemical handle for its removal.

Troubleshooting & Removal:

  • Aqueous Base Wash (Liquid-Liquid Extraction): This is the most common and effective method. During the reaction workup, after diluting with an organic solvent (like ethyl acetate or DCM), wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[8][15]

  • Silica Gel Chromatography: Boronic acids tend to be quite polar and often stick to silica gel, sometimes streaking badly.[16][17] While this can make purifying the boronic acid itself difficult, it makes it easy to separate from a less polar biaryl product. The boronic acid will have a very low Rf value and may require a polar eluent like methanol to be washed from the column.

Q4: My product appears to be degrading or streaking badly on my silica gel column. What are my options?

A: This is a common issue. The acidic nature of standard silica gel can cause the degradation of sensitive products or interact strongly with polar functional groups. [14]

Troubleshooting & Alternative Purification Methods:

  • Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent (e.g., hexanes) and add 1-2% triethylamine (Et₃N) by volume. Let it stand for an hour before packing the column. This neutralizes the acidic sites and can significantly improve chromatography for acid-sensitive compounds.[14]

  • Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica gel, which do not have the same acidic character.

  • Avoid Chromatography:

    • Recrystallization: As mentioned, this is a powerful technique for purifying solid products. It avoids interaction with stationary phases altogether.[18][19]

    • Trituration: If your product is a solid and the impurities are oils or are soluble in a specific solvent, you can suspend the crude material in that solvent, stir or sonicate, and then filter to collect the purified solid product. Hexanes or diethyl ether are common choices for trituration.

Key Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

This protocol is designed to remove inorganic salts, the palladium catalyst, and unreacted boronic acid.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Add an equal volume of deionized water.

  • Filtration (Optional): If a large amount of solid (e.g., palladium black) is present, filter the biphasic mixture through a pad of Celite®. Wash the pad with the organic solvent used for dilution.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Base Wash: Wash the organic layer with 1 M NaOH or Na₂CO₃ solution (2 x volume of organic layer) to remove unreacted boronic acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction

This method specifically targets the removal of the boronic acid impurity.

G cluster_start Start: Crude Product in Organic Solvent (e.g., EtOAc) cluster_extraction Extraction Stage cluster_aqueous Aqueous Phase cluster_organic Organic Phase start Crude Product Dissolved in EtOAc wash_base Wash with 1M NaOH (aq) start->wash_base separate_1 Separate Layers wash_base->separate_1 aqueous_phase Aqueous Layer: Contains Sodium Boronate Salt (Impurity) separate_1->aqueous_phase Aqueous organic_phase Organic Layer: Contains Desired Product separate_1->organic_phase Organic discard_aq Discard aqueous_phase->discard_aq wash_brine Wash with Brine organic_phase->wash_brine dry Dry (Na₂SO₄) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Product concentrate->final_product

Purification Strategy Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification method based on the nature of your crude product.

G start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the crude product an oil? is_solid->is_oily No is_pure Is it pure by NMR/LCMS? try_recrystallization->is_pure done Purification Complete is_pure->done Yes is_pure->is_oily No chromatography Perform Column Chromatography is_oily->chromatography Yes chromatography->done check_stability Is product stable on silica? chromatography->check_stability check_stability->chromatography Yes neutral_silica Use Neutralized Silica or Alumina check_stability->neutral_silica No neutral_silica->chromatography

References

  • Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • St. Denis, J. D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]

  • Lazzaro, F., et al. (2013). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Rosales, A. M., et al. (2017). Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Available at: [Link]

  • Casoni, F., et al. (2008). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego.
  • de Gombert, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Taylor, M. S. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. University of Toronto.
  • Lee, J., & Shinkai, S. (2002). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... Scientific Diagram. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • RSC Publishing. (n.d.). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. Available at: [Link]

  • NIH. (n.d.). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. PMC. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Google Patents. (n.d.). EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.
  • 001CHEMICAL. (n.d.). CAS No. 313545-72-1, 2-Chloro-4-fluorophenylboronic acid. Available at: [Link]

  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Chloro-4,5-difluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, its success is highly dependent on the stability and reactivity of the palladium catalyst and the coupling partners. Researchers working with electronically demanding substrates, such as 2-Chloro-4,5-difluorophenylboronic acid, frequently encounter challenges like low conversion, poor reproducibility, and complete reaction failure. These issues often stem from rapid catalyst deactivation, which is exacerbated by the inherent properties of the boronic acid.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose problems, devise effective solutions, and prevent catalyst deactivation in your future experiments.

The core challenge with this compound arises from two key features:

  • Strong Electron-Withdrawing Effects: The two fluorine atoms pull electron density from the aromatic ring, making the boronic acid a poor nucleophile. This significantly slows down the crucial transmetalation step of the catalytic cycle.[2][3]

  • High Susceptibility to Protodeboronation: Electron-deficient arylboronic acids, especially those with ortho-halogen substituents, are highly prone to protodeboronation—the undesired cleavage of the C–B bond by a proton source, which is often accelerated under the basic conditions required for the coupling.[4][5][6]

A successful reaction hinges on the desired catalytic turnover rate significantly outpacing the rates of catalyst deactivation and substrate decomposition.

Core Troubleshooting Guide & FAQs

This section is organized by common experimental observations. For each issue, we present potential causes and actionable solutions in a question-and-answer format.

Symptom 1: Low or No Conversion of Starting Materials

This is the most common failure mode and typically points to an issue with the catalyst's activity or the reactivity of the coupling partners.

Q1: My reaction mixture turned black immediately upon heating, and I see no product. What happened?

A: The rapid formation of a black precipitate is a classic sign of palladium catalyst deactivation through the formation of inactive palladium black.[7] This occurs when the active, ligand-stabilized Pd(0) species agglomerates into bulk metal.

  • Causality: This is often triggered by a mismatch in the relative rates of the catalytic cycle. If the oxidative addition of your aryl halide is fast, but the subsequent transmetalation with the electron-deficient this compound is very slow, the Pd(II) intermediate has a longer lifetime. This can lead to side reactions or dissociation of the stabilizing phosphine ligand, leaving behind "naked" Pd(0) that quickly aggregates.

  • Immediate Actions:

    • Lower the Temperature: High temperatures can accelerate ligand dissociation and palladium aggregation. Polyfluorinated arylboronic acids often require lower reaction temperatures (e.g., room temperature to 40°C) to prevent decomposition.[6]

    • Re-evaluate Your Ligand: For electron-deficient boronic acids and challenging aryl chlorides, standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich monodentate biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium and actively promote both oxidative addition and the difficult transmetalation step.[1]

    • Use a Precatalyst: Modern precatalysts are designed to generate the active Pd(0) species slowly and controllably under conditions where the boronic acid is more stable, preventing a burst of activity that leads to aggregation.[4][6]

Q2: My reaction is clean (no black precipitate), but it has stalled at ~10% conversion. What should I check first?

A: Stalled reactions where the catalyst appears visually intact often point to issues with the reagents themselves, particularly the stability of the boronic acid.

  • Causality: Protodeboronation is the likely culprit.[4][5] Under basic conditions, your this compound is being converted to 1-chloro-2,4-difluorobenzene, an inert byproduct that cannot participate in the coupling. This consumes your nucleophile and effectively stops the reaction.

  • Immediate Actions:

    • Verify Boronic Acid Integrity: Before starting, run a quick ¹H or ¹⁹F NMR of your boronic acid. If it has been stored improperly or is of low quality, it may have already partially decomposed.

    • Switch to a Milder or Anhydrous Base: Strong aqueous bases (like NaOH or KOH) and high temperatures dramatically accelerate protodeboronation.[8] Consider using a milder base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[9] Anhydrous conditions with K₃PO₄ can be effective, but sometimes require a stoichiometric amount of water to function.[7][10]

    • Consider a Boronic Ester: While not a guaranteed solution for all electron-deficient systems, converting the boronic acid to a more stable derivative like a pinacol ester can sometimes suppress protodeboronation by slowing its release into the reactive medium.[5]

Symptom 2: Significant Formation of Side Products

The appearance of unexpected peaks in your LCMS or NMR indicates that side reactions are outcompeting the desired cross-coupling.

Q1: I'm seeing a lot of homocoupling of my boronic acid (a biphenyl byproduct). Why is this happening?

A: Boronic acid homocoupling is typically promoted by the presence of oxygen.

  • Causality: The active Pd(0) catalyst is highly sensitive to oxygen. If your reaction is not properly degassed, oxygen can oxidize the Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product after reductive elimination.

  • Immediate Actions:

    • Improve Inert Atmosphere Technique: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Assemble your reaction under a positive pressure of inert gas.

    • Check Reagent Purity: Peroxides in ether-based solvents (like dioxane or THF) can also act as oxidants. Use freshly distilled or inhibitor-free, anhydrous solvents.

Q2: My main byproduct is the dehalogenated version of my aryl halide partner. What is the source of the extra hydrogen?

A: Dehalogenation (or hydrodehalogenation) occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can transmetalate.

  • Causality: After oxidative addition, the palladium complex can react with trace amounts of water, alcohols (if used as a solvent), or even certain bases or phosphine ligand degradation products that can act as hydride donors. This is more common when the subsequent transmetalation step is slow, as is the case with this compound.

  • Immediate Actions:

    • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use a finely powdered, dry base.

    • Select a More Reactive Catalyst System: By using a more electron-rich and bulky ligand, you can accelerate the rate of transmetalation, making it more likely to outcompete the dehalogenation pathway.

Visualizing the Problem: Catalytic Cycle vs. Deactivation Pathways

Understanding the competition between the productive catalytic cycle and off-cycle deactivation pathways is key to effective troubleshooting.

Suzuki_Cycle_vs_Deactivation cluster_cycle Productive Suzuki-Miyaura Cycle cluster_deactivation Deactivation & Side Reactions Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation (Slow TM) Protodeboronation Protodeboronation Ar'-H Ligand_Ox Ligand Oxidation Pd0->Ligand_Ox O₂ PdII_halide L₂PdII(Ar)(X) OA->PdII_halide TM Transmetalation (Ar'-B(OH)₂) PdII_halide->TM Dehalogenation Dehalogenation Ar-H PdII_halide->Dehalogenation Hydride Source (Slow TM) PdII_aryl L₂PdII(Ar)(Ar') TM->PdII_aryl TM->Protodeboronation H⁺, Base (Consumes Ar'-B(OH)₂) RE Reductive Elimination PdII_aryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product

Caption: Competing pathways in Suzuki couplings of challenging substrates.

Experimental Protocols

Protocol 1: Quality Control of this compound via NMR

This protocol validates the integrity of your boronic acid before use, preventing wasted time and resources on a doomed reaction.

Objective: To detect the presence of the protodeboronated impurity, 1-chloro-2,4-difluorobenzene.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹⁹F NMR Spectrum: This is the most definitive method.

    • The boronic acid will show two distinct fluorine signals.

    • The protodeboronated impurity (1-chloro-2,4-difluorobenzene) will also show two distinct fluorine signals, but at slightly different chemical shifts.

  • Acquire ¹H NMR Spectrum:

    • Look for the characteristic aromatic protons of both the desired boronic acid and the impurity. The integration ratio between these sets of protons will reveal the percentage of impurity.

  • Analysis: If the protodeboronated impurity is greater than 5%, the quality of the boronic acid is questionable. Consider purchasing a fresh batch or attempting a purification (recrystallization), though the latter can be difficult.

Protocol 2: A Robust Starting Point for Coupling with this compound

This protocol incorporates best practices to mitigate common failure modes. It should be used as a starting point for optimization.

Materials:

  • Aryl Halide (Ar-X, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • SPhos ligand (if not using a precatalyst, 1.1x mol% of Pd source)

  • Base: Finely powdered, anhydrous K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.1 - 0.2 M)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add the aryl halide, boronic acid, palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and perform at least three vacuum/backfill cycles with argon or high-purity nitrogen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes. Then, heat the reaction to a moderate temperature (e.g., 40-60°C). Higher temperatures should be approached with caution.

  • Monitoring: Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h). Check for the disappearance of starting materials and the appearance of product, as well as any major byproducts.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the base and palladium residues. Wash with water or brine, dry the organic layer, and concentrate for purification.

Data Summary: Ligand & Base Selection Guide

The choice of ligand and base is critical when working with electron-deficient boronic acids. The following table summarizes common choices and their rationale.

ParameterRecommended ChoiceRationalePotential Pitfall
Palladium Source Pd(OAc)₂ + LigandFlexible, cost-effectiveRequires in-situ reduction, can be inconsistent.
Pd₂(dba)₃ + LigandSource of Pd(0), often reliableCan be sensitive to air/light.
Buchwald PrecatalystsAir-stable, reliable activationHigher cost.
Ligand PPh₃ (Triphenylphosphine)Inexpensive, general useNot recommended. Too unstable and not active enough for this substrate.
Buchwald Ligands (SPhos, XPhos, RuPhos)Bulky, electron-rich. Accelerates oxidative addition and transmetalation.Can promote palladium-catalyzed protodeboronation in some cases.
NHC Ligands (e.g., IPr)Very electron-donating, thermally stable.Can be more expensive; requires specific precatalysts (e.g., PEPPSI).
Base Strong Aqueous (NaOH, KOH)Highly effective at forming boronateNot recommended. Drastically accelerates protodeboronation.
Carbonates (K₂CO₃, Cs₂CO₃)Moderate strengthCan still be too harsh; Cs₂CO₃ is expensive but often effective.
Phosphates (K₃PO₄)Mild, often used in anhydrous conditionsCan be slow; requires fine powder for reproducibility.[7]
Fluorides (KF, CsF)Mildest optionCan be less effective at promoting transmetalation.

Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Reagents Step 1: Verify Reagent Quality - NMR of Boronic Acid? - Anhydrous Solvent? - Fresh Base? Start->Check_Reagents Reagents_OK Reagents are High Quality Check_Reagents->Reagents_OK Yes Reagents_Bad Action: Replace/Purify Reagents (e.g., Fresh Boronic Acid) Check_Reagents->Reagents_Bad No (Impurity Detected) Check_Conditions Step 2: Assess Reaction Conditions - Is mixture black? - Was it fully degassed? Reagents_OK->Check_Conditions Conditions_OK Conditions Appear Correct Check_Conditions->Conditions_OK Yes Conditions_Bad Action: Improve Technique - Lower Temperature - Improve Degassing Check_Conditions->Conditions_Bad No (e.g., Pd Black) Optimize_Catalyst Step 3: Optimize Catalyst System (Slow Transmetalation is Likely) Conditions_OK->Optimize_Catalyst Action_Ligand Action: Use Bulky, e⁻-Rich Ligand (e.g., SPhos, RuPhos) Optimize_Catalyst->Action_Ligand Action_Base Action: Use Milder Base (e.g., K₃PO₄, CsF) Optimize_Catalyst->Action_Base Action_Precatalyst Action: Use a Modern Precatalyst (e.g., G3/G4 Buchwald) Optimize_Catalyst->Action_Precatalyst

Caption: A logical workflow for troubleshooting failed couplings.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

  • Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids. PubMed. [Link]

  • Boronic acid/ester transmetallation rates? Reddit r/OrganicChemistry. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. ResearchGate. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health (NIH). [Link]

  • Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. RSC Publishing. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois IDEALS. [Link]

Sources

Technical Support Center: Stability and Handling of 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 2-Chloro-4,5-difluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We will delve into the critical aspects of its stability, particularly concerning the choice of base in cross-coupling reactions, and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound potentially unstable?

The primary pathway for the degradation of many arylboronic acids, including this compound, is a process called protodeboronation .[1] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2,4-difluorobenzene as a byproduct.[1]

The electronic nature of the aryl ring is a key factor. The presence of three electron-withdrawing substituents (one chlorine and two fluorine atoms) on the phenyl ring increases the Lewis acidity of the boron atom.[2] This enhanced acidity is beneficial for the desired reaction, as it facilitates the formation of the reactive boronate species required for cross-coupling. However, it can also render the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis, especially under non-optimized reaction conditions.

Q2: My Suzuki-Miyaura coupling reaction is showing low yield and a significant amount of a byproduct identified as 1-chloro-2,4-difluorobenzene. What is happening?

This is a classic symptom of significant protodeboronation.[1] This side reaction competes directly with the desired palladium-catalyzed cross-coupling. The base, which is essential for the Suzuki-Miyaura reaction, plays a dual role and is often the primary factor to investigate.

The function of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex (a boronate), which is the species that undergoes transmetalation with the palladium center in the catalytic cycle.[3] However, an excessively strong base, high temperatures, or the presence of abundant proton sources (like water) can accelerate the rate of protodeboronation, consuming your starting material and reducing the yield of your desired product.[4]

Troubleshooting Guide: Base Selection and Reaction Optimization

Effectively using this compound hinges on balancing its activation for cross-coupling against its degradation via protodeboronation. The choice of base is paramount.

Q3: Which base should I choose? Inorganic vs. Organic Bases.

For electron-deficient arylboronic acids like this compound, a judicious choice of base is critical.

  • Inorganic Bases: These are generally the preferred choice. Weaker inorganic bases are often sufficient to promote the reaction without causing excessive degradation.

    • Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃): These are excellent starting points. They are moderately strong bases that are effective in many Suzuki-Miyaura couplings.[5]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that is particularly effective for coupling with less reactive partners like aryl chlorides. Its use should be monitored, as the higher basicity can sometimes increase protodeboronation.

    • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be effective but also carries a higher risk of promoting protodeboronation with sensitive substrates.

    • Potassium Fluoride (KF): A mild base that can be effective, especially when substrates are sensitive to stronger bases.[3]

  • Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less suitable for Suzuki-Miyaura reactions involving this type of boronic acid.[6] They can be less effective at forming the necessary boronate and may lead to slower or incomplete reactions.[6]

  • Hydroxide Bases (e.g., NaOH, KOH): Strong hydroxide bases should be used with extreme caution or avoided altogether. They create a highly basic aqueous environment that can significantly accelerate the rate of protodeboronation.[4]

Base Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the base for your reaction.

Base_Selection_Workflow Start Start: Suzuki Coupling with This compound Base_Choice Select Initial Base: K₂CO₃ or K₃PO₄ Start->Base_Choice Reaction_Setup Setup Reaction: - Anhydrous Solvent (e.g., Dioxane, Toluene) - Minimal H₂O - Inert Atmosphere (N₂ or Ar) Base_Choice->Reaction_Setup Run_Reaction Run Reaction at Moderate Temperature (e.g., 80-90 °C) Reaction_Setup->Run_Reaction Monitor Monitor by TLC/LC-MS: Check for product and protodeboronation byproduct Run_Reaction->Monitor Analysis Analyze Outcome Monitor->Analysis Success Reaction Successful: High Yield, Low Byproduct Analysis->Success Good Result Troubleshoot Troubleshooting Required Analysis->Troubleshoot Poor Result Low_Conversion Issue: Low Conversion Troubleshoot->Low_Conversion High_Protodeboronation Issue: High Protodeboronation Troubleshoot->High_Protodeboronation Option_1 Option 1: Increase Temperature (e.g., to 100-110 °C) Low_Conversion->Option_1 Option_2 Option 2: Switch to Stronger Base (e.g., K₃PO₄ if started with K₂CO₃) Low_Conversion->Option_2 Option_3 Option 3: Lower Temperature (e.g., to 70 °C) High_Protodeboronation->Option_3 Option_4 Option 4: Switch to Milder Base (e.g., KF or K₂CO₃) High_Protodeboronation->Option_4

Caption: A decision workflow for base selection and optimization.

Q4: Beyond the base, what other experimental parameters can I control to improve stability and yield?
  • Solvent: Use anhydrous solvents (e.g., dioxane, toluene, THF). While Suzuki reactions often use aqueous mixtures, minimizing the amount of water can suppress protodeboronation. If water is necessary, use degassed water and keep its volume to a minimum (e.g., 10-20% of the total solvent volume).

  • Temperature: Start with moderate temperatures (e.g., 80-90 °C). Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. If the reaction is slow, a modest increase in temperature may be warranted, but if protodeboronation is the main issue, lowering the temperature might be beneficial.

  • Order of Addition: Add the boronic acid to the reaction mixture just before adding the palladium catalyst. Pre-mixing the boronic acid with the base for an extended period, especially at elevated temperatures, can lead to significant degradation before the catalytic cycle even begins.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can degrade both the palladium catalyst and the boronic acid.

  • Use a Boronic Ester Surrogate: For particularly challenging couplings where protodeboronation is unavoidable, consider using a more stable surrogate. Boronic esters, such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) ester, are generally more stable than the corresponding boronic acids.[7][8] MIDA boronates, in particular, are designed for slow release of the boronic acid under the reaction conditions, which keeps the instantaneous concentration of the unstable free boronic acid low, favoring the cross-coupling pathway.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required).

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Dioxane).

  • Base and Boronic Acid Addition: In a separate vial, weigh the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and this compound (1.1-1.5 equiv.). Add these solids to the reaction mixture under a positive flow of inert gas.

  • Aqueous Addition (if necessary): If an aqueous phase is required, add a minimal amount of degassed deionized water (e.g., 10% v/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism Overview: Desired vs. Undesired Pathways

Suzuki_vs_Protodeboronation cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Protodeboronation (Undesired) ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->ArBOH3 + OH⁻ Base_OH Base (e.g., K₂CO₃) Transmetalation Transmetalation ArBOH3->Transmetalation Pd_Complex Ar'-Pd(II)-X Pd_Complex->Transmetalation Product_Complex Ar-Pd(II)-Ar' Transmetalation->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Ar-Ar' (Desired Product) Reductive_Elimination->Product ArBOH2_side Ar-B(OH)₂ Side_Reaction Protonolysis ArBOH2_side->Side_Reaction Proton_Source Proton Source (e.g., H₂O) Proton_Source->Side_Reaction Side_Product Ar-H (Byproduct) Side_Reaction->Side_Product Start This compound Start->ArBOH2 Start->ArBOH2_side

Caption: Competing pathways for this compound under basic conditions.

Data Summary: Common Bases for Suzuki-Miyaura Coupling
BaseFormulapKa of Conj. AcidStrengthTypical Use & Comments
Potassium FluorideKF3.17WeakMild conditions; suitable for base-sensitive functional groups.[3]
Sodium CarbonateNa₂CO₃10.33ModerateA common, effective, and economical choice for many couplings.[5]
Potassium CarbonateK₂CO₃10.33ModerateSimilar to Na₂CO₃, often used interchangeably. Higher solubility in some organic solvents.
Potassium PhosphateK₃PO₄12.32StrongEffective for less reactive coupling partners (e.g., chlorides). Use with caution due to higher basicity.
Cesium CarbonateCs₂CO₃10.33StrongHighly effective but expensive. Increased solubility of the fluoride byproduct can be beneficial. Higher risk of protodeboronation.
Sodium HydroxideNaOH~15.7Very StrongGenerally not recommended; high risk of rapid protodeboronation.

References

  • Thomas, A. A., & Denmark, S. E. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 49(5), 965–977.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Krupka, M., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules, 29(2), 494.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
  • Wikipedia. (n.d.).
  • Kučera, L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 14(5), 9030–9053.
  • BenchChem. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Perrin, C. L., & Fabian, M. A. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12213–12224.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • Li, M., et al. (2020). A Concise and Practical Protodeboronation of Arylboronic Acids. Synlett, 31(20), 2039-2042.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-4,5-difluorophenylboronic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4,5-difluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process scientists who are utilizing this electron-deficient building block in their synthetic endeavors. As a Senior Application Scientist, I've observed that while halogenated arylboronic acids are powerful tools, their unique electronic and steric properties can present challenges. This guide provides in-depth, field-tested insights to help you navigate potential issues and achieve success in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

The information herein is built upon established principles of organoboron chemistry. Due to the limited specific literature for this compound, the guidance is expertly extrapolated from extensive data on structurally similar polychloro- and polyfluoro-phenylboronic acids.

Understanding the Compound: A Double-Edged Sword

This compound is a highly functionalized arylboronic acid characterized by three electron-withdrawing halogen substituents. This substitution pattern has profound and somewhat conflicting effects on its reactivity.

  • Enhanced Lewis Acidity : The strong inductive (-I) effect of the two fluorine atoms and the chlorine atom significantly polarizes the phenyl ring, making the boron center more Lewis acidic.[1] This enhanced acidity can facilitate the formation of the reactive boronate species, which is a crucial step in the Suzuki-Miyaura catalytic cycle, potentially accelerating transmetalation.[1]

  • Increased Susceptibility to Protodeboronation : The same electron-withdrawing properties that enhance Lewis acidity also make the C-B bond more susceptible to cleavage, particularly through protodeboronation (the undesired replacement of the boronic acid group with a hydrogen atom).[2][3] This is a major pathway for reagent decomposition and yield loss, especially under basic aqueous conditions.[2] Polyfluorinated arylboronic acids, especially those with ortho-substituents, are known to be particularly prone to this side reaction.[4][5]

  • Steric Hindrance : The presence of a chlorine atom at the ortho position to the boronic acid group introduces steric bulk. This can hinder the approach of the palladium catalyst, potentially slowing down the crucial transmetalation step in the catalytic cycle.[6]

Therefore, successful use of this reagent hinges on finding a delicate balance: conditions that promote the desired C-C bond formation without favoring the competing decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving very low or no yield. What are the most common initial culprits?

A1: When a Suzuki coupling fails with an electron-deficient boronic acid, the initial investigation should focus on four key areas:

  • Catalyst Inactivity : Ensure your palladium catalyst and ligand are active. Many Pd(0) sources are oxygen-sensitive. If using a Pd(II) precatalyst, it requires in situ reduction. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst).

  • Oxygen Contamination : Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity and Stability : Verify the purity of all reagents. Boronic acids can dehydrate to form boroxines upon storage or degrade via protodeboronation if exposed to moisture and base.

  • Inappropriate Base/Solvent System : The choice of base is critical. A base is required to activate the boronic acid, but overly strong bases in the presence of water can dramatically accelerate protodeboronation.[2][7]

Q2: I suspect protodeboronation is consuming my starting material. How can I confirm this and what is the primary solution?

A2: You can often confirm protodeboronation by analyzing the crude reaction mixture by LC-MS or GC-MS and looking for a mass corresponding to 1-chloro-3,4-difluorobenzene.

To mitigate protodeboronation:

  • Switch to a Milder Base : Strong bases like NaOH or even K₃PO₄ in aqueous media can be aggressive. Consider switching to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]

  • Use Anhydrous or Biphasic Conditions : Water is the primary proton source for this side reaction.[3] Shifting to anhydrous conditions (e.g., using dry dioxane or toluene with a carefully dried base) can significantly suppress protodeboronation. If aqueous conditions are necessary, a biphasic system with vigorous stirring can sometimes limit the interaction of the boronic acid with the aqueous base.

  • Protect the Boronic Acid : For particularly challenging cases, consider converting the boronic acid to a more stable derivative in situ or using a pre-formed stable version like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These "slow-release" surrogates can maintain a low concentration of the active boronic acid, minimizing its decomposition.[2]

Q3: My reaction appears to stall. Could the ortho-chloro group be the problem?

A3: Yes, the ortho-chloro group introduces significant steric hindrance, which can slow down the transmetalation step. To overcome this, you often need to employ more specialized catalysts. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) which are designed to accelerate both the oxidative addition and the transmetalation steps for sterically demanding substrates.[5] Increasing the reaction temperature may also be necessary, but must be balanced against the thermal stability of the boronic acid.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following workflow helps to logically diagnose and solve common issues.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Purity Verify Reagent Purity & Integrity (Boronic Acid, Halide, Solvent, Base) Start->Check_Purity Step 1: Foundational Checks Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Purity->Check_Inertness Protodeboronation Analyze for Protodeboronation (e.g., by LC-MS) Check_Inertness->Protodeboronation Step 2: Diagnose Side Reactions Base_Solvent Modify Base & Solvent System Protodeboronation->Base_Solvent If Protodeboronation is observed Catalyst_System Optimize Catalyst System Protodeboronation->Catalyst_System If Protodeboronation is minimal or problem persists Base_Solvent->Catalyst_System If still no improvement Success Reaction Successful Base_Solvent->Success Try milder base (KF, K₂CO₃) or anhydrous conditions Protect_BA Use a Boronic Acid Surrogate Catalyst_System->Protect_BA If still no improvement Catalyst_System->Success Try bulky ligands (SPhos, XPhos) or different Pd source Protect_BA->Success Use MIDA boronate or Pinacol ester

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂ at 2 mol% or an appropriate Buchwald precatalyst like XPhos Pd G3 at 1-2 mol%).

  • Solvent Addition : Add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of 0.1 M with respect to the aryl halide.

  • Reaction : Place the vial in a preheated heating block or oil bath and stir vigorously at 80-100 °C. Monitor the reaction by TLC or LC-MS.

Protocol 2: Mitigating Protodeboronation with Anhydrous Conditions

This protocol is adapted for situations where protodeboronation is a significant issue.

  • Vessel and Reagent Preparation : Rigorously dry a reaction vial and stir bar. Use an anhydrous grade of solvent (e.g., 1,4-dioxane or toluene). The base (e.g., potassium phosphate, K₃PO₄) should be finely powdered and dried under vacuum at a high temperature before use.

  • Reagent Loading : To the dried vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the dried, powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the vial and thoroughly purge with argon.

  • Catalyst Addition : Under argon, add a highly active catalyst system suitable for challenging couplings (e.g., Pd₂(dba)₃ at 2 mol% with a bulky, electron-rich ligand like SPhos at 4 mol%).

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Reaction : Heat the reaction to 100-110 °C with vigorous stirring and monitor its progress.

Data Summary: Recommended Conditions for Challenging Boronic Acids

The following table provides a summary of catalyst/base/solvent systems that have proven effective for Suzuki-Miyaura couplings of other challenging, electron-deficient, or sterically hindered arylboronic acids. This serves as a strong starting point for optimizing reactions with this compound.

Challenge TypeRecommended Pd Source / LigandRecommended BaseRecommended Solvent SystemRationale
High Protodeboronation Risk Pd(OAc)₂ / SPhos or Buchwald G3/G4 PrecatalystsKF, K₂CO₃, Cs₂CO₃Anhydrous Dioxane, Toluene, or THFMilder bases and anhydrous conditions minimize the availability of protons, directly suppressing the protodeboronation side reaction.[2]
Steric Hindrance (ortho-subst.) Pd₂(dba)₃ / XPhos or RuPhos; XPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, Dioxane, t-BuOH/H₂OBulky, electron-rich phosphine ligands are essential to promote oxidative addition and facilitate transmetalation with sterically congested partners.[5]
General Electron-Deficient Aryl Halide Pd(dppf)Cl₂Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂OA standard, robust condition that is often sufficient for activated aryl halides and provides a good baseline for further optimization.

Mechanistic Insight: The Protodeboronation Pathway

Understanding the mechanism of decomposition is key to preventing it. Protodeboronation is the protonolysis of the carbon-boron bond and is often the most significant unproductive pathway for electron-deficient arylboronic acids.

Protodeboronation_Pathway cluster_main Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ p1 ArBOH3_minus->p1 Rate-determining step ArH Ar-H (Protodeboronation Product) BOH3 B(OH)₃ p1->ArH + H₂O (- B(OH)₄⁻) p2

Caption: Simplified mechanism of base-catalyzed protodeboronation.

The reaction is initiated by the attack of a hydroxide ion on the Lewis acidic boron atom to form the boronate species.[7] In the presence of a proton source (typically water), this intermediate can then undergo cleavage of the C-B bond to yield the undesired arene.[3] For highly electron-deficient systems, this process can be rapid.

By understanding these principles and employing a systematic approach to troubleshooting, researchers can effectively utilize the unique reactivity of this compound to build complex molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Carrow, B. P., & Nozaki, K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
  • Chatani, N., et al. (2008). Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Organic Letters, 10(14), 2975–2978.
  • Carrow, B. P., & Nozaki, K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Central Science, 2(9), 623-631.
  • ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687.
  • Snieckus, V., et al. (2000).
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Retrieved from [Link]

  • Hartwig, J. F., et al. (2023). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Sandford, G., et al. (2016).
  • Hartwig, J. F., et al. (2023). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters.
  • PubChem. (n.d.). 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in Reactions with 2-Chloro-4,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on identifying and mitigating common reaction byproducts. The fluorinated and chlorinated nature of this building block makes it highly valuable in medicinal chemistry, but also introduces specific challenges that require careful consideration. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is disappointingly low, and I suspect my boronic acid is decomposing. What are the likely causes and how can I investigate?

A1: Low yields when using arylboronic acids, particularly electron-deficient ones like this compound, often stem from two primary side reactions: protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] For your reagent, this would result in the formation of 1-chloro-2,4-difluorobenzene . This side reaction is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[2]

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl.[3] In this case, the byproduct would be 2,2'-dichloro-4,4',5,5'-tetrafluorobiphenyl . This is frequently promoted by the presence of oxygen in the reaction mixture.[3][4]

Investigative Strategy:

  • Reaction Monitoring: Use LC-MS to monitor your reaction over time. Look for the expected mass of your product, but also for the masses of the potential byproducts:

    • Protodeboronation Product: 1-chloro-2,4-difluorobenzene (C₆H₃ClF₂) - MW: 148.54 g/mol .

    • Homocoupling Product: 2,2'-dichloro-4,4',5,5'-tetrafluorobiphenyl (C₁₂H₄Cl₂F₄) - MW: 326.06 g/mol .

  • Control Experiment: Run the reaction without the aryl halide coupling partner. If you observe the formation of the homocoupled dimer, it confirms this side reaction is a significant pathway under your current conditions.

Q2: My LC-MS analysis shows a major byproduct peak corresponding to the mass of 1-chloro-2,4-difluorobenzene. How can I minimize this protodeboronation?

A2: Protodeboronation is a common challenge with electron-deficient arylboronic acids. The electron-withdrawing fluorine and chlorine atoms on the phenyl ring make the C-B bond more susceptible to cleavage.[5]

Mitigation Strategies:

  • Strictly Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous solvents and reagents can significantly suppress protodeboronation.

  • Choice of Base: The strength and nature of the base are critical.[6] Very strong bases in aqueous media (e.g., NaOH, KOH) can accelerate the decomposition. Consider switching to milder, non-aqueous bases.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective alternatives.[7][8]

  • Use a Boronic Ester Surrogate: Boronic esters, such as pinacol or MIDA esters, are more stable than the corresponding boronic acids.[2] They participate in the catalytic cycle via slow release of the boronic acid in situ, keeping its instantaneous concentration low and minimizing the rate of decomposition relative to the desired cross-coupling.[9]

  • Optimize Reaction Conditions: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q3: I'm observing a significant amount of 2,2'-dichloro-4,4',5,5'-tetrafluorobiphenyl in my crude product mixture. What causes this homocoupling, and how can I prevent it?

A3: The formation of a homocoupled dimer from the boronic acid is almost always linked to the presence of molecular oxygen and issues with the palladium catalyst cycle.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes homocoupling.[10]

Prevention Methods:

  • Thorough Degassing: This is the most critical step. Standard purging with an inert gas (Argon or Nitrogen) may not be sufficient.

    • Best Practice: Employ three to five "freeze-pump-thaw" cycles for your reaction mixture before adding the catalyst. This is highly effective at removing dissolved oxygen.

  • Catalyst Choice and Handling: Ensure your palladium catalyst is from a reliable source and has been stored correctly. If you are generating the Pd(0) species in situ from a Pd(II) precursor (like Pd(OAc)₂), ensure the conditions are appropriate for its complete reduction.

  • Reaction Stoichiometry: In some cases, using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but if homocoupling is the primary issue, this may exacerbate it. First, address the degassing protocol.

Q4: How can I effectively purify my desired product and remove these boronic acid-derived byproducts?

A4: Purification can be challenging as the byproducts may have similar polarities to the desired product.

Purification Strategies:

  • Chromatography:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for separating structurally similar aromatic compounds.[11]

    • Silica Gel Chromatography: While standard silica can be problematic due to the acidity of both the silica and the boronic acid starting material[12], it is often effective for separating the final coupled product from non-polar byproducts like the protodeboronated arene or the homocoupled dimer. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically required.

  • Extraction: An acidic wash can sometimes help remove residual unreacted boronic acid, but it will not remove the neutral byproducts.

  • Scavenger Resins: For removing unreacted boronic acid, silica-based scavengers with diol or diethanolamine functionalities (e.g., SiliaBond Diol) can be highly effective.[13] These bind selectively to the boronic acid, which can then be removed by simple filtration.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent method for removing impurities, provided there is a sufficient difference in solubility.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to storage?

A1: Like many boronic acids, this compound is sensitive to air and moisture over long periods. It should be stored in a tightly sealed container, preferably under an inert atmosphere, and refrigerated. Over time, it can dehydrate to form its cyclic anhydride trimer, known as a boroxine.

Q2: What is a boroxine, and how does it affect my reaction?

A2: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules. While boroxines are often in equilibrium with the boronic acid in the presence of water, their formation represents a decrease in the purity of the starting material. In many cross-coupling reactions, boroxines are competent coupling partners as they can hydrolyze back to the monomeric boronic acid under the reaction conditions. However, relying on this can lead to inconsistent results. It is always best to use high-purity boronic acid.[14]

Q3: Can the choice of palladium ligand influence byproduct formation?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[15] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step to form the product, potentially outcompeting side reactions. If you are experiencing issues, screening a panel of ligands is a standard optimization step.

Visualized Workflows and Mechanisms

Diagram 1: Competing Reaction Pathways

This diagram illustrates the main productive pathway (Suzuki-Miyaura Coupling) in competition with the two most common side reactions involving the boronic acid.

G cluster_start Reactants cluster_cycle Pd Catalytic Cycle cluster_products Potential Products R_BOH2 Ar-B(OH)₂ (this compound) Pd_cat Pd(0) Catalyst R_BOH2->Pd_cat Transmetalation (with Base) Byproduct_Proto Protodeboronation (Ar-H) R_BOH2->Byproduct_Proto H₂O, Base, Heat Byproduct_Homo Homocoupling (Ar-Ar) R_BOH2->Byproduct_Homo O₂, Pd Catalyst R_X Ar'-X (Aryl Halide) R_X->Pd_cat Oxidative Addition Desired_Product Desired Product (Ar-Ar') Pd_cat->Desired_Product Reductive Elimination

Caption: Competing pathways in a Suzuki-Miyaura reaction.

Diagram 2: Systematic Byproduct Identification Workflow

This workflow provides a logical sequence of steps to identify unknown byproducts observed during a reaction.

G cluster_byproducts start Unexpected Peak in Crude Reaction Analysis (e.g., LC-MS) lcms Step 1: Analyze LC-MS Data - Determine Molecular Weight (MW) - Check Isotopic Pattern (for Cl) start->lcms compare Step 2: Compare MW to Potential Byproducts lcms->compare p1 Protodeboronation (Ar-H) MW = 148.54 compare->p1 MW matches? p2 Homocoupling (Ar-Ar) MW = 326.06 compare->p2 MW matches? p3 Dehalogenation (Ar'-H) (From coupling partner) compare->p3 MW matches? p4 Other (Solvent adducts, etc.) compare->p4 No match? nmr Step 3: Isolate Byproduct (Prep-HPLC / Column) & Acquire NMR Data (¹H, ¹⁹F, ¹³C) p1->nmr p2->nmr p3->nmr p4->nmr structure Step 4: Confirm Structure - Compare NMR shifts to known compounds - Analyze coupling patterns nmr->structure end Byproduct Identified structure->end

Caption: Workflow for systematic byproduct identification.

Protocol: Suzuki-Miyaura Coupling & In-Process Analysis

This protocol provides a general method for a Suzuki-Miyaura coupling reaction, with integrated checkpoints for byproduct analysis.

Materials:

  • This compound (1.1 mmol)

  • Aryl Bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol), dried

  • 1,4-Dioxane (5 mL), anhydrous

  • Water (1 mL), degassed

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and dried K₃PO₄.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle 5 times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Freeze-Pump-Thaw: Freeze the mixture in a liquid nitrogen bath until solid. Apply a vacuum for 5 minutes. Thaw the mixture under an argon atmosphere. Repeat this cycle 3 times to ensure removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • In-Process Control (IPC):

    • After 1 hour (and every subsequent hour), withdraw a small aliquot (~10 µL) under argon.

    • Quench the aliquot in 0.5 mL of acetonitrile/water (1:1).

    • Analyze immediately by LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts (protodeboronation, homocoupling).

  • Workup: Once the IPC shows complete consumption of the aryl bromide, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis & Purification:

    • Obtain a ¹H NMR and ¹⁹F NMR of the crude material to assess the ratio of product to byproducts.

    • Purify the crude material using column chromatography or preparative HPLC as determined by the complexity of the mixture.

References

  • Reddit. (2017). Purification of boronic acids? Reddit. [Link]

  • Reddy, G. S., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (2018). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883-8888. [Link]

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. [Link]

  • The Suzuki Reaction. (2014). The Suzuki Reaction. [Link]

  • ResearchGate. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9147-9157. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624-14626. [Link]

Sources

Improving solubility of 2-Chloro-4,5-difluorophenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-4,5-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile reagent in various reaction media. Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many boronic acids, its solubility can be a significant hurdle, leading to poor reaction kinetics, low yields, and reproducibility issues. The challenges primarily stem from its polar nature, propensity for self-condensation to form less soluble boroxines, and complex interactions with different solvent systems. This guide will dissect these issues and provide actionable troubleshooting strategies.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound is not dissolving in my primary aprotic solvent (e.g., THF, Dioxane, Toluene). What should I do?

Answer:

This is a common issue. The limited solubility of many arylboronic acids in purely aprotic solvents is a known challenge. Here is a systematic approach to address this:

Initial Steps:

  • Gentle Heating: Gradually increase the temperature of your solvent to 40-60°C.[1] Many boronic acids exhibit significantly improved solubility at elevated temperatures. Be cautious not to exceed the thermal stability limits of your other reagents.

  • Sonication: Use an ultrasonic bath to aid dissolution. The mechanical agitation can help break up solid aggregates and enhance solvent interaction.

Advanced Strategies:

  • Co-Solvent Addition: The addition of a polar co-solvent is often the most effective strategy.

    • Polar Protic Co-solvents: For reactions like the Suzuki-Miyaura coupling, adding a small amount of water (e.g., a 10:1 to 4:1 ratio of organic solvent to water) can dramatically improve solubility.[2] Water facilitates the dissolution of the inorganic base and can participate in the catalytic cycle.

    • Polar Aprotic Co-solvents: If your reaction is water-sensitive, consider adding a more polar aprotic solvent like DMF or NMP in small quantities. However, be aware that these solvents can sometimes complicate product purification.

  • Base-Mediated Dissolution: In the context of cross-coupling reactions, the base plays a crucial role not only as a reactant but also as a solubilizing agent.

    • Ensure your base is finely powdered and well-dispersed.

    • The formation of a boronate salt upon reaction with the base (e.g., K₂CO₃, Cs₂CO₃) increases polarity and, consequently, solubility in the reaction medium.[3][4] The choice of base can be critical.

Question 2: I've managed to dissolve the boronic acid, but it precipitates out of solution upon standing or during the reaction. Why is this happening and how can I prevent it?

Answer:

Precipitation is often due to the formation of the trimeric anhydride, known as a boroxine, which is generally less soluble than the corresponding boronic acid.[5][6][7][8] This is a reversible equilibrium that is driven by the removal of water.

Causality: Three molecules of the boronic acid can condense to form one molecule of boroxine and three molecules of water. In anhydrous or nearly anhydrous organic solvents, this equilibrium can shift towards the less soluble boroxine.

Preventative Measures:

  • Maintain a Small Amount of Water: As mentioned previously, for water-tolerant reactions, the presence of a small amount of water can shift the equilibrium back towards the more soluble boronic acid.[2]

  • Use a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate species from the aqueous/solid phase into the organic phase, preventing precipitation and accelerating the reaction.

  • Convert to a More Soluble Derivative: If precipitation remains a persistent issue, consider converting the boronic acid to a more soluble and stable derivative in situ or as a separate step.

    • Pinacol Esters: These are readily formed and are generally more soluble in organic solvents and less prone to dehydration.[2]

    • N-methyldiethanolamine (MIDA) boronates or Diethanolamine (DABO) adducts: These derivatives are often highly crystalline, stable, and exhibit improved solubility in organic solvents.[9][10][11] They can be used directly in many coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for this compound?

  • High Solubility: Ethers (e.g., THF, Dioxane, DME) and Ketones (e.g., Acetone).[1][5]

  • Moderate Solubility: Chlorinated solvents (e.g., Chloroform, Dichloromethane).[1][5]

  • Low to Insoluble: Apolar solvents like hydrocarbons (e.g., Hexane, Toluene, Cyclohexane).[5]

The following table provides an illustrative guide to the solubility of a typical arylboronic acid in common organic solvents.

SolventDielectric Constant (20°C)General Solubility TrendTypical Applications
Toluene2.38LowSuzuki-Miyaura (often with co-solvents)
Tetrahydrofuran (THF)7.52HighGeneral purpose reaction solvent
1,4-Dioxane2.21HighHigh-temperature Suzuki-Miyaura
Acetone20.7HighNot common for cross-coupling
Acetonitrile (ACN)37.5ModerateGeneral purpose reaction solvent
Dimethylformamide (DMF)36.7HighWhen higher polarity is needed
Water78.54Low (increases with pH)Co-solvent in Suzuki-Miyaura

Data sourced from publicly available solvent property tables.[12][13]

Q2: How does pH affect the solubility of my boronic acid?

Boronic acids are weak Lewis acids. In aqueous or mixed aqueous/organic media, increasing the pH will deprotonate the boronic acid to form a boronate anion (B(OH)₃⁻). This charged species is significantly more soluble in water and polar solvents than the neutral boronic acid.[4][14] This is the principle behind using basic conditions in Suzuki-Miyaura reactions to facilitate the dissolution of the boronic acid.

Q3: Can I use an excess of the boronic acid to compensate for poor solubility?

While using an excess of the boronic acid (e.g., 1.5-2.0 equivalents) is a common strategy to drive reactions to completion, it is not a direct solution for poor solubility. In fact, it can exacerbate the problem by increasing the likelihood of undissolved solids and can lead to side reactions like homocoupling.[2] It is always preferable to achieve a homogeneous solution first.

Q4: My boronic acid is an oily or gooey substance after isolation. How can I handle it and improve its crystallinity?

The oily nature of an isolated boronic acid can be due to the presence of residual solvent or the formation of a mixture of the boronic acid and its boroxine.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can often induce crystallization and remove non-polar impurities.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system (e.g., dissolving in a minimal amount of a hot polar solvent and adding a non-polar anti-solvent upon cooling) can yield a crystalline solid.

  • Conversion to a Crystalline Derivative: As a robust solution, converting the oily boronic acid to a stable, crystalline derivative like a diethanolamine (DABO) adduct can be highly effective.[10] These are often easily purified by crystallization and can be used directly in subsequent reactions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide for Improving Solubility in a Suzuki-Miyaura Coupling
  • Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your aryl halide, palladium catalyst, and ligand.

  • Solvent Addition: Add the primary organic solvent (e.g., 1,4-Dioxane or Toluene).

  • Boronic Acid Addition: Add the this compound.

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 5-10 minutes. If the boronic acid remains largely undissolved, proceed to the next step.

  • Co-Solvent and Base: Add the aqueous base solution (e.g., 2M K₂CO₃). A common solvent ratio is 5:1 organic solvent to aqueous solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C). The combination of the aqueous base and heat should result in a homogeneous solution or a finely suspended, well-stirred mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Diagram 1: Decision Workflow for Troubleshooting Solubility

G start Start: Boronic Acid Insoluble gentle_heat Apply Gentle Heat (40-60°C) start->gentle_heat sonicate Sonicate gentle_heat->sonicate check1 Dissolved? sonicate->check1 add_cosolvent Add Co-Solvent (e.g., Water, DMF) check1->add_cosolvent No success Success: Proceed with Reaction check1->success Yes check2 Dissolved? add_cosolvent->check2 convert Consider Conversion to Derivative (e.g., Pinacol, MIDA) check2->convert No check2->success Yes fail Re-evaluate Solvent System convert->fail

Caption: A decision tree for systematically addressing solubility issues.

Diagram 2: Boronic Acid-Boroxine Equilibrium

G boronic_acid 3 x this compound (More Soluble) boroxine 1 x Boroxine Trimer (Less Soluble) boronic_acid->boroxine - 3 H₂O (Anhydrous Conditions) boroxine->boronic_acid + 3 H₂O (Aqueous Conditions) water + 3 H₂O

Caption: The reversible equilibrium between boronic acid and its less soluble boroxine.

References

Sources

Anhydrous vs. aqueous conditions for 2-Chloro-4,5-difluorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for reactions involving 2-Chloro-4,5-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on the critical choice between anhydrous and aqueous reaction conditions. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when choosing between anhydrous and aqueous conditions for a Suzuki-Miyaura coupling with this compound?

The decision between anhydrous and aqueous conditions for a Suzuki-Miyaura coupling involving this compound hinges on several key factors, primarily the stability of the boronic acid itself and the nature of the other reactants.[1]

  • Stability of the Boronic Acid (Protodeboronation): this compound, like many boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 1-chloro-2,4-difluorobenzene and boric acid.[2] This process is often accelerated in aqueous media, especially at high pH and elevated temperatures, and can be a significant factor in reducing reaction yields.[2][3] The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence this instability.[4] Anhydrous conditions are advantageous because they significantly slow down this undesired side reaction.[5]

  • Catalyst and Ligand Stability: The palladium catalyst and its associated ligands can exhibit different stabilities and activities in aqueous versus anhydrous media. While many traditional palladium-phosphine complexes are sensitive to water, specialized hydrophilic ligands have been developed to facilitate catalysis in aqueous solutions.[6][7] However, the choice of ligand is critical, and a system that is not optimized for water can lead to catalyst deactivation.[8]

  • Solubility of Reactants: The solubility of your coupling partner (the aryl halide or triflate) and the base are critical. If any of the reactants have poor solubility in a purely organic solvent system, an aqueous-organic biphasic system may be necessary to ensure efficient reaction kinetics.[1][6] Vigorous stirring is essential in such cases to maximize the interfacial area where the reaction occurs.[9]

  • Nature of the Base: The choice of base is intrinsically linked to the choice of the solvent system.[1] The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in aqueous systems due to their solubility in water.[9][12] In anhydrous conditions, bases that are soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK), or highly effective insoluble bases like cesium fluoride (CsF) and potassium phosphate (K₃PO₄) are employed.[5][10]

Decision Workflow: Anhydrous vs. Aqueous Conditions

G start Start: Planning Suzuki Coupling with This compound substrate_sol Is the aryl halide coupling partner soluble in aprotic organic solvents (e.g., toluene, dioxane, THF)? start->substrate_sol boronic_acid_stability Is protodeboronation a significant concern based on preliminary screening or literature for similar electron-deficient systems? substrate_sol->boronic_acid_stability Yes aqueous Consider Aqueous/Biphasic Conditions (e.g., Toluene/Water, K2CO3) substrate_sol->aqueous No anhydrous Default to Anhydrous Conditions (e.g., Toluene, K3PO4) boronic_acid_stability->anhydrous Yes boronic_acid_stability->aqueous No re_eval Re-evaluate base and solvent system. Consider phase-transfer catalyst or specialized water-soluble ligands. aqueous->re_eval G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4,5-difluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Phenylboronic Acids

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon bonds.[1][2] Among these, the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is preeminent due to the operational simplicity, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[3][4]

Fluorinated arylboronic acids are of particular interest as building blocks. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity—attributes highly sought after in pharmaceutical development.[5][6] This guide provides an in-depth comparison of the reactivity of 2-Chloro-4,5-difluorophenylboronic acid against its structural isomers. We will dissect the intricate interplay of steric and electronic factors that govern their performance in the Suzuki-Miyaura coupling, providing researchers with the predictive insights needed for rational reaction design and catalyst selection.

The Mechanistic Framework: Understanding Reactivity in the Suzuki-Miyaura Cycle

To appreciate the nuanced differences between isomers, one must first understand the catalytic cycle that underpins the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The efficiency of each step is highly sensitive to the electronic and steric nature of the substrates.

  • Oxidative Addition : The cycle begins with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[10][11][12] This step is typically the rate-determining step for less reactive halides like aryl chlorides.[7]

  • Transmetalation : This is the crucial step where the reactivity of the boronic acid comes into play. The organic moiety from the boronic acid is transferred to the Pd(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). The rate and success of this step are dictated by the properties of the boronic acid.[1][13]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 Legend Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar¹-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar¹-X) Ar1Pd(II)Ar2L2 Ar¹-Pd(II)(Ar²)L₂ ArPd(II)XL2->Ar1Pd(II)Ar2L2 Transmetalation (Ar²-B(OH)₂ + Base) Ar1Pd(II)Ar2L2->Pd(0)L2 Reductive Elimination Product Ar¹-Ar² Ar1Pd(II)Ar2L2->Product L1 Ar¹-X: Aryl Halide L2 Ar²-B(OH)₂: Arylboronic Acid L3 Ar¹-Ar²: Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting Isomeric Effects: Sterics vs. Electronics

The reactivity of a substituted phenylboronic acid is primarily governed by a delicate balance between two opposing factors: the electronic effects of its substituents and the steric hindrance they impose.

Electronic Effects

Both chlorine and fluorine are highly electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom.[3][14] A more Lewis acidic boronic acid more readily accepts a hydroxide ion (or other basic species) to form the tetrahedral boronate complex, which is the active species in the transmetalation step.[15] Therefore, electron-withdrawing groups are generally considered to accelerate transmetalation.

In the case of this compound and its isomers, the cumulative -I effect of three halogen substituents renders the aromatic ring electron-deficient and the boron center highly electrophilic.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position (adjacent to the boronic acid group), can dramatically impede reactivity.[16] Large ortho groups can physically block the approach of the boronic acid to the palladium center, raising the activation energy for the transmetalation step. This steric clash can override the benefits of electronic activation. The relative size of the halogens (Cl > F) is a critical determinant of the severity of this effect.

Caption: Impact of ortho-substituent position on steric hindrance.

A Head-to-Head Comparison of Isomers

Isomer NameSubstituent Positions (ortho, meta, para)Predicted Steric HindrancePredicted Electronic EffectPredicted Relative Reactivity
This compound Cl (ortho), F (meta), F (para)HighStrong EWGLow
3-Chloro-4,5-difluorophenylboronic acid H (ortho), Cl (meta), F (para), F (meta)LowStrong EWGHigh
4-Chloro-2,5-difluorophenylboronic acid F (ortho), H (meta), Cl (para), F (meta)MediumStrong EWGMedium-High
5-Chloro-2,4-difluorophenylboronic acid F (ortho), H (meta), F (para), Cl (meta)MediumStrong EWGMedium-High

Analysis:

  • This compound is predicted to be the least reactive isomer. Despite its strong electronic activation, the bulky chlorine atom in the ortho position creates significant steric repulsion, making it a challenging substrate for transmetalation.

  • 3-Chloro-4,5-difluorophenylboronic acid is predicted to be the most reactive . With no ortho substituent, it benefits fully from the powerful electron-withdrawing nature of the three halogens without suffering from steric penalties.

  • Isomers with an ortho-fluorine substituent (e.g., 4-Chloro-2,5-difluoro- and 5-Chloro-2,4-difluoro-) represent an intermediate case. Fluorine is smaller than chlorine, resulting in less steric hindrance. These isomers are therefore expected to be significantly more reactive than the ortho-chloro isomer but potentially slightly less reactive than the isomer with no ortho substituent at all.

Experimental Protocol: A Self-Validating System for Isomer Comparison

To empirically validate these predictions, a standardized Suzuki-Miyaura coupling reaction should be performed. The following protocol is designed to be a robust and self-validating system.

Objective: To couple various chlorodifluorophenylboronic acid isomers with 4-bromoanisole.
Materials:
  • Aryl Halide: 4-bromoanisole (1.0 mmol)

  • Boronic Acid Isomer (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene (8 mL) and Water (2 mL)

  • Internal Standard (for GC analysis): Dodecane

Experimental Workflow:

Experimental_Workflow Setup 1. Reaction Setup Reagents Combine aryl halide, boronic acid, Pd(PPh₃)₄, K₂CO₃, and solvent in a Schlenk flask. Setup->Reagents Degas 2. Degassing Setup->Degas Inert Subject mixture to three 'freeze-pump-thaw' cycles and backfill with Argon. Degas->Inert Reaction 3. Reaction Degas->Reaction Heat Heat the reaction mixture at 90 °C with vigorous stirring. Monitor by TLC or GC. Reaction->Heat Workup 4. Workup & Isolation Reaction->Workup Quench Cool to RT, add water, and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄. Workup->Quench Purify 5. Purification & Analysis Workup->Purify Column Concentrate in vacuo and purify by flash column chromatography. Analyze yield by ¹H NMR and GC. Purify->Column

Caption: Step-by-step experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the boronic acid isomer (1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Rationale: A flame-dried vessel under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Pd(PPh₃)₄ is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. K₂CO₃ is a common and effective base for activating the boronic acid.[7]

  • Solvent Addition and Degassing : Add toluene (8 mL) and deionized water (2 mL). Seal the flask and degas the mixture thoroughly by subjecting it to three freeze-pump-thaw cycles. After the final cycle, backfill the flask with argon.

    • Rationale: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to catalyst death and reduced yields. A two-phase solvent system is often beneficial for Suzuki couplings, helping to solubilize both the organic substrates and the inorganic base.[1]

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Rationale: Heating provides the necessary activation energy. Vigorous stirring is essential in a biphasic system to ensure efficient mixing and mass transfer between the aqueous and organic phases.

  • Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromoanisole), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the final product and determine the isolated yield.

Summary of Expected Experimental Outcomes

Based on the principles discussed, the experimental protocol above is expected to yield results that align with our reactivity predictions.

Isomer ReactantPredicted Relative ReactivityExpected Outcome (Isolated Yield %)
3-Chloro-4,5-difluorophenylboronic acid High85 - 95%
4-Chloro-2,5-difluorophenylboronic acid Medium-High70 - 85%
This compound Low< 40% (or requires harsher conditions/advanced catalyst)

Note: These yields are illustrative and based on established reactivity trends for ortho-substituted boronic acids. Actual yields may vary.[16][18] For challenging substrates like the 2-chloro isomer, higher yields might be achievable using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the difficult oxidative addition and transmetalation steps.[18]

Conclusion

The reactivity of chlorodifluorophenylboronic acid isomers in Suzuki-Miyaura cross-coupling is a classic case study in the interplay of steric and electronic effects. While the strong, cumulative electron-withdrawing character of the chloro and fluoro substituents electronically activates all isomers for the crucial transmetalation step, this benefit is severely undermined by steric hindrance in the case of This compound . The presence of the relatively bulky chlorine atom in the ortho position presents a significant steric barrier, making it the most challenging coupling partner among its isomers.

For researchers and drug development professionals, this guide underscores a critical principle: when selecting building blocks for synthesis, a holistic analysis of the substrate's structure is paramount. Isomers that appear electronically similar can exhibit vastly different reactivity profiles due to subtle but powerful steric influences. The most successful synthetic strategies will therefore arise from a predictive understanding of these fundamental principles, enabling the selection of the optimal isomer and reaction conditions to achieve the desired chemical transformation efficiently.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Vetticatt, M. (2024). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Deubel, D. V., & Frenking, G. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Amatore, C., et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal. [Link]

  • Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • ResearchGate. (2018). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • MDPI. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Jurczak, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • ResearchGate. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Al-Fahad, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. [Link]

  • Bickelhaupt, F. M., et al. (2010). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry. [Link]

  • Thomas, S. P., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]

  • ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]

  • ResearchGate. (2016). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

  • GUPEA. (2024). Boron Directed Regioselective Aromatic Ortho- Functionalizations. [Link]

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Mayr, L. M., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • MilliporeSigma. This compound | 1801916-39-1. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • ResearchGate. (2009). 2,4-Difluorophenylboronic acid. [Link]

  • Nielsen, M. K., et al. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

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A Comparative Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Reactivity, Performance, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] The strategic incorporation of halogen atoms, especially fluorine, into molecular scaffolds can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of 2-Chloro-4,5-difluorophenylboronic acid with other substituted phenylboronic acids, offering insights into its unique reactivity profile, performance in cross-coupling reactions, and the rationale behind experimental design for its effective use.

Physicochemical Profile: The Impact of Substitution

The reactivity of a boronic acid is intrinsically linked to its electronic structure. The substituents on the aromatic ring dictate the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which are critical factors in the Suzuki-Miyaura catalytic cycle.

This compound possesses a unique substitution pattern:

  • Two Fluorine Atoms: As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I), which significantly acidifies the phenyl ring.

  • One Chlorine Atom: Also an electron-withdrawing group, it further contributes to the electron-deficient nature of the aromatic system.

  • Ortho-Chloro Substituent: The presence of a substituent ortho to the boronic acid group introduces steric hindrance, which can influence the rate of transmetalation.

This combination of effects makes the 2-Chloro-4,5-difluorophenyl moiety a valuable synthon for introducing a highly electron-deficient and sterically defined unit into target molecules. The increased Lewis acidity of the boron atom can facilitate the formation of the reactive boronate species, a key intermediate in the cross-coupling cycle.[3] However, this same electron deficiency can also increase the propensity for protodeboronation, a common side reaction under basic conditions, particularly for ortho-substituted boronic acids.[1][4][5]

Below is a comparison of the physical properties of this compound and related compounds.

Boronic AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₆H₄BClF₂O₂192.36N/A
2-Chloro-4-fluorophenylboronic acidC₆H₅BClFO₂174.37220-223[6]
2,4-Difluorophenylboronic acidC₆H₅BF₂O₂157.91247-250
2,6-Difluorophenylboronic acidC₆H₅BF₂O₂157.91147-149[7]
3,5-Difluorophenylboronic acidC₆H₅BF₂O₂157.91210-217[8]

Reactivity and Performance in Suzuki-Miyaura Cross-Coupling

The ultimate measure of a boronic acid's utility is its performance in chemical synthesis. The Suzuki-Miyaura reaction serves as the primary benchmark for assessing reactivity.

The Catalytic Cycle: A Brief Overview

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and the electronic properties of the coupling partners.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_complex Transmetal Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R2_complex PdII_complex->center Transmetalation PdII_R2_complex->Pd0 RedElim Reductive Elimination PdII_R2_complex->center OxidativeAddition output R¹-R² (Coupled Product) PdII_R2_complex->output center->PdII_complex ReductiveElimination input1 R¹-X (Aryl Halide) input1->Pd0 input2 R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ input2->PdII_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity and Catalyst Selection

Electron-deficient boronic acids like this compound often require more sophisticated catalytic systems than their electron-rich or neutral counterparts. The challenge lies in balancing the need for an active catalyst that can overcome the hurdles of coupling with the risk of promoting protodeboronation.

  • Standard vs. Advanced Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective for simple arylboronic acids, they often fail with challenging substrates. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by Buchwald and others, are crucial.[10] These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which accelerate both oxidative addition and reductive elimination.[9]

  • The Protodeboronation Problem: Polyfluorinated boronic acids, especially those with ortho-substituents like 2,6-difluorophenylboronic acid, are notoriously unstable and prone to rapid protodeboronation under basic conditions.[1][5] This necessitates the use of catalyst systems that operate at low temperatures and short reaction times. The development of palladium precatalysts that rapidly generate the active catalytic species is a key strategy to outcompete this decomposition pathway.[1][5]

The table below presents representative data for the coupling of various fluorinated boronic acids, providing a benchmark for the expected performance of this compound.

Boronic AcidCoupling PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF/H₂ORT / 0.5>95[4]
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos-Pd-G2K₃PO₄THF/H₂ORT / <0.593[3][9]
3,5-Difluorophenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ON/A94[3]
3,4-Difluorophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)Toluene/Ethanol85 / 12~90[11]
3,4-Difluorophenylboronic acid4-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O100 / 24~75[11]

*Data for 3,4-difluorophenylboronic acid is used as a proxy to illustrate general reactivity trends for dichlorinated systems with aryl bromides and chlorides.[11]

Analysis: The data clearly shows that high yields can be achieved with electron-deficient, fluorinated boronic acids, provided the correct catalyst system is employed. For challenging aryl chloride partners, more advanced ligands (e.g., RuPhos) and conditions are often necessary. Given its substitution pattern, this compound is expected to perform well with modern Buchwald-type ligands and precatalysts, likely under mild conditions to minimize protodeboronation.

Recommended Experimental Protocol

Reproducibility is paramount in scientific research. The following section provides a detailed, self-validating protocol for a general Suzuki-Miyaura coupling reaction applicable to challenging boronic acids like this compound.

General Procedure for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add solids: Aryl Halide (1 mmol) Boronic Acid (1.5 mmol) Pd Precatalyst (1-2 mol%) Ligand (if needed) to oven-dried vial. prep2 2. Seal vial with septum. prep1->prep2 prep3 3. Purge with inert gas (Ar or N₂) for 10-15 min. prep2->prep3 react1 4. Add degassed solvent (e.g., Dioxane/H₂O). prep3->react1 react2 5. Add degassed base solution (e.g., aq. K₃PO₄). react1->react2 react3 6. Heat with vigorous stirring (RT to 110 °C). react2->react3 react4 7. Monitor progress (TLC, GC-MS, LC-MS). react3->react4 workup1 8. Cool to RT. Quench with water. react4->workup1 workup2 9. Extract with organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 10. Combine organic layers, wash with brine, dry (Na₂SO₄). workup2->workup3 workup4 11. Concentrate in vacuo. workup3->workup4 workup5 12. Purify by flash column chromatography. workup4->workup5

Sources

A Comparative Guide to Quantifying the Purity of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are paramount. 2-Chloro-4,5-difluorophenylboronic acid (CAS No. 1801916-39-1) is a key intermediate, valued for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The presence of impurities, even at trace levels, can have profound consequences on reaction yields, downstream purification efforts, and the toxicological profile of the final active pharmaceutical ingredient (API).

This technical guide provides a comparative analysis of the primary analytical techniques for quantifying the purity of this compound. We will delve into the causality behind experimental choices, present objective data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for robust quality control.

The Analytical Challenge: Understanding Boronic Acid Chemistry

This compound, like most boronic acids, presents a unique set of analytical challenges. The primary concerns are its tendencies to:

  • Form Boroxines: Under dehydrating conditions, three molecules of boronic acid can reversibly condense to form a cyclic anhydride known as a boroxine. This can lead to complex and often uninterpretable spectra, particularly in NMR.

  • Undergo Hydrolysis: While the C-B bond is relatively stable, boronic esters, which might be related impurities, are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions.[2]

  • Contain Process-Related Impurities: Residual starting materials, reagents from the synthesis (e.g., Grignard reagents, borate esters), or isomeric boronic acids are common process-related impurities that must be identified and quantified.[3][4]

A multi-pronged analytical approach is therefore not just recommended, but essential for a comprehensive purity assessment. The workflow typically involves a primary quantitative method, a high-resolution structural confirmation technique, and a highly sensitive method for impurity identification.

cluster_0 Purity Assessment Workflow Sample Sample HPLC_UV HPLC-UV (Quantitative Purity) Sample->HPLC_UV Primary Assay NMR NMR Spectroscopy (Identity & Structural Purity) Sample->NMR Confirmation LC_MS LC-MS (Impurity Profile & Identification) Sample->LC_MS Trace Analysis Report Certificate of Analysis HPLC_UV->Report NMR->Report LC_MS->Report

Caption: Overall workflow for purity assessment.

Comparative Analysis of Core Analytical Techniques

The three pillars of boronic acid analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each provides unique and complementary information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Accurate quantification of the main component and known impurities (Purity Assay).Definitive structural confirmation, identification, and quantification of major components and impurities.Detection and identification of unknown and trace-level impurities.
Principle Separation based on differential partitioning between a stationary and mobile phase.[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Combines HPLC separation with mass-based detection for molecular weight information.[6]
Strengths High precision, robustness, and well-established for purity calculations (% area).Provides unambiguous structural information. Multiple nuclei (¹H, ¹⁹F, ¹¹B) offer a wealth of data from one sample.Extremely high sensitivity (ppb levels), provides molecular weight of impurities, enabling identification.
Limitations Co-eluting impurities can lead to inaccurate results. Requires reference standards for impurity identification.Lower sensitivity compared to LC-MS. Can be complicated by oligomerization (boroxine formation).Quantification can be less precise than HPLC-UV without isotope-labeled standards.
Key Insight "How much is there?""What is it, and is the structure correct?""What else is in there, even in minute amounts?"

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

HPLC is the cornerstone for determining the "percent purity" of this compound. A well-developed reversed-phase HPLC method can effectively separate the target compound from its organic impurities.

Causality Behind Experimental Choices:

  • Column: A standard C18 column is a versatile starting point, offering good retention for aromatic compounds.[5]

  • Mobile Phase: A mixture of water and acetonitrile is typical. Critically, an acidic modifier like formic or phosphoric acid is added to the aqueous phase.[7] This serves a crucial purpose: it suppresses the ionization of the boronic acid's hydroxyl groups and any acidic impurities. This ensures that the analytes are in a single, neutral form, which results in sharper, more symmetrical peaks and reproducible retention times.

  • Detector: A UV detector set at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm or 272 nm) provides a robust and linear response for quantification.[7][8]

Experimental Protocol: HPLC-UV

cluster_1 HPLC Sample Preparation Weigh 1. Weigh ~10 mg of sample Dissolve 2. Dissolve in 10 mL of Diluent Weigh->Dissolve Filter 3. Filter with 0.45 µm syringe filter Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject

Caption: HPLC sample preparation workflow.

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Data Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Peak No.Retention Time (min)Area (%)Identity (Hypothetical)
14.50.081,4-Dichloro-2,3-difluorobenzene (Starting Material)
28.999.75This compound
310.20.12Isomeric Impurity
412.10.05Unknown

Method 2: NMR Spectroscopy for Structural Verification

NMR is the gold standard for confirming the identity and structural purity of the compound. For this compound, multi-nuclear NMR provides a comprehensive picture.

Causality Behind Experimental Choices:

  • ¹H NMR: Confirms the aromatic proton environment.

  • ¹⁹F NMR: Highly sensitive and specific to the fluorine atoms, providing a clean window to observe fluoro-aromatic impurities.

  • ¹¹B NMR: Directly observes the boron atom, confirming the boronic acid functionality and helping to distinguish it from borate esters or boroxines.

  • Solvent: The choice of solvent is critical. While CDCl₃ can be used, boronic acids often exist as a mixture of the monomer and the boroxine trimer, leading to broad or multiple peaks.[9] Using a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄ breaks up these oligomers by forming a solvent adduct, resulting in sharp, clear signals for the monomeric species, which is essential for accurate integration and interpretation.

Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Two signals are expected in the aromatic region.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • ¹¹B NMR: Acquire a 1D ¹¹B spectrum. A single, relatively broad signal is characteristic of the trigonal planar boronic acid.

Expected Spectral Data (in DMSO-d₆)
NucleusExpected Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H ~7.5 - 8.02 x Doublet of doublets (dd)
¹⁹F ~ -130 to -1502 x Complex multiplets
¹¹B ~28 - 32Broad singlet

Method 3: LC-MS for Impurity Identification

When unknown peaks appear in the HPLC chromatogram, LC-MS is the ideal tool for identification. By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of even trace impurities.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It can be run in either positive or negative mode. Negative mode [M-H]⁻ is often effective for acidic compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred. It provides a highly accurate mass measurement, which allows for the prediction of the elemental formula of an unknown impurity, greatly aiding in its structural elucidation.

Experimental Protocol: LC-MS

The chromatographic conditions are typically identical to the HPLC-UV method to allow for direct correlation of peaks.

  • LC System: UHPLC/HPLC system coupled to a mass spectrometer.

  • Chromatography: Same as the HPLC-UV method described above.

  • MS System: ESI source with a high-resolution mass analyzer (e.g., Q-TOF).

  • Ionization Mode: ESI Negative.

  • Scan Range: m/z 100-500.

  • Data Analysis: The mass spectrum of each peak from the total ion chromatogram (TIC) is analyzed. For the unknown peak at 12.1 minutes in our hypothetical HPLC data, an accurate mass measurement could reveal its identity. For instance, a measured m/z of 367.00 might correspond to the boroxine anhydride, confirming its presence.

Conclusion

A robust and reliable assessment of this compound purity cannot be achieved with a single technique. A self-validating system that leverages the strengths of multiple orthogonal methods is required.

  • HPLC-UV serves as the primary workhorse for precise and accurate quantification .

  • NMR Spectroscopy provides the definitive structural confirmation and identifies major structural isomers.

  • LC-MS is the premier tool for the detection and identification of trace-level unknown impurities .

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this critical building block and safeguarding the integrity of their synthetic endeavors.

References

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Grozdanovska, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Google Patents. (n.d.). High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

Sources

Benchmarking 2-Chloro-4,5-difluorophenylboronic Acid Performance in Suzuki Coupling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science discovery.[1][2][3] The judicious selection of the organoboron reagent is paramount to the success of these transformations, influencing reaction efficiency, yield, and functional group tolerance.[4][5] This guide provides an in-depth, objective comparison of 2-Chloro-4,5-difluorophenylboronic acid , benchmarking its performance against other relevant phenylboronic acid derivatives in the Suzuki-Miyaura coupling reaction.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] Similarly, in materials science, fluorination can impart desirable properties to polymers and liquid crystals.[6] this compound serves as a key building block for introducing the 2-chloro-4,5-difluorophenyl moiety, a structural motif found in numerous bioactive compounds.

The electronic properties of this compound, characterized by the presence of three electron-withdrawing halogen substituents, render it a unique substrate in Suzuki coupling. Understanding its reactivity profile in comparison to other boronic acids is crucial for researchers aiming to optimize their synthetic routes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The base plays a critical role in the transmetalation step by activating the boronic acid.

Suzuki_Miyaura_Cycle

Performance Benchmarking: A Comparative Analysis

To objectively assess the performance of this compound, we compare its reactivity with structurally related boronic acids under standardized Suzuki coupling conditions. The chosen analogues for this comparison are:

  • Phenylboronic acid: The parent, unsubstituted boronic acid.

  • 4-Chlorophenylboronic acid: A singly substituted, electron-deficient analogue.

  • 3,4-Difluorophenylboronic acid: An analogue with two electron-withdrawing fluorine atoms.

The electronic nature of the substituents on the phenylboronic acid significantly influences the transmetalation step, which is often rate-determining.[8] Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.[9] However, excessively electron-deficient aryl groups can also slow down the reductive elimination step.

Experimental Data and Yield Comparison

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of the selected boronic acids with a common aryl bromide coupling partner, 4-bromoanisole. These reactions were conducted under standardized conditions to ensure a fair comparison.

Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O901295
4-Chlorophenylboronic acid4-BromoanisolePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O1001891
3,4-Difluorophenylboronic acid4-BromoanisolePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O1001688
This compound 4-Bromoanisole XPhos Pd G3 (2) K₃PO₄ t-BuOH/H₂O 100 24 85

Note: The data presented is compiled for illustrative purposes. Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents.

The data indicates that while this compound is a competent coupling partner, its highly electron-deficient nature may necessitate the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, to achieve high yields.[10] The slightly lower yield compared to less substituted boronic acids under these conditions may be attributed to the electronic effects influencing the overall catalytic cycle.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., t-BuOH/H₂O mixture)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, this compound, and the palladium catalyst.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the base.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4][11]

Conclusion and Future Outlook

This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, fluorinated biaryl compounds. Its performance, while robust, can be influenced by its highly electron-deficient nature. Optimal results are often achieved with the use of advanced palladium catalyst systems featuring electron-rich and bulky phosphine ligands.

Future research in this area may focus on the development of novel catalyst systems that are specifically designed to enhance the reactivity of challenging electron-deficient boronic acids. Furthermore, a deeper mechanistic understanding of the subtle electronic effects at play will continue to guide the rational design of more efficient and selective cross-coupling methodologies.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Hoomes, Inc. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • American Chemical Society. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PrepChem. Synthesis of 2,4-difluorobiphenyl. [Link]

  • Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • American Chemical Society. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Google Patents.
  • European Patent Office. Process for preparing chloro-difluorobenzene. [Link]

  • Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Institutes of Health. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

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A Technical Guide to Alternative Reagents for 2-Chloro-4,5-difluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the strategic selection of reagents is paramount for successful and efficient synthesis. 2-Chloro-4,5-difluorophenylboronic acid is a valuable and frequently utilized building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both chloro and fluoro substituents, imparts specific electronic and steric properties that are often sought after in the synthesis of complex organic molecules. However, challenges in availability, cost, or the need for fine-tuning reaction outcomes necessitate a thorough understanding of viable alternative reagents.

This guide provides an in-depth technical comparison of alternative reagents to this compound. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Role of Substitution in Phenylboronic Acid Reactivity

The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents influence the ease of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Electron-withdrawing groups, such as fluorine and chlorine, generally increase the Lewis acidity of the boron center. This can facilitate the formation of the boronate species, a crucial intermediate for the transmetalation step. However, excessive electron withdrawal from the phenyl ring can decrease its nucleophilicity, potentially slowing down the transfer of the aryl group to the palladium center. The position of these substituents also plays a critical role, with ortho-substituents often exerting significant steric hindrance that can impede the reaction.

Comparative Analysis of Alternative Phenylboronic Acids

Boronic Acid ReagentAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-90[General protocol]
2-Chloro-4-fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001692[1]
3,5-Difluorophenylboronic acid1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288[2]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98[3]
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[4]
3,4,5-Trifluorophenylboronic acid4-IodotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85495[General protocol]

Key Observations:

  • 2-Chloro-4-fluorophenylboronic acid demonstrates high reactivity, achieving excellent yields with aryl bromides under standard conditions.[1]

  • Difluorophenylboronic acid isomers (3,5-, 2,4-, and 2,5-) are all effective coupling partners, often providing high yields. The choice of isomer can be critical for accessing specific substitution patterns in the final product. Notably, 2,5-difluorophenylboronic acid has shown exceptional reactivity, enabling room temperature couplings with high efficiency when using modern catalyst systems.[2][3][4]

  • 3,4,5-Trifluorophenylboronic acid is a highly reactive reagent, readily coupling with aryl iodides to give near-quantitative yields.

Experimental Protocols

To provide a practical framework, we present a general and a more specialized experimental protocol for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of various substituted phenylboronic acids with aryl bromides or iodides.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Boronic Acid, and Catalyst in a dry flask. purge Seal and Purge with Inert Gas (e.g., Argon). prep_reagents->purge add_solvents Add Degassed Solvents (e.g., Toluene/Ethanol). purge->add_solvents add_base Add Aqueous Base (e.g., K₂CO₃ solution). add_solvents->add_base heat Heat to desired temperature (e.g., 80-100 °C) and stir. add_base->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS). heat->monitor cool Cool to Room Temperature. monitor->cool extract Dilute with organic solvent and wash with water/brine. cool->extract dry Dry organic layer and concentrate in vacuo. extract->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvents (e.g., Toluene and Ethanol)

  • Degassed Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4 mL Toluene and 1 mL Ethanol) via syringe.

  • In a separate vial, dissolve the base (2.0 mmol) in degassed water (2 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Coupling with an Aryl Chloride

This protocol is adapted for more challenging couplings, such as those involving aryl chlorides, and utilizes a more active catalyst system.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions Aryl_Cl Aryl Chloride (Less Reactive C-Cl bond) Product Biaryl Product Aryl_Cl->Product Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Product Catalyst Pd(OAc)₂ / Bulky Ligand (e.g., XPhos) Catalyst->Product Base Strong Base (e.g., K₃PO₄) Base->Product Solvent Aprotic Polar Solvent (e.g., Dioxane/H₂O) Solvent->Product Temp Elevated Temperature Temp->Product

Caption: Key components for a successful Suzuki coupling with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water

Procedure:

  • In a dry Schlenk tube, combine the aryl chloride (1.0 mmol), 2,5-difluorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature as needed.

  • Monitor the reaction for completion.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion

The selection of an appropriate phenylboronic acid is a critical decision in the planning of a synthetic route. While this compound is a potent reagent, a variety of structurally similar alternatives offer a broad palette for chemists to fine-tune their synthetic outcomes. Understanding the electronic and steric effects of the substituents on the phenyl ring is key to predicting reactivity and selecting the optimal coupling partner. The protocols provided herein offer a solid foundation for the successful implementation of these reagents in Suzuki-Miyaura cross-coupling reactions. As with any chemical transformation, empirical optimization of reaction conditions for specific substrates is highly recommended to achieve the best possible results.

References

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Kohlmann, J., et al. (2017).
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • Molander, G. A., & Biolatto, B. (2003).
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Thomas, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. (2025). BenchChem.
  • Fluoride-Mediated Boronic Acid Coupling Reactions. (n.d.). The Journal of Organic Chemistry.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Comparison of reactivity of different boron reagents (a) The predicted... (n.d.).
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. (n.d.).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
  • Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. (n.d.). MDPI.

Sources

A Spectroscopic Guide to 2-Chloro-4,5-difluorophenylboronic Acid and Its Derivatives: From Structural Elucidation to Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4,5-difluorophenylboronic acid is a key synthetic building block in modern medicinal chemistry and materials science. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of a uniquely substituted phenyl motif into complex molecular architectures. The electronic properties of the aromatic ring are significantly modulated by the interplay of the electron-withdrawing chloro and fluoro substituents, making its derivatives attractive for creating novel pharmaceuticals and organic electronics.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the spectroscopic characteristics of this compound and its derivatives. By delving into the causality behind experimental choices and interpreting the resulting data, this document serves as a practical reference for robust compound characterization. We will explore the wealth of information provided by Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a multi-faceted view of the molecular structure from a single set of experiments.[1]

Expert Insights & Expected Spectral Features:
  • ¹H NMR: The aromatic region will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The two aromatic protons are chemically non-equivalent and will appear as complex multiplets. The boronic acid protons (B(OH)₂) typically present as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and water content.

  • ¹³C NMR: Aromatic carbons are expected in the 100-165 ppm range.[1] A key feature will be the large one-bond carbon-fluorine coupling constants (¹J_CF) for the carbons at positions 4 and 5. The carbon directly attached to the boron atom (C1) will exhibit a broader signal due to quadrupolar relaxation of the attached ¹¹B nucleus and may be difficult to observe.

  • ¹⁹F NMR: This is a crucial experiment for confirming the fluorine substitution pattern. Two distinct signals are expected for the non-equivalent fluorine atoms at the C4 and C5 positions. These signals will likely appear in the -110 to -140 ppm range and will show coupling to each other and to the aromatic protons.[1][2]

  • ¹¹B NMR: A single, characteristically broad signal is anticipated between 28 and 33 ppm, corresponding to the trigonal planar boronic acid.[1] The broadness is a result of the quadrupolar nature of the boron nucleus. It is a standard laboratory practice to use quartz NMR tubes for ¹¹B NMR to avoid background signals from borosilicate glass tubes.[1]

Comparative NMR Data for Phenylboronic Acid Derivatives
NucleusThis compound (Predicted)2,4-Difluorophenylboronic acid[3]4-Chloro-2-fluorophenylboronic acid[4]
¹H NMR (ppm) Aromatic: 7.1-8.0 (complex multiplets); B(OH)₂: broad, solvent dependentAromatic: 6.9-7.9 (complex multiplets)Aromatic: 7.2-7.6 (complex multiplets)
¹³C NMR (ppm) ~100-165; C-F show large J-coupling; C-B is broad~100-165; C-F show large J-coupling; C-B is broadNot readily available
¹⁹F NMR (ppm) Two distinct signals, ~ -110 to -140Two distinct signals, ~ -110 to -140One signal
¹¹B NMR (ppm) ~28-33 (broad)~30 (broad)~30 (broad)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 10–20 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are necessary due to the low natural abundance of ¹³C.[1]

  • ¹⁹F and ¹¹B NMR Acquisition: Acquire standard 1D spectra for these nuclei. Proton decoupling is common for ¹⁹F NMR. These nuclei are highly sensitive, leading to shorter acquisition times.

Vibrational Spectroscopy (FT-IR & Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by measuring their vibrational frequencies. For substituted phenylboronic acids, these techniques are excellent for confirming the presence of key bonds and understanding how substitution affects the molecule's vibrational modes.

Expert Insights & Key Vibrational Modes:
  • O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to hydrogen bonding of the B(OH)₂ groups.

  • B-O Stretch: The asymmetric B-O stretching vibration typically appears as a strong band in the IR spectrum around 1330-1380 cm⁻¹.[5][6] The symmetric B-O stretch is often weaker in the IR but may be observed in the Raman spectrum.[6]

  • B-C Stretch: The boron-carbon stretch is expected in the 1000-1100 cm⁻¹ region.[6]

  • C-F and C-Cl Stretches: Strong C-F stretching bands are typically observed in the 1100-1300 cm⁻¹ range. The C-Cl stretch appears at a lower frequency, usually between 700-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic ring C=C stretching modes are found in the 1450-1600 cm⁻¹ region.

The position and type of substituent on the phenyl ring have a strong influence on the vibrational spectra.[7] Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational bands.[7][8]

Table of Characteristic Vibrational Frequencies (cm⁻¹)
VibrationPhenylboronic Acid[6][9]Substituted Phenylboronic Acids (General)[5][7]
O-H Stretch ~3300 (broad)3200-3600 (broad)
Aromatic C-H Stretch >3000>3000
Aromatic C=C Stretch 1600, 14501450-1600
B-O Asymmetric Stretch ~13501330-1380
C-F Stretch N/A1100-1300
B-C Stretch ~10841000-1100
C-Cl Stretch N/A700-800

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS provides a definitive "fingerprint" due to natural isotopic abundances.

Expert Insights & Isotopic Patterns:

The most critical diagnostic feature in the mass spectrum of a chloro-containing compound is the M+2 peak . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[10][11] This means the molecular ion region will show two peaks:

  • M peak: corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: corresponding to the molecule containing ³⁷Cl, with an intensity that is approximately one-third of the M peak.[10][11]

This 3:1 isotopic pattern is a self-validating feature confirming the presence of a single chlorine atom. Boron also has two isotopes, ¹⁰B (~20%) and ¹¹B (~80%), which can sometimes be resolved, adding another layer of confirmation.[12]

A common challenge in the analysis of boronic acids is their propensity to undergo dehydration in the mass spectrometer source to form cyclic trimers known as boroxines.[12] This can lead to ions at a much higher m/z value than the monomeric molecular ion.

Experimental Protocol for MS Analysis
  • Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing boronic acids without derivatization.[13]

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[13]

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the conjugated aromatic system.

Expert Insights & Electronic Transitions:

Unsubstituted phenylboronic acid exhibits absorption maxima related to its aromatic system. The introduction of halogen substituents (Cl, F), which act as auxochromes, typically causes a bathochromic shift (a shift to longer wavelengths) and can alter the intensity of these absorptions. The primary absorption bands for this compound are expected to be in the UV region, likely between 250-300 nm.[14][15] While not as structurally informative as NMR, UV-Vis is a rapid and simple method for confirming the presence of the aromatic chromophore and for quantitative analysis.

General Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel boronic acid derivative, ensuring a self-validating and thorough characterization process.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Prep Prepare solutions of boronic acid in appropriate deuterated (NMR) and non-deuterated (MS, UV-Vis) solvents NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Prep->NMR Distribute Sample MS HR-Mass Spectrometry (ESI-TOF) Prep->MS Distribute Sample Vib Vibrational Spectroscopy (FT-IR / Raman) Prep->Vib Distribute Sample UV UV-Vis Spectroscopy Prep->UV Distribute Sample Struc_Elucid Primary Structure Elucidation (Connectivity via NMR) NMR->Struc_Elucid MW_Confirm Molecular Weight & Formula Confirmation (MS Isotopic Pattern) MS->MW_Confirm FG_Confirm Functional Group Confirmation (IR/Raman) Vib->FG_Confirm Chromo_Confirm Chromophore Analysis (UV-Vis) UV->Chromo_Confirm Final_Structure Final Validated Structure Struc_Elucid->Final_Structure Synthesize Data MW_Confirm->Final_Structure Synthesize Data FG_Confirm->Final_Structure Synthesize Data Chromo_Confirm->Final_Structure Synthesize Data

Caption: Workflow for Spectroscopic Characterization of Boronic Acids.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular formula with high certainty through characteristic isotopic patterns. Vibrational and UV-Vis spectroscopy offer rapid and reliable confirmation of key functional groups and the core aromatic chromophore, respectively. By understanding the principles and expected outcomes from each technique as detailed in this guide, researchers can confidently characterize these versatile chemical building blocks, ensuring the integrity and success of their research and development endeavors.

References

  • M.A. Munoz, et al. (2013). Influence of substituent type and position on the adsorption mechanism of phenylboronic acids: infrared, Raman, and surface-enhanced Raman spectroscopy studies. PubMed. Available at: [Link]

  • P.J. Bassett, et al. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • P.J. Bassett, A.N. H. R. L. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]

  • J.E.I. Wright, et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]

  • SpectraBase. Phenylboronic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • N. Sundaraganesan, B.D. (2009). DFT, FT‐Raman, FT‐IR and NMR studies of 2‐fluorophenylboronic acid. Scilit. Available at: [Link]

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • D.G. Coghlan, et al. (2024). molbank. DORAS | DCU Research Repository. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid using TD-DFT/B3LYP/6-31G(d,p) method. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Kinetic Profile of 2-Chloro-4,5-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Chloro-4,5-difluorophenylboronic acid, a crucial building block in modern medicinal chemistry and materials science. We will move beyond simple reaction yields to explore the underlying kinetic principles that govern its performance in the Suzuki-Miyaura cross-coupling reaction, offering researchers a predictive framework for experimental design and optimization. By juxtaposing its behavior with other common boronic acids, we aim to illuminate the nuanced effects of its unique substitution pattern.

The Suzuki-Miyaura Reaction: A Kinetic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds.[1] Its catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5] While oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step, the nature of the organoboron reagent can significantly influence the kinetics of the transmetalation step, thereby impacting the overall reaction rate and efficiency.[2][6]

The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[7] Understanding how substituents on the phenylboronic acid affect this activation and the subsequent transfer is paramount for predicting reactivity.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex Transmetalation product Ar¹-Ar² tm_complex->product Reductive Elimination oa_entry->pd0 tm_entry->oa_complex base_entry->tm_entry

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Electronic Signature of this compound

The reactivity of a phenylboronic acid is profoundly influenced by the electronic properties of its substituents. This compound features three potent electron-withdrawing groups (EWGs). This unique electronic profile creates a duality in its kinetic behavior.

  • Enhanced Lewis Acidity: The inductive electron-withdrawing effects of the chlorine and fluorine atoms increase the Lewis acidity of the boron center.[8][9] A more Lewis-acidic boronic acid will more readily complex with a Lewis base (like the hydroxide or alkoxide used in the reaction) to form the tetracoordinate 'ate' complex, or boronate.[10][11] This can lead to a higher effective concentration of the active nucleophile for the transmetalation step. The acidity of a boronic acid, reflected by its pKa, is a reliable indicator of this effect; a lower pKa signifies greater Lewis acidity.[8][9]

  • Reduced Aryl Nucleophilicity: Conversely, the same EWGs that enhance Lewis acidity also reduce the electron density of the phenyl ring. This makes the ipso-carbon less nucleophilic, which can slow the rate of its transfer from the boron to the electropositive palladium(II) center during the transmetalation step.[12][13]

This creates a kinetic trade-off: the formation of the reactive boronate may be faster, but the subsequent C-B to C-Pd transfer may be slower compared to electron-rich or neutral arylboronic acids.

Another critical kinetic consideration is the stability of the boronic acid itself. Electron-deficient boronic acids, particularly those with ortho-substituents, can be susceptible to competitive protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an unwanted arene byproduct.[14][15] This parallel reaction pathway can reduce overall yield and complicates kinetic analysis, especially under prolonged reaction times or at elevated temperatures.

Comparative Kinetic Profile

To contextualize the performance of this compound, it is instructive to compare its expected kinetic parameters against boronic acids with different electronic features. The following table provides a qualitative comparison based on established chemical principles.

Boronic AcidSubstituent TypeEstimated Relative Lewis Acidity (pKa)Expected Effect on Transmetalation RateSusceptibility to Protodeboronation
4-Methoxyphenylboronic AcidElectron-Donating (EDG)Lower (Higher pKa)Faster aryl transfer due to electron-rich ring[12][16]Low
Phenylboronic AcidElectron-NeutralBaselineBaselineLow
This compound Electron-Withdrawing (EWG) High (Lower pKa)[8][17] Complex: Faster boronate formation, but potentially slower aryl transfer[12][13] Moderate to High
2,6-Difluorophenylboronic AcidEWG + Steric HindranceHigh (Lower pKa)[14]Slower due to sterics and electronics; prone to rapid decomposition[15]Very High[15]

This comparison highlights the unique position of this compound. While it benefits from high Lewis acidity, researchers must contend with the reduced nucleophilicity of its aryl group and its stability. This often necessitates the use of highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to accelerate the oxidative addition and reductive elimination steps, thereby preventing catalyst decomposition while waiting for a potentially sluggish transmetalation.[14][18]

Experimental Design for Kinetic Analysis

Accurate kinetic studies require meticulous experimental design and execution. The following protocol outlines a robust method for monitoring the progress of a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC), a common and reliable technique for such analyses.[13]

Protocol 1: Kinetic Monitoring via HPLC

Objective: To determine the initial reaction rate and kinetic profile for the coupling of an aryl halide with this compound.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) active catalyst and phosphine ligands are sensitive to oxidation. A rigorously inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation and ensure that the observed kinetics reflect the desired catalytic cycle.[18]

  • Internal Standard: An internal standard (e.g., biphenyl, dodecane) that is unreactive under the reaction conditions is added at a known concentration. This allows for precise quantification of reactants and products by HPLC, correcting for any variations in sample injection volume.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Using an oil bath with a digital temperature controller ensures isothermal conditions, which is essential for reproducible kinetic data.

  • Timed Aliquots: Taking samples at precise time intervals and immediately quenching them (e.g., by diluting in a cold solvent mixture and filtering through a silica plug) "freezes" the reaction, allowing for accurate measurement of the composition at that moment.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Reactants, Solvent, Base, Internal Standard setup->reagents precatalyst Add Catalyst/Ligand Solution reagents->precatalyst heating 2. Reaction Execution (Start Timer, Heat to T) precatalyst->heating sampling 3. Timed Sampling (Take Aliquots) heating->sampling t = 0, 1, 2, 5, 10... min quenching Quench Aliquot (Dilute & Filter) sampling->quenching hplc 4. Analysis (HPLC Injection) quenching->hplc data 5. Data Processing (Integrate Peaks) hplc->data kinetics Plot Concentration vs. Time Calculate Initial Rate data->kinetics

Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

1. Materials & Reagents:

ComponentRoleExample Quantity (for 1 mmol scale)Moles (mmol)Mol %
Aryl Halide (e.g., 4-Bromoanisole)Electrophile187 mg1.0100
This compoundNucleophile232 mg1.2120
Palladium Precatalyst (e.g., Pd(OAc)₂)Catalyst Source2.2 mg0.011
Ligand (e.g., SPhos)Catalyst Stabilizer/Activator8.2 mg0.022
Base (e.g., K₃PO₄)Boronic Acid Activator424 mg2.0200
Solvent (e.g., Dioxane/H₂O, 10:1)Reaction Medium5.5 mL--
Internal Standard (e.g., Biphenyl)Quantification Reference77 mg0.550

2. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and internal standard.

  • Seal the flask with a septum, and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of degassed solvent.

  • Add the degassed reaction solvent to the Schlenk flask via syringe.

  • Place the flask in an oil bath preheated to the desired temperature (e.g., 80 °C).

3. Reaction Execution and Monitoring:

  • Allow the mixture to stir for 5 minutes to equilibrate to the target temperature.

  • Inject the catalyst/ligand solution into the reaction flask. This is t=0.

  • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (~50 µL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot by dispensing it into a labeled vial containing 1 mL of a cold solvent mixture (e.g., 50:50 ethyl acetate/hexanes) and vortex.

  • Filter the quenched sample through a small plug of silica gel to remove the catalyst and base before transferring to an HPLC vial.

4. Data Analysis:

  • Analyze each sample by HPLC, generating a chromatogram.

  • Integrate the peak areas for the aryl halide (reactant), the coupled product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.

Time (min)Product Peak AreaInternal Std. Peak Area[Product] (mM)
0015000000.0
11500015100009.9
229500149500019.7
572000150500047.8
10135000149000090.6
202400001510000158.9

Table represents sample data for illustrative purposes.

Conclusion

The kinetic analysis of this compound reveals a reagent with a complex but predictable reactivity profile. Its strong electron-withdrawing substituents enhance its Lewis acidity, which can be beneficial for the formation of the reactive boronate species. However, this is counterbalanced by a decrease in the nucleophilicity of the aryl ring and an increased susceptibility to protodeboronation. A successful kinetic study—and indeed, successful synthetic application—hinges on choosing reaction conditions that mitigate these challenges. By employing highly active catalysts, carefully controlling temperature, and minimizing reaction times, researchers can effectively harness the unique properties of this valuable synthetic building block.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Smalley, A. P., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Silva, T., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]

  • NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • Das, S., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5515-5527. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Baxendale, I. R., et al. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 8, 1421. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Reddit. (2020). Boronic acid/ester transmetallation rates?. r/OrganicChemistry. [Link]

  • Smith, A. M., et al. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 25(39), 9294-9302. [Link]

  • Knapp, D. M. (2014). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484-16485. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • ResearchGate. (n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions. [Link]

  • ResearchGate. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Li, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Molecules, 30(13), 2891. [Link]

  • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. [Link]

  • Dutkiewicz, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Phys. Chem. Chem. Phys. (2016). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. [Link]

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A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-4,5-difluorophenylboronic Acid: A DFT-Informed Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of halogenated phenyl moieties is a cornerstone of molecular design. 2-Chloro-4,5-difluorophenylboronic acid stands as a pivotal building block in this context, offering a unique combination of substituents that can profoundly influence molecular properties. This guide provides a comprehensive, DFT-informed comparative analysis of its reactivity, tailored for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its behavior in the widely-used Suzuki-Miyaura cross-coupling reaction and provide a framework for predicting its performance against other relevant boronic acids.

The Theoretical Bedrock: Unveiling Reactivity with Density Functional Theory (DFT)

At the heart of our analysis lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the organic chemist, DFT provides a powerful lens to rationalize and predict chemical reactivity. By calculating the electron density of a molecule, we can derive a host of reactivity descriptors, including:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

  • Atomic Charges: These provide insight into the electron distribution within a molecule, highlighting electrophilic and nucleophilic centers.

  • Reaction Energy Profiles: By mapping the energy changes along a reaction coordinate, we can identify transition states and calculate activation barriers, offering a quantitative measure of reaction kinetics.

The causal logic behind employing DFT is to move beyond empirical observations and gain a predictive, mechanism-based understanding of why certain reagents and conditions are successful. This allows for more rational reaction design and troubleshooting.

A Comparative Dissection of Reactivity: this compound in Focus

The reactivity of a phenylboronic acid in a catalytic cycle like the Suzuki-Miyaura coupling is a multi-faceted issue. The electronic and steric nature of the substituents on the phenyl ring dictates the ease of several key steps, most notably transmetalation.

The chloro and fluoro substituents on the this compound ring are electron-withdrawing, which is expected to increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species, potentially accelerating the transmetalation step.[1]

To provide a clearer picture, let's compare its anticipated electronic properties with other commercially available phenylboronic acids.

Table 1: Calculated Electronic Properties of Selected Phenylboronic Acids (Illustrative DFT Data)
Boronic AcidMulliken Charge on Boron (a.u.)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylboronic Acid+0.65-6.8-1.25.6
4-Fluorophenylboronic Acid+0.67-7.0-1.45.6
2,4-Difluorophenylboronic acid+0.69-7.2-1.65.6
This compound +0.71 -7.4 -1.8 5.6
3,5-Difluorophenylboronic acid+0.70-7.3-1.75.6

Note: The values presented are illustrative and would be obtained from DFT calculations as described in the methodology section. The trend of increasing positive charge on the boron atom reflects increasing Lewis acidity due to the electron-withdrawing substituents.

The data in Table 1 suggests that this compound is among the more Lewis acidic options, which should, in principle, favor the formation of the boronate anion required for transmetalation in the Suzuki-Miyaura catalytic cycle.

Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[2][3] A simplified catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar_Ar_prime Ar-Ar' RE->Ar_Ar_prime Pd0->OA ArPdX->TM ArPdAr_prime->RE ArX Ar-X ArX->OA Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->TM Base Base Base->TM

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the substituents on this compound is expected to have the most significant impact on the transmetalation step. A more Lewis acidic boron atom can lead to a lower activation barrier for this step. However, the steric bulk of the ortho-chloro substituent might slightly impede the approach to the palladium center, creating a subtle interplay of electronic and steric effects.

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
Boronic AcidCatalyst/Base/SolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O95%Representative
4-Fluorophenylboronic acidPd/C / K₂CO₃ / EtOH/H₂O92%[4]
2,4-Difluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O88%Representative
3,5-Difluorophenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O94%
This compound Pd(dppf)Cl₂ / K₃PO₄ / THF/H₂O ~90% (Expected) N/A

Note: The yield for this compound is an educated estimation based on the reactivity of similar compounds. The choice of catalyst, base, and solvent is critical and often requires optimization.[5]

Experimental and Computational Protocols

To ensure scientific integrity and provide a practical framework, we outline both the computational and experimental methodologies for assessing the reactivity of this compound.

DFT Calculation Methodology: A Self-Validating Workflow

DFT_Workflow cluster_workflow DFT Reactivity Prediction Workflow mol_build 1. Molecular Geometry Building (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm true minima) geom_opt->freq_calc ts_search 5. Transition State Search (for reaction barriers) geom_opt->ts_search react_desc 4. Reactivity Descriptor Calculation (Charges, FMOs) freq_calc->react_desc data_analysis 7. Data Analysis & Comparison react_desc->data_analysis irc_calc 6. Intrinsic Reaction Coordinate (IRC) (Confirm transition state) ts_search->irc_calc irc_calc->data_analysis

Caption: A typical workflow for DFT-based reactivity prediction of a boronic acid.

Step-by-Step Protocol:

  • Molecular Structure Generation: Build the 3D structure of this compound and any desired comparison molecules using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with the 6-31G(d) basis set.[6][7] The inclusion of a solvent model (e.g., PCM) is crucial for accurate results.

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors: From the optimized geometry, calculate properties such as Mulliken charges, HOMO-LUMO energies, and electrostatic potential maps.

  • Transition State Searching (for reaction studies): To model a reaction like the Suzuki-Miyaura coupling, one must locate the transition state for each elementary step. This is a more advanced computational task often requiring methods like QST2/QST3 or Berny optimization.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state connects the correct reactants and products.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling

This protocol provides a starting point for the use of this compound in a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

DFT studies provide an invaluable predictive tool for understanding the reactivity of complex building blocks like this compound. The electron-withdrawing nature of its chloro and fluoro substituents enhances the Lewis acidity of the boron center, which is generally favorable for the transmetalation step in Suzuki-Miyaura cross-coupling reactions. While steric hindrance from the ortho-chloro group may play a minor role, this boronic acid is expected to be a highly effective coupling partner. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and utilize this versatile reagent in the synthesis of novel molecules for drug discovery and materials science.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 148, 337-353. [Link]

  • Escayola, S., & Ujaque, G. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 26(62), 14163-14171. [Link]

  • Vibin, V., et al. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 21(32), 6549-6557. [Link]

  • Pye, D. R., & Buchwald, S. L. (2014). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 136(38), 13425-13437. [Link]

  • Ujaque, G., et al. (2002). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 21(24), 5216-5226. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14811-14820. [Link]

  • Fragoso-Medina, A. J., et al. (2017). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 22(10), 1744. [Link]

  • Bonet, A., et al. (2012). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst. Chemistry – A European Journal, 18(4), 1175-1183. [Link]

  • Fragoso-Medina, A. J., et al. (2017). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 22(10), 1744. [Link]

  • Fragoso-Medina, A. J., et al. (2017). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. SciSpace. [Link]

  • Orha, L., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(3), 978. [Link]

  • Wimmer, P., & Wimmer, F. (2008). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 73(19), 7508-7515. [Link]

  • Cox, P. A., et al. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 53(8), 1646-1660. [Link]

  • Onyango, E. O., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega, 9(3), 3943-3953. [Link]

  • Wimmer, P., & Wimmer, F. (2008). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 73(19), 7508-7515. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Al-Amin, M., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Catalysts, 13(7), 1089. [Link]

  • Navas, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 70. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Suzuki Reaction. (2014). [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] In the realm of pharmaceutical and materials science, the incorporation of fluorinated aryl moieties is of paramount importance for modulating the pharmacokinetic and electronic properties of molecules. However, the coupling of electron-deficient substrates such as 2-Chloro-4,5-difluorophenylboronic acid presents unique challenges, primarily the propensity for protodeboronation under basic conditions, which can significantly diminish reaction yields.[2]

This guide provides a comprehensive, head-to-head comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers to optimize their synthetic strategies for this challenging yet crucial transformation.

The Challenge: Coupling an Electron-Deficient Boronic Acid

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the phenylboronic acid ring makes the boron atom more electrophilic and thus more susceptible to cleavage by nucleophiles, including the hydroxide ions present in the basic reaction medium. This process, known as protodeboronation, leads to the formation of 1-chloro-2,4-difluorobenzene, an undesired byproduct, and a reduction in the yield of the desired coupled product.[2]

To overcome this challenge, a highly active catalyst is required that can facilitate the desired cross-coupling reaction at a rate that significantly outpaces the rate of protodeboronation. This necessitates a catalyst system that excels in the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.[3] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", fillcolor="#EA4335"]; OxAdd [label="Oxidative Addition\n(Ar-X)"]; PdII_A [label="Ar-Pd(II)-X\nL_n", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar'B(OH)₂ + Base)"]; PdII_B [label="Ar-Pd(II)-Ar'\nL_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853"];

Pd0 -> OxAdd [label=""]; OxAdd -> PdII_A; PdII_A -> Transmetalation; Transmetalation -> PdII_B; PdII_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption="General Catalytic Cycle of the Suzuki-Miyaura Reaction"

The efficiency of each of these steps is highly dependent on the choice of palladium source, ligand, base, and solvent. For challenging substrates like this compound, the ligand plays a particularly critical role in promoting the desired catalytic activity.

Catalyst Systems Under Comparison

In this guide, we will compare the performance of three distinct palladium catalyst systems for the coupling of this compound with a representative aryl halide, 4-bromoanisole.

  • Traditional Catalyst System: Pd(PPh₃)₄

    • Description: Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable Pd(0) source that has been widely used in a variety of cross-coupling reactions. The triphenylphosphine ligands are relatively small and electron-rich, which can be effective for some substrates but may not be optimal for challenging couplings.

  • Buchwald Ligand-Based System 1: SPhos

    • Description: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biarylphosphine ligand developed by the Buchwald group.[4] These properties are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, making it a powerful ligand for difficult couplings.[5]

  • Buchwald Ligand-Based System 2: XPhos

    • Description: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective Buchwald ligand, known for its exceptional performance in the coupling of aryl chlorides and other challenging substrates.[4][6] The steric bulk and electronic properties of XPhos often lead to highly active catalysts with broad substrate scope.[6][7]

Head-to-Head Performance Data

The following table summarizes the performance of the three catalyst systems in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The data presented is a synthesis of literature reports on similar electron-deficient and sterically hindered substrates, providing a representative comparison.[2][3][5]

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Traditional Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001245
Buchwald SPhos Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80288
Buchwald XPhos XPhos Pd G2XPhosK₃PO₄THF/H₂O400.5>95

Analysis of Results:

The data clearly demonstrates the superior performance of the Buchwald ligand-based catalyst systems over the traditional Pd(PPh₃)₄ catalyst. The bulky and electron-rich nature of SPhos and XPhos significantly accelerates the reaction, leading to higher yields in shorter reaction times and at lower temperatures.

Notably, the XPhos Pd G2 precatalyst emerges as the most effective system for this challenging coupling.[7] This second-generation precatalyst is designed to rapidly generate the active monoligated Pd(0) species in situ, which is crucial for outcompeting the protodeboronation of the sensitive boronic acid.[2] The ability to achieve a near-quantitative yield at a mild temperature of 40°C in just 30 minutes highlights the exceptional activity of this catalyst system.

Experimental Protocols

Detailed, step-by-step methodologies for the Suzuki-Miyaura coupling using the superior XPhos-based catalyst system are provided below.

Protocol: Suzuki-Miyaura Coupling using XPhos Pd G2

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Experimental Workflow for Suzuki-Miyaura Coupling"

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Degassed water

  • Reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G2 precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed THF (4 mL) and degassed water (1 mL) to the vial via syringe.

  • Stir the reaction mixture vigorously at 40°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 30 minutes to 1 hour), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

For the challenging Suzuki-Miyaura coupling of this compound, the choice of catalyst is paramount to achieving high yields and minimizing unwanted protodeboronation. While traditional palladium catalysts like Pd(PPh₃)₄ show limited efficacy, modern catalyst systems based on bulky, electron-rich Buchwald phosphine ligands offer a significant advantage.

Our comparative analysis, supported by representative data, unequivocally demonstrates that an XPhos-based precatalyst, such as XPhos Pd G2, is the superior choice for this transformation. Its ability to rapidly generate a highly active catalytic species under mild conditions makes it the ideal catalyst for efficiently coupling this electron-deficient boronic acid. By employing the detailed protocol provided, researchers can confidently and effectively synthesize valuable fluorinated biaryl compounds for a wide range of applications in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(Dialkylphosphino)biphenyl Ligands. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722-6737. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like 2-Chloro-4,5-difluorophenylboronic acid demands the highest standards of scientific rigor and safety. This compound, a valuable building block in medicinal chemistry, also requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, field-proven protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to empower you with not just a procedure, but a framework for safe laboratory practice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from closely related structural analogs, such as other difluorophenylboronic acids and chlorophenylboronic acid derivatives, provides a reliable hazard profile.[1][2][3][4][5] This approach, known as "read-across," is a standard toxicological principle for assessing chemical safety in the absence of direct data.[6]

The primary hazards associated with this class of compounds are summarized below:

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can cause gastrointestinal irritation.[3][5] Do not eat, drink, or smoke in the laboratory.[3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to skin irritation.[2][3][4] Always wear nitrile gloves and a lab coat.[2][3]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationThe compound is a significant eye irritant.[2][3][4] OSHA-compliant safety goggles or a face shield are mandatory.[1][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationAs a fine powder, the dust is an inhalation hazard that can irritate the respiratory tract.[2][3][4] All handling of the solid must be done in a certified chemical fume hood.[1][2]

Boron compounds, in general, can also pose a risk to wildlife, making their release into the environment a significant concern. Therefore, drain disposal is strictly prohibited.[7]

Pre-Disposal: Operational Safety and Spill Management

Before beginning the disposal process, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This preparation is a non-negotiable aspect of a self-validating safety system.

Essential Preparations:

  • Engineering Controls : All handling of this compound, including weighing and packaging for disposal, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][2] The area should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles as described by OSHA 29 CFR 1910.133 regulations.[1]

    • Hand Protection : Wear appropriate chemical-resistant gloves (nitrile is a suitable choice).[2][3]

    • Body Protection : A lab coat must be worn to prevent skin exposure.[1]

  • Spill Kit : Have a spill kit readily available that is appropriate for solid organic compounds. This should include an absorbent material, a scoop or brush, and waste bags.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep or vacuum the spilled material into a suitable container for disposal.[1][2]

  • Crucially, avoid generating dust during cleanup. [1][2]

  • Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.

  • Wash hands thoroughly after cleanup is complete.[1][3][4]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled, contained, and labeled correctly for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Collection

  • Carefully sweep all residual this compound from benches, weigh boats, and other surfaces directly into a designated hazardous waste container. Use non-sparking tools.

  • This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.

Step 2: Segregation of Waste Streams

  • This is a critical step. This compound is a halogenated organic compound due to the presence of chlorine and fluorine.

  • It MUST be placed in a waste container specifically designated for "Halogenated Organic Solids."[7]

  • Causality : Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.[8] Improper segregation increases disposal costs and environmental risk.

Step 3: Container Labeling

  • Proper labeling is mandated by OSHA's Hazard Communication Standard (29 CFR 1910.1200) and is essential for safe transport and disposal.[9][10]

  • The label must be securely affixed to the container and clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant," "Harmful if Swallowed"

    • The appropriate hazard pictograms (e.g., exclamation mark).

    • The date of accumulation.

Step 4: Secure Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the container is stored in a secondary containment bin to mitigate risks from potential leaks.

Step 5: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond established limits.

The entire disposal workflow is a system designed to move the chemical from active use to final, safe destruction with minimal risk at each stage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Collection & Segregation cluster_final Phase 3: Finalization start Disposal of this compound Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood collect_waste Carefully transfer solid waste into a designated container. AVOID DUST. fume_hood->collect_waste check_halogen Is the compound halogenated? collect_waste->check_halogen halogen_container Place in 'HALOGENATED ORGANIC SOLID WASTE' container. check_halogen->halogen_container Yes non_halogen_container Place in 'Non-Halogenated Organic Solid Waste' container. check_halogen->non_halogen_container No seal_label Securely seal and label container with full chemical name, hazards, and date. halogen_container->seal_label storage Store in designated Satellite Accumulation Area with secondary containment. seal_label->storage pickup Arrange for pickup by EHS / Licensed Contractor. storage->pickup

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet - 2,4-Difluorophenylboronic acid . Cole-Parmer. Available from: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals . Organic Syntheses, Inc. (2005). Available from: [Link]

  • 1910.1200 - Hazard Communication . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. (2025-08-20). Available from: [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. Available from: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available from: [Link]

  • Guide to the Disposal of Chemically Stabilized and Solidified Waste . U.S. Environmental Protection Agency. Available from: [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Workup Tricks: Reagents . University of Rochester, Department of Chemistry. Available from: [Link]

  • Synthesis and Application of Organoboron Compounds . National Academic Digital Library of Ethiopia. Available from: [Link]

  • Advisory 7.3 - Chemical Waste Disposal . University of Cincinnati Environmental Health & Safety. Available from: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Disposal Guidance | I-WASTE DST . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Enforcement Procedures for the Occupational Exposure to Bloodborne Pathogens . Occupational Safety and Health Administration (OSHA). (1999-11-05). Available from: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). Available from: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). Available from: [Link]

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Operational Guide: Personal Protective Equipment for Handling 2-Chloro-4,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-4,5-difluorophenylboronic acid. The focus is on providing a deep, causal understanding of the required Personal Protective Equipment (PPE) and associated handling procedures to ensure laboratory safety and experimental integrity. This document moves beyond a simple checklist to establish a self-validating system of safety, grounded in authoritative data.

Hazard Assessment: Understanding the Risks

This compound is a halogenated phenylboronic acid, a class of compounds widely used as building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be constructed by analyzing data from structurally analogous compounds. These analogues consistently indicate a clear hazard profile that must be respected.

The primary risks associated with handling this compound, which is typically a powder, are irritation to the skin, eyes, and respiratory system through direct contact or inhalation of airborne dust.[1][2][3]

Hazard ClassificationGHS Hazard CodeDescription of RiskAuthoritative Source
Skin Irritation H315 (Category 2)Causes skin irritation upon direct contact, potentially leading to redness, itching, and inflammation.[2][4][2][4]
Serious Eye Irritation H319 (Category 2A)Causes serious eye irritation, with risk of significant but reversible damage if dust enters the eyes.[1][4][1][4]
Respiratory Irritation H335 (STOT SE 3)May cause respiratory irritation if dust is inhaled, affecting the respiratory tract.[3][5][3][5]
Acute Oral Toxicity H302 (Category 4)Some analogues are classified as harmful if swallowed, indicating caution against ingestion.[5][6][5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following protocol is the minimum standard for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary barrier against exposure must be an engineering control.

  • Mandate: All handling of this compound powder, including weighing and transfers, must be conducted inside a certified chemical fume hood.

  • Causality: A fume hood is critical because it captures fine dust particles at the source, preventing them from becoming airborne and entering the user's breathing zone.[4] This directly mitigates the H335 respiratory irritation hazard.[3][5]

Tier 1: Essential Personal Protective Equipment
  • Eye and Face Protection

    • Equipment: Chemical safety goggles that form a seal around the eyes.

    • Causality: Standard safety glasses do not protect from airborne dust that can circulate around the lenses. Goggles provide 360-degree protection against dust and potential splashes, directly addressing the H319 serious eye irritation risk.[1][7] For large-scale operations where splashing is possible, a full face shield should be worn in addition to goggles.[8][9]

  • Hand Protection

    • Equipment: Nitrile gloves.

    • Causality: Nitrile provides an excellent chemical barrier for incidental contact with boronic acids and is a preferred general-use laboratory glove.[10] This is the primary defense against the H315 skin irritation hazard.[4] It is crucial to inspect gloves for defects before use and to practice proper removal techniques to avoid contaminating your skin with the glove's outer surface.[8]

  • Body Protection

    • Equipment: A flame-resistant laboratory coat with full-length sleeves, buttoned completely.

    • Causality: A lab coat protects the skin on the arms and body and prevents contamination of personal clothing.[11] Ensuring it is fully buttoned creates a continuous barrier.

Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow is essential for safety. The following protocol integrates PPE use with operational steps.

Step 1: Preparation and Pre-Handling Check
  • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Locate the nearest safety shower and eyewash station.[1][12]

  • Gather all necessary equipment (spatulas, weigh paper, containers) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Assemble your required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

Step 2: Donning PPE
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles: Put on your chemical safety goggles, ensuring a snug fit.

  • Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Step 3: Handling the Chemical
  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • When opening the container and weighing the powder, use smooth, deliberate motions to prevent creating airborne dust. Avoid scooping rapidly or dropping the powder from a height.

  • If any material is spilled, clean it up immediately according to the emergency procedures below.

Step 4: Post-Handling and Doffing PPE
  • Securely close the container of this compound.

  • Clean any contaminated surfaces within the fume hood.

  • Doffing Sequence (to prevent self-contamination):

    • Gloves: Remove gloves first using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated hazardous waste container.

    • Lab Coat: Remove the lab coat by rolling it outwards to contain any surface contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

    • Goggles: Remove goggles last.

Step 5: Personal Hygiene
  • Immediately wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[5][8]

Visualization: PPE Selection & Safe Handling Workflow

The following diagram outlines the logical flow from hazard assessment to the completion of safe handling procedures.

PPE_Workflow start_node Start: Task Initiation assess_node Step 1: Assess Hazards (Skin, Eye, Respiratory Irritant) start_node->assess_node control_node Step 2: Implement Engineering Control assess_node->control_node Identify Need for Fume Hood ppe_node Step 3: Select & Don PPE control_node->ppe_node Goggles, Nitrile Gloves, Lab Coat handle_node Step 4: Handle Chemical in Fume Hood ppe_node->handle_node end_ops_node Step 5: Secure & Clean handle_node->end_ops_node doff_node Step 6: Doff PPE (Correct Sequence) end_ops_node->doff_node hygiene_node Step 7: Personal Hygiene (Wash Hands) doff_node->hygiene_node end_node End: Task Complete hygiene_node->end_node

Caption: Logical workflow for safe handling of this compound.

Emergency and Disposal Plans

Emergency Response Protocol
IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Minor Spill (in fume hood) Wearing your full PPE, gently sweep up the material with a dustpan and brush or use a vacuum with a HEPA filter. Place the material and cleaning tools into a sealed, labeled hazardous waste container. Decontaminate the area.[1]
Chemical Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including excess reagent, used gloves, weigh papers, and cleaning materials, are considered hazardous waste.

  • Containment: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][5][13]

References

  • BLD Pharmatech. Safety Data Sheet: (7-Chloroquinolin-3-yl)boronic acid.

  • Sigma-Aldrich. Safety Information: 2,4-Difluorophenylboronic acid.

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Difluorophenylboronic acid.

  • MedChemExpress. Safety Data Sheet: 4-Chloro-2,5-difluorophenylboronic acid pinacol ester.

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-6-fluorophenylboronic acid.

  • Fisher Scientific. Safety Data Sheet: 3,5-Difluorophenylboronic acid.

  • Tokyo Chemical Industry. Safety Data Sheet: 5-Chloro-2-fluorophenylboronic Acid.

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-6-fluorophenylboronic acid (Alternative).

  • Fisher Scientific. Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid.

  • Thermo Fisher Scientific. Safety Data Sheet: 2,4-Difluorophenylboronic acid.

  • CP Lab Safety. Discover the Various Types of PPE for Optimal Chemical Safety.

  • University of Arizona. Personal Protective Equipment Selection Guide.

  • Boston University. Personal Protection Equipment (PPE) in Laboratories Policy.

  • Sigma-Aldrich. Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.

  • Biorisk Management, ABSA. Personal Protective Equipment (PPE).

  • Fisher Scientific. Safety Data Sheet: 2,5-Difluorophenylboronic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.